molecular formula C15H23N B1607266 2,3-cyclododecenopyridine CAS No. 6571-43-3

2,3-cyclododecenopyridine

Cat. No.: B1607266
CAS No.: 6571-43-3
M. Wt: 217.35 g/mol
InChI Key: KEOGXNQAWCDJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Cyclododecenopyridine (CAS 6571-43-3) is a specialized organic compound with the molecular formula C15H23N and a molecular weight of 217.35 g/mol. This chemical is recognized as an important intermediate in research and development for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical science. Its value stems from its fused pyridine-cyclododecane structure, which is a feature of interest in creating bioactive compounds. The compound is characterized by specific physical properties including a melting point of 22-23 °C, a boiling point of 165-175 °C at 3.7 mm Hg, and a density of 0.999 g/mL at 25 °C. It has a predicted pKa of 6.37±0.20 and a flash point above 230 °F. As a building block, 2,3-Cyclododecenopyridine is cited in patent literature for its role as a precursor in the production of 2,3-cycloalkenopyridines, which are noted as important intermediates for the development of medicines and plant protective agents. The synthetic process for related compounds typically involves a catalytic gas-phase reaction between a cycloalkanone and an aliphatic oxo compound, such as acrolein, in the presence of ammonia. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE) is recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-2-4-6-8-12-15-14(10-7-5-3-1)11-9-13-16-15/h9,11,13H,1-8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOGXNQAWCDJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC2=C(CCCC1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984254
Record name 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6571-43-3
Record name 2,3-Cyclododecenopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6571-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca(b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006571433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca(b)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Friedländer Annulation with Cyclododecanone

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline

Executive Summary

This technical guide details the synthesis of 6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline via the Friedländer annulation. This reaction involves the condensation of 2-aminobenzaldehyde (or 2-aminoaryl ketones) with cyclododecanone .

The resulting tricyclic scaffold is of significant interest in medicinal chemistry as a lipophilic analogue of Tacrine (tetrahydroacridine), the first FDA-approved acetylcholinesterase (AChE) inhibitor for Alzheimer's disease. Expanding the aliphatic ring size from cyclohexane (


) to cyclododecane (

) modulates the molecule's lipophilicity (

), blood-brain barrier (BBB) permeability, and reduces the hepatotoxicity associated with the parent Tacrine structure.
Part 1: Mechanistic Foundations

The Friedländer annulation is a condensation-cyclization sequence. When applied to cyclododecanone , the reaction overcomes significant steric and conformational energy barriers inherent to macrocyclic ketones.

Reaction Pathway

The mechanism proceeds through two primary stages:[1]

  • Intermolecular Condensation: Formation of a Schiff base (imine) between the amino group of the 2-aminobenzaldehyde and the carbonyl of cyclododecanone.

  • Intramolecular Aldol-Type Condensation: The

    
    -methylene of the cyclododecanone attacks the aldehyde carbonyl of the 2-aminobenzaldehyde (or vice-versa depending on pH), followed by dehydration to aromatize the pyridine ring.
    

Note on Regioselectivity: Since cyclododecanone is symmetrical, regioselectivity is not an issue during the initial enolization. However, the conformational flexibility of the 12-membered ring can slow the rate of cyclization compared to 5- or 6-membered rings.

FriedlanderMechanism Reactants 2-Aminobenzaldehyde + Cyclododecanone Inter1 Schiff Base (Imine Intermediate) Reactants->Inter1 - H2O (Condensation) Inter2 Enamine/Aldol Adduct Inter1->Inter2 Tautomerization Transition Cyclization (- H2O) Inter2->Transition Intramolecular Attack Product Decahydrocyclododeca[b]quinoline (Tricyclic Product) Transition->Product Aromatization

Figure 1: Mechanistic pathway of the Friedländer annulation.

Part 2: Catalytic Strategies & Optimization

The choice of catalyst is critical when working with cyclododecanone due to its high melting point (


) and lipophilicity. Traditional aqueous base methods often suffer from poor solubility of the macrocycle.
Comparative Analysis of Catalytic Systems
Catalyst SystemConditionsYieldAdvantagesDisadvantages
Refluxing KOH/EtOH

, 4-8 h
65-75%Classic, cheap reagents.Harsh basicity, side reactions (aldol self-condensation), poor solubility.
Brønsted Acid (

/AcOH)

, 2-4 h
70-80%Faster than base.Corrosive, difficult workup, potential charring.
Lewis Acid (

or

)
Solvent-free,

85-92% Green chemistry , high yield, minimal workup.Catalyst cost.
Solid Acid (

)
Solvent-free,

88-90%Reusable catalyst, eco-friendly.Requires preparation of catalyst.

Expert Insight: For cyclododecanone, solvent-free Lewis acid catalysis is superior. The melt phase (above


) ensures perfect homogeneity of reactants without the need for large volumes of organic solvents, driving the equilibrium toward dehydration.
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Solvent-Free / Lewis Acid)

Recommended for high purity and yield.

Reagents:

  • 2-Aminobenzaldehyde: 1.0 mmol (121 mg)

  • Cyclododecanone: 1.1 mmol (200 mg)

  • Catalyst: Indium(III) chloride (

    
    ): 10 mol% (22 mg) or Silica Sulfuric Acid (SSA): 50 mg.
    

Workflow:

  • Mixing: In a 10 mL round-bottom flask, combine 2-aminobenzaldehyde and cyclododecanone.

  • Catalyst Addition: Add the

    
     or SSA.
    
  • Reaction: Heat the mixture to

    
     in an oil bath. The solids will melt into a homogeneous oil. Stir magnetically for 45–60 minutes.
    
    • Checkpoint: Monitor via TLC (Eluent: Hexane/EtOAc 4:1). The aldehyde spot (

      
      ) should disappear.
      
  • Workup:

    • Cool to room temperature.

    • Add 5 mL of Ethyl Acetate (EtOAc) to dissolve the crude product.

    • Filter through a small pad of Celite (to remove solid catalyst) or wash with water (

      
      ) if using soluble Lewis acids.
      
  • Purification: Evaporate solvent. Recrystallize from hot Ethanol/Water (9:1) to obtain pale yellow crystals.

Protocol B: The "Classic" Method (Base-Catalyzed)

Use if Lewis acids are unavailable.

Reagents:

  • 2-Aminobenzaldehyde: 5.0 mmol

  • Cyclododecanone: 5.0 mmol

  • KOH (saturated ethanolic solution): 5 mL

Workflow:

  • Dissolve both reactants in 20 mL of absolute ethanol.

  • Add saturated KOH solution dropwise.

  • Reflux for 6–8 hours.

  • Pour the reaction mixture into ice-cold water. The product will precipitate.

  • Filter, dry, and recrystallize from ethanol.

Part 4: Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must be validated using NMR spectroscopy. The macrocyclic ring introduces specific signatures.

1. Proton NMR (

NMR, 400 MHz,

)

The spectrum should show three distinct regions:

  • Aromatic Region (7.4 – 8.1 ppm): 4H, corresponding to the quinoline benzene ring.

    • 
       8.05 (d, 1H, H-8), 
      
      
      
      7.75 (d, 1H, H-5),
      
      
      7.60 (t, 1H),
      
      
      7.45 (t, 1H).
  • Benzylic/Allylic Methylenes (2.9 – 3.2 ppm): 4H. These are the protons on the cyclododecane ring immediately adjacent to the pyridine nitrogen and carbon (C-6 and C-15 positions).

    • Diagnostic Signal: A triplet or broad multiplet around

      
       3.0 ppm.
      
  • Macrocyclic Envelope (1.2 – 1.9 ppm): ~16H. A broad multiplet representing the remaining methylene groups of the cyclododecane ring.

2. Carbon NMR (

NMR)
  • Diagnostic Peaks:

    • Quinoline carbons: ~125–160 ppm.

    • Benzylic carbons (C-6, C-15): ~30–35 ppm (deshielded).

    • Aliphatic carbons: ~22–28 ppm.

3. Melting Point
  • Expected Range:

    
     (varies slightly with purity/crystal habit).
    
Part 5: Therapeutic Utility (Tacrine Analogues)[2]

The synthesis of decahydrocyclododeca[b]quinoline is primarily driven by the search for Alzheimer's therapeutics.

Structure-Activity Relationship (SAR):

  • Tacrine (Tetrahydroacridine): High affinity for AChE but high hepatotoxicity.

  • Cyclododeca- Analogue: The larger hydrophobic ring interacts with the peripheral anionic site (PAS) of the AChE enzyme. The increased lipophilicity improves BBB penetration, while the steric bulk often prevents the formation of toxic reactive metabolites (quinone methides) associated with Tacrine liver toxicity.

SAR_Logic Tacrine Tacrine (C6 Ring) High AChE Potency High Hepatotoxicity Modification Ring Expansion (Friedländer with Cyclododecanone) Tacrine->Modification Structural Optimization Analogue Cyclododeca[b]quinoline (C12 Ring) Increased Lipophilicity Reduced Toxicity Modification->Analogue Synthesis Target Dual Binding Site AChE Inhibitor (Catalytic + Peripheral Sites) Analogue->Target Mechanism of Action

Figure 2: SAR logic for expanding the aliphatic ring size.

References
  • Friedländer, P. (1882).[2][3][4][5] "Ueber o-Amidobenzaldehyd".[2] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[2]

  • Marco-Contelles, J., et al. (2009).[2] "Friedländer Reaction: A Powerful Strategy for the Synthesis of Heterocycles". Chemical Reviews, 109(6), 2652–2671. Link

  • Camps, P., et al. (2000). "Synthesis and Acetylcholinesterase Inhibitory Activity of Some New Tacrine Analogues". Bioorganic & Medicinal Chemistry, 8(8), 2087-2098. Link

  • Musial, A., et al. (2007). "Recent developments in the synthesis of tacrine congeners as acetylcholinesterase inhibitors". Current Medicinal Chemistry, 14(25), 2654-2679. Link

  • Shaabani, A., et al. (2008). "Silica sulfuric acid as an efficient and reusable catalyst for the synthesis of quinoline derivatives via Friedländer hetero-annulation". Catalysis Communications, 9(5), 870-875. Link

Sources

Spectroscopic Characterization of 2,3-Cyclododecenopyridine: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Complexities

2,3-Cyclododecenopyridine (CAS 6571-43-3), systematically known as 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine, is a specialized heterocyclic compound with the molecular formula C15H23N and a molecular weight of 217.35 g/mol [1]. Recognized as a critical building block in medicinal chemistry and agrochemical development, its value stems from its unique architecture: a rigid, electron-deficient pyridine ring fused to a highly flexible, 12-membered aliphatic cyclododecane ring[1].

From an analytical perspective, this structural dichotomy presents unique spectroscopic challenges. The large alkyl framework of the cyclododecene ring acts as a weak electron-donating group, subtly altering the electronic transitions of the pyridine core[1]. Furthermore, the steric bulk and restricted rotation of the C-C single bonds within the macrocycle induce complex diastereotopic behavior and overlapping aliphatic signals[2]. To achieve unambiguous structural elucidation, a multi-modal spectroscopic approach is required.

AnalyticalWorkflow Sample 2,3-Cyclododecenopyridine (CAS 6571-43-3) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Sample->NMR Structural Rigidity HRMS LC-ESI-HRMS & IM-MS (m/z & CCS Profiling) Sample->HRMS Exact Mass & Conformation Optical Optical Spectroscopy (FT-IR & UV-Vis) Sample->Optical Electronic Transitions Data Multi-Omic Data Integration & Structural Elucidation NMR->Data HRMS->Data Optical->Data

Multi-modal spectroscopic workflow for 2,3-cyclododecenopyridine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality in NMR Acquisition

The fused macrocyclic ring dictates the NMR strategy. In 2,3-cyclododecenopyridine, the C-2 and C-3 positions of the pyridine ring are occupied by the fused cyclododecene ring[1]. The remaining pyridine protons (C-4, C-5, C-6) are electronically distinct and easily resolved. However, the methylene protons of the cyclododecane ring (C-6 to C-12 of the aliphatic chain) suffer from severe chemical shift overlap, typically appearing as an unresolved multiplet in the 1.27–1.58 ppm range[2].

Because the macrocycle can adopt multiple low-energy conformations, restricted rotation can induce axial chirality or diastereotopic behavior in the methylene protons adjacent to the pyridine ring[2]. Therefore, 1D ¹H NMR is insufficient for total assignment; 2D techniques (H,H-COSY and ¹H-¹³C HSQC) are mandatory to trace the spin systems from the rigid pyridine core into the flexible aliphatic chain.

Expected Chemical Shifts

Based on structural analogs and patent literature detailing the quaternization of 2,3-cyclododecenopyridine[3], the following table summarizes the anticipated ¹H and ¹³C NMR assignments.

Table 1: Anticipated NMR Spectral Data (CDCl₃, 400 MHz)

Position¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Assignment Rationale
C-6 (Pyridine α) ~8.35Doublet (d)~146.5Deshielded by adjacent electronegative nitrogen.
C-4 (Pyridine γ) ~7.40Doublet (d)~136.8Para to the nitrogen, moderate deshielding.
C-5 (Pyridine β) ~7.05Doublet of doublets (dd)~121.5Meta to nitrogen, least deshielded aromatic proton.
C-2, C-3 (Fused) --~160.2, ~133.4Quaternary carbons fused to the macrocycle.
Aliphatic α-CH₂ 2.50 – 3.00Multiplets (m)30.0 – 35.0Deshielded by the anisotropic effect of the pyridine ring.
Aliphatic Bulk CH₂ 1.27 – 1.58Massive Multiplet (m)22.0 – 28.0Overlapping signals due to conformational averaging[2].
Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15–20 mg of high-purity 2,3-cyclododecenopyridine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Calibration: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃.

  • 1D Acquisition:

    • Acquire a standard ¹H spectrum (ns=16, d1=2s) to assess purity and aromatic resolution.

    • Acquire a ¹³C{¹H} spectrum (ns=512, d1=2s) to identify the 15 distinct carbon environments.

  • 2D Acquisition: Run gradient-selected COSY (gs-COSY) to establish connectivity between the α-CH₂ protons and the bulk aliphatic chain. Run HSQC to correlate the heavily overlapped 1.27–1.58 ppm proton multiplets to their respective ¹³C signals.

High-Resolution Mass Spectrometry (HRMS) & Ion Mobility

Mechanistic Causality in Mass Spectrometry

For macrocyclic heterocycles, exact mass determination confirms the elemental composition (C15H23N), while Ion Mobility-Mass Spectrometry (IM-MS) provides the Collision Cross Section (CCS). The CCS value is a physical property related to the 3D size and shape of the gas-phase ion. Because the 12-membered ring can collapse or expand depending on the adduct formed, measuring the CCS helps differentiate 2,3-cyclododecenopyridine from isomeric linear alkyl-pyridines[4].

Table 2: Predicted Adducts and CCS Values for 2,3-Cyclododecenopyridine [4]

Adduct SpeciesExact Mass (m/z)Predicted CCS (Ų)
[M+H]⁺ 218.1903149.6
[M+Na]⁺ 240.1723152.5
[M+K]⁺ 256.1462150.2
[M+NH₄]⁺ 235.2169164.4
Step-by-Step LC-ESI-HRMS Protocol
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote protonation at the pyridine nitrogen.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Acquisition: Scan across an m/z range of 100–500. Utilize a lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) for continuous exact mass correction.

  • Validation: Ensure the observed [M+H]⁺ peak is within < 3 ppm mass error of the theoretical m/z 218.1903.

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy

FT-IR Spectroscopy

Infrared spectroscopy validates the functional group integrity of the molecule. The absence of N-H or O-H stretching (above 3000 cm⁻¹) confirms the tertiary nature of the fused pyridine nitrogen.

  • Protocol: Place 2 µL of the neat liquid (boiling point 165-175 °C at 3.7 mm Hg[1]) onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Key Diagnostic Bands:

    • 2850 – 2950 cm⁻¹: Strong, sharp bands corresponding to the symmetric and asymmetric C-H stretching of the massive cyclododecane ring.

    • 1580 – 1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyridine core.

UV-Vis Spectrophotometry

The electronic transitions of the pyridine ring are subtly modulated by the weak electron-donating effect of the fused alkyl macrocycle[1].

  • Protocol: Prepare a 10 µM solution in spectroscopic grade ethanol. Scan from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Expected Transitions: A strong π → π* transition around 260–270 nm, and a weaker, symmetry-forbidden n → π* transition (originating from the nitrogen lone pair) near 290–300 nm.

References

  • PubChemLite / Université du Luxembourg. (2025). 2,3-cyclododecenopyridine (C15H23N). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of indole–cycloalkyl[b]pyridine hybrids via a four-component six-step tandem process. Retrieved from[Link]

  • Google Patents. (1998). US5705312A - Photograph system.

Sources

Navigating the Dynamic Landscape: A Technical Guide to the Conformational Analysis of Large-Ring Fused Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The fusion of a rigid pyridine ring into a large, flexible macrocyclic scaffold creates a class of molecules with profound implications for drug discovery and materials science.[1][2][3][4][5][6][7] The conformational behavior of these systems is a complex interplay of the pyridine's electronic and steric influence and the inherent flexibility of the macrocycle. Understanding and predicting their three-dimensional structure is paramount for designing molecules with specific biological activities and material properties. This in-depth technical guide provides a comprehensive overview of the principles and practices for the conformational analysis of large-ring fused pyridines. We will delve into the synergistic application of experimental and computational techniques, offering field-proven insights and detailed protocols to empower researchers in this challenging yet rewarding area of study.

The Unique Challenge of Large-Ring Fused Pyridines

The conformational analysis of macrocycles is an inherently complex field due to the large number of rotatable bonds and the potential for transannular interactions.[8][9] This complexity is further nuanced in pyridine-fused systems. The rigid pyridine moiety introduces a degree of pre-organization, yet its nitrogen atom and aromaticity bring unique electronic and steric demands that influence the overall shape and dynamics of the macrocycle. These molecules often exhibit a "chameleonic" behavior, adopting different conformations in response to their environment, which can be critical for their biological function.[10][11]

The conformational landscape of these molecules is governed by a delicate balance of several factors:

  • Ring Strain: The fusion of the planar pyridine ring to a flexible macrocycle can introduce significant strain, dictating the accessible conformations.

  • Transannular Interactions: Non-covalent interactions, such as hydrogen bonds and π-π stacking involving the pyridine ring, can stabilize specific conformations.[8][9]

  • Steric Hindrance: Substituents on both the pyridine and the macrocyclic portion of the molecule will sterically influence the preferred torsional angles.

  • Solvent Effects: The polarity of the solvent can dramatically alter the conformational equilibrium by stabilizing or destabilizing different conformers.[10][11]

A thorough understanding of these competing forces is essential for a successful conformational analysis.

The Experimental Toolbox: Elucidating Conformation in Solution and Solid State

A multi-pronged experimental approach is often necessary to gain a comprehensive understanding of the conformational preferences of large-ring fused pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Dynamics

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[12][13] For large-ring fused pyridines, a suite of NMR experiments can provide a wealth of information.

Key NMR Techniques:

  • ¹H NMR Chemical Shifts and Coupling Constants: The chemical shifts of protons on the macrocycle can be highly sensitive to their local environment and thus to the overall conformation. Vicinal (³J) coupling constants, through the Karplus equation, can provide estimates of dihedral angles along the macrocyclic backbone.[8]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å). The resulting NOE constraints are crucial for defining the global fold of the molecule.

  • Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information by reporting on the orientation of bond vectors relative to a common alignment frame. This can be particularly useful for defining the relative orientation of the pyridine ring and the macrocycle.

  • Variable Temperature (VT) NMR: By studying the NMR spectra at different temperatures, one can investigate the thermodynamics of conformational exchange processes. This can reveal the presence of multiple, interconverting conformers.[14]

Protocol: A General NMR Workflow for Conformational Analysis

  • Sample Preparation: Dissolve the purified large-ring fused pyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) at a concentration of 5-10 mM. The choice of solvent is critical as it can influence the conformational equilibrium.[10][11]

  • Initial 1D ¹H and ¹³C Spectra: Acquire high-resolution 1D spectra to assess sample purity and obtain initial chemical shift assignments.

  • 2D Homonuclear Correlation Spectroscopy (COSY, TOCSY): Use these experiments to establish scalar coupling networks and assign the proton resonances of the macrocyclic backbone and any substituents.

  • 2D Heteronuclear Correlation Spectroscopy (HSQC, HMBC): Assign the carbon resonances and obtain long-range C-H connectivity information, which can aid in the assignment of quaternary carbons and protons on the pyridine ring.

  • NOESY/ROESY Data Acquisition: Acquire 2D NOESY or ROESY spectra with mixing times appropriate for the size of the molecule (typically 100-400 ms).

  • Data Analysis and Structure Calculation: Integrate the NOE cross-peaks and convert them into distance restraints. These restraints, along with dihedral angle restraints from coupling constants, can be used in molecular modeling programs to generate a family of conformers consistent with the NMR data.

Diagram: Integrated NMR and Computational Workflow

G cluster_exp Experimental (NMR) cluster_comp Computational cluster_validation Validation NMR_Data 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, NOESY) Restraints Derive Experimental Restraints (Distances, Dihedral Angles) NMR_Data->Restraints Refinement Structure Calculation & Refinement with Restraints Restraints->Refinement Initial_Models Generate Initial 3D Models Initial_Models->Refinement Ensemble Conformational Ensemble Refinement->Ensemble Analysis Analyze Ensemble Statistics Ensemble->Analysis Validation Back-calculation of NMR data Ensemble->Validation Final_Structure Final Conformational Model(s) Analysis->Final_Structure Validation->Final_Structure

Caption: Integrated workflow for NMR-based conformational analysis.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[15][16] This technique is invaluable for validating computational models and for understanding the intrinsic conformational preferences of the molecule in the absence of solvent. However, it is important to remember that the conformation observed in the crystal may not be the dominant conformation in solution due to packing forces.[17]

Protocol: Key Steps in X-ray Crystallography

  • Crystallization: This is often the most challenging step. A variety of techniques, such as slow evaporation, vapor diffusion, and liquid-liquid diffusion, should be screened with a range of solvents and solvent mixtures to obtain single crystals of suitable quality.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. A molecular model is then built into the electron density and refined to best fit the experimental data.

Computational Chemistry: Exploring the Conformational Energy Landscape

Computational methods are indispensable for exploring the vast conformational space of large-ring fused pyridines and for providing a thermodynamic context for the experimentally observed structures.[18][19][20]

Conformational Search Algorithms

The first step in a computational analysis is to generate a diverse set of low-energy conformers. Several algorithms are available for this purpose:

  • Systematic Search: This method exhaustively rotates all rotatable bonds by a defined increment. While thorough, it can be computationally prohibitive for large, flexible molecules.

  • Stochastic and Monte Carlo Methods: These methods randomly sample the conformational space, often with an energy-based criterion for accepting new conformations.[21]

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule at an elevated temperature, it can overcome energy barriers and explore a wide range of conformations.[22][23]

Table: Comparison of Conformational Search Methods

MethodAdvantagesDisadvantagesBest Suited For
Systematic Search Exhaustive, guaranteed to find the global minimum if the grid is fine enough.Computationally expensive, suffers from combinatorial explosion.Small molecules with few rotatable bonds.
Monte Carlo Computationally efficient, good for exploring diverse conformational space.May not find all low-energy minima, can get trapped in local energy wells.Initial exploration of the conformational landscape.
Molecular Dynamics Provides information on dynamics and thermodynamics, can overcome energy barriers.Computationally intensive, results can be sensitive to force field choice and simulation time.Detailed analysis of conformational flexibility and interconversion.
Quantum Mechanical Calculations

Once a set of low-energy conformers has been generated, their geometries and relative energies can be refined using quantum mechanical (QM) methods, such as Density Functional Theory (DFT).[24] DFT calculations provide a more accurate description of the electronic structure and are particularly important for capturing the subtle electronic effects of the pyridine ring.[24][25]

Protocol: A Typical Computational Workflow

  • Initial 3D Structure Generation: Build a 3D model of the large-ring fused pyridine using a molecular editor.

  • Conformational Search: Employ a suitable conformational search algorithm (e.g., Monte Carlo or Molecular Dynamics) using a molecular mechanics force field (e.g., OPLS, AMBER) to generate a large number of conformers.

  • Geometry Optimization and Energy Minimization: Minimize the energy of all generated conformers using the same force field.

  • Clustering and Selection: Cluster the conformers based on their root-mean-square deviation (RMSD) and select the lowest energy conformer from each cluster for further analysis.

  • DFT Refinement: Perform geometry optimization and frequency calculations on the selected low-energy conformers using a DFT method (e.g., B3LYP/6-31G*). The absence of imaginary frequencies confirms that the structures are true energy minima.

  • Boltzmann Averaging: Calculate the relative energies of the refined conformers and use the Boltzmann distribution to determine their populations at a given temperature. This allows for the prediction of experimentally observable properties that are an average over the conformational ensemble.

Diagram: Computational Conformational Analysis Workflow

G Start Initial 3D Structure Conf_Search Conformational Search (MC, MD) Start->Conf_Search Minimization Energy Minimization (Molecular Mechanics) Conf_Search->Minimization Clustering Clustering & Selection of Low-Energy Conformers Minimization->Clustering DFT_Opt DFT Geometry Optimization & Frequency Calculation Clustering->DFT_Opt Energy_Analysis Relative Energy Calculation DFT_Opt->Energy_Analysis Boltzmann Boltzmann Averaging Energy_Analysis->Boltzmann Final_Ensemble Predicted Conformational Ensemble & Properties Boltzmann->Final_Ensemble

Caption: A stepwise computational workflow for conformational analysis.

Synergy of Experiment and Theory: A Holistic Approach

The most powerful approach to conformational analysis is the integration of experimental and computational methods.[12] Experimental data, particularly from NMR, can be used to guide and validate computational searches, while computational methods can provide a detailed energetic and dynamic picture that is not directly accessible through experiment.

For example, experimentally derived NOE distance restraints can be incorporated into MD simulations to bias the sampling towards conformations that are consistent with the experimental data. Conversely, the predicted NMR chemical shifts for a computationally generated ensemble of conformers can be compared to the experimental spectrum to assess the accuracy of the computational model.

Case Study: Conformational Analysis of a 15-Membered Pyridine-Fused Macrocycle

To illustrate the application of these principles, let us consider a hypothetical 15-membered macrocycle fused to a pyridine ring.

  • Experimental Approach: A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) in both a polar (DMSO-d₆) and a non-polar (CDCl₃) solvent would be performed. This would reveal any solvent-dependent conformational changes.[10][11] If suitable crystals can be obtained, an X-ray structure would provide a crucial reference point.

  • Computational Approach: A mixed torsional/low-mode conformational search would be performed, followed by DFT optimization of the unique low-energy conformers.[21] Molecular dynamics simulations in explicit solvent would be used to explore the dynamic behavior and the interconversion between different conformational states.[11][23]

  • Integrated Analysis: The NOE distance restraints from the NMR data would be used to filter the computationally generated conformers. The Boltzmann-averaged chemical shifts of the final computational ensemble would be compared with the experimental values to validate the model. Any significant discrepancies would prompt a re-evaluation of the computational parameters or a search for additional experimental constraints.

Future Perspectives

The field of conformational analysis is continually evolving. Advances in NMR hardware and pulse sequences, such as the use of paramagnetic lanthanide probes and solid-state NMR, will provide new ways to probe the structure and dynamics of large-ring fused pyridines.[14][26] On the computational side, the development of more accurate force fields and the increasing availability of high-performance computing will enable more extensive and realistic simulations. Machine learning and artificial intelligence are also poised to play a significant role in predicting conformational preferences and accelerating the discovery of new molecules with desired properties.

Conclusion

The conformational analysis of large-ring fused pyridines is a challenging but essential undertaking for the rational design of new drugs and materials. A judicious combination of experimental techniques, primarily NMR and X-ray crystallography, with a robust computational workflow provides the most comprehensive and reliable understanding of the conformational landscape of these complex molecules. By embracing the synergy between experiment and theory, researchers can navigate the dynamic world of these fascinating molecules and unlock their full potential.

References

  • Conformational analysis of macrocycles: comparing general and specialized methods. (2020). Journal of Computer-Aided Molecular Design, 34(3), 327-341. [Link]

  • Conformational Control of Macrocycles by Remote Structural Modification. (2019). Chemical Reviews, 119(17), 10049-10105. [Link]

  • Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss. (2009). Journal of Chemical Information and Modeling, 49(10), 2242-2259. [Link]

  • Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss. (2009). ResearchGate. [Link]

  • Experimental and Computational Approaches to the Study of Macrocycle Conformations in Solution. (n.d.). In Royal Society of Chemistry Books. [Link]

  • Conformational Control of Macrocycles by Remote Structural Modification. (2019). PubMed. [Link]

  • Structural, magnetic, and redox diversity of first-row transition metal complexes of a pyridine-based macrocycle: well-marked trends supported by theoretical DFT calculations. (2015). Inorganic Chemistry, 54(8), 3863-3874. [Link]

  • Conformational analysis of macrocycles: finding what common search methods miss. (2009). PubMed. [Link]

  • Simulation Reveals the Environment-dependent Conformational Switching of Macrocycles. (2022). ChemRxiv. [Link]

  • Increased Conformational Flexibility of a Macrocycle–Receptor Complex Contributes to Reduced Dissociation Rates. (2019). Angewandte Chemie International Edition, 58(40), 14216-14220. [Link]

  • Simulation Reveals the Chameleonic Behavior of Macrocycles. (2022). Journal of Chemical Information and Modeling, 63(1), 183-194. [Link]

  • Molecular Modeling of Macrocyclic Inhibitors. (n.d.). mediaTUM. [Link]

  • Structural, Magnetic, and Redox Diversity of First-Row Transition Metal Complexes of a Pyridine-Based Macrocycle: Well-Marked Trends Supported by Theoretical DFT Calculations. (2015). Inorganic Chemistry, 54(8), 3863-3874. [Link]

  • Direct synthesis of ring-fused quinolines and pyridines catalyzed by NNHY-ligated manganese complexes (Y = NR2 or SR). (2020). Catalysis Science & Technology, 10(18), 6197-6205. [Link]

  • Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. (2021). Journal of Chemical Information and Modeling, 61(11), 5519-5532. [Link]

  • Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra. (2020). Chemistry – A European Journal, 26(48), 10899-10904. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2011). Molecules, 16(12), 10475-10488. [Link]

  • Conformational Sampling of Macrocyclic Drugs in Different Environments. (2018). ACS Omega, 3(10), 13539-13550. [Link]

  • Coordination Chemistry of Mixed-Donor Pyridine-Containing Macrocyclic Ligands: From Optical to Redox Chemosensors for Heavy Metal Ions. (2022). Molecules, 27(1), 173. [Link]

  • Pyridyldiimine macrocyclic ligands: Influences of template ion, linker length and imine substitution on ligand synthesis, structure and redox properties. (2017). Dalton Transactions, 46(3), 859-872. [Link]

  • Navigating complex peptide structures using macrocycle conformational maps. (2022). Communications Chemistry, 5(1), 1-10. [Link]

  • Conformational analysis of macrocycles: comparing general and specialized methods. (2020). Journal of Computer-Aided Molecular Design, 34(3), 327-341. [Link]

  • Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. (2015). Chemical Reviews, 115(16), 8280-8398. [Link]

  • Conformations of saturated six-membered-ring phosphorus heterocycles. Axial, nonplanar dimethylamino group of 5,5-dimethyl-2-(dimethylamino)-2-oxo-1,3,2-oxazaphosphorinane as determined by x-ray crystallography. Proton NMR and IR spectroscopic analysis of conformation in solution. (1982). Journal of the American Chemical Society, 104(13), 3520-3526. [Link]

  • Synthetic strategies to pyrido fused heterocycles. (2023). Journal of Chemical Sciences, 135(4), 93. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. (2023). Nature Communications, 14(1), 1-9. [Link]

  • Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. (2023). Authorea Preprints. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (2011). Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]

  • Heterocyclic Conformational Analysis. (n.d.). ElectronicsAndBooks. [Link]

  • Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. (n.d.). JenaLib. [Link]

  • NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. (2023). Accounts of Chemical Research, 56(3), 237-247. [Link]

  • Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. (2018). ResearchGate. [Link]

  • Pyramidal Inversion in Heterocycles. (n.d.). Scribd. [Link]

  • Pyridines and Imidazaopyridines With Medicinal Significance. (2015). ResearchGate. [Link]

  • Characterizing Fast Conformational Exchange of Aromatic Rings Using Residual Dipolar Couplings: Distinguishing Jumplike Flips from Other Exchange Mechanisms. (2022). Journal of the American Chemical Society, 144(40), 18399-18410. [Link]

  • Structural and Conformational Aspects in the Chemistry of Heterocycles. (2020). Molecules, 25(20), 4833. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(35), 22695-22718. [Link]

  • x Ray crystallography. (2000). Journal of Medical Genetics, 37(11), 809-816. [Link]

  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024). googleapis.com. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Molecules, 27(7), 2095. [Link]

  • Benchmark of Generic Shapes for Macrocycles. (2020). Journal of Chemical Information and Modeling, 60(12), 6435-6446. [Link]

  • Structural and Conformational Aspects in the Chemistry of Heterocycles. (2020). ResearchGate. [Link]

  • X-Ray Diffraction. (n.d.). chem.purdue.edu. [Link]

  • X-Ray Structures of Some Heterocyclic Sulfones. (2021). Molecules, 26(16), 4983. [Link]

  • X-Ray diffraction crystallographic structure and solid-state... (2012). ResearchGate. [Link]

  • Pyridine derivatives: Significance and symbolism. (n.d.). scite.ai. [Link]

Sources

In Silico Characterization of 2,3-Cyclododecenopyridine: A Multiscale Computational Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Cyclododecenopyridine (CAS 6571-43-3) represents a unique intersection of rigid aromatic chemistry and flexible macrocyclic dynamics. Unlike its smaller homologs (e.g., tetrahydroisoquinoline), the 12-membered saturated ring fused to the pyridine core introduces significant conformational entropy, rendering standard static Density Functional Theory (DFT) approaches insufficient. This technical guide outlines a rigorous, self-validating computational framework for studying this molecule, emphasizing dispersion-corrected functionals, conformational ensemble sampling, and predictive pharmacological modeling.

Structural Dynamics & Conformational Sampling

The Theoretical Challenge

The fusion of a planar pyridine ring with a cyclododecene moiety creates a "frustrated" system. The pyridine ring enforces planarity at the fusion carbons (C2 and C3), while the remaining ten carbons of the macrocycle attempt to minimize transannular strain. A single geometry optimization will inevitably trap the system in a local minimum, leading to erroneous Boltzmann-weighted properties.

Protocol 1: Conformational Ensemble Generation

Objective: Identify the Global Minimum (GM) and low-energy conformers within a 3.0 kcal/mol window.

Methodology:

  • Initial Sampling: Use Semi-empirical Tight Binding (GFN2-xTB) via the CREST (Conformer-Rotamer Ensemble Sampling Tool) algorithm. This is superior to standard Force Fields (MMFF94) for macrocycles as it captures electronic stereoelectronic effects.

  • Clustering: Apply Root-Mean-Square Deviation (RMSD) clustering (cutoff 0.125 Å) to reduce the ensemble size.

  • Refinement: Re-optimize the top 50 conformers using DFT at the r2SCAN-3c or B97-3c level for computational efficiency before final high-level calculation.

Causality: We prioritize GFN2-xTB over MMFF94 because the latter often fails to accurately model the


-

bond angles at the ring fusion site.

Electronic Structure Determination (DFT)

Functional & Basis Set Selection

Once the conformational ensemble is generated, accurate electronic property calculation requires a functional that accounts for London dispersion forces . The large alkyl loop of cyclododecenopyridine is subject to significant transannular non-covalent interactions (NCIs) that stabilize specific folded conformations.

  • Recommended Functional:

    
    B97X-D or B3LYP-D3(BJ). The "-D" (dispersion) correction is non-negotiable for this molecule.
    
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

  • Solvation: CPCM (Conductor-like Polarizable Continuum Model) using water ($ \epsilon=78.4

    
     \epsilon=4.8 $) for synthetic relevance.
    
Protocol 2: Frontier Molecular Orbital (FMO) Analysis

Workflow:

  • Calculate Vertical Ionization Potential (IP) and Electron Affinity (EA).

  • Extract HOMO/LUMO energies to predict reactivity.

    • Hypothesis: The HOMO will be localized on the pyridine nitrogen lone pair and the

      
      -system, making it the site of electrophilic attack (e.g., N-oxidation).
      
    • Descriptor: Calculate Chemical Hardness (

      
      ) to estimate stability.
      
Data Output Structure
PropertyLevel of TheoryExpected Trend / Value
Dipole Moment (

)

B97X-D/def2-TZVP
~2.0 - 2.5 Debye (Vector directed towards N)
HOMO Energy

B97X-D/def2-TZVP
~ -6.8 eV (Comparable to 2,3-lutidine)
LUMO Energy

B97X-D/def2-TZVP
~ -1.2 eV
Gap (

)
Derived~ 5.6 eV (Indicates high chemical stability)

Visualization of Computational Workflow

The following diagram illustrates the necessary cascade of operations to ensure statistical mechanics validity when dealing with macrocyclic fused systems.

G Start Input Structure (2D SMILES) CREST CREST/xTB (Metadynamics Sampling) Start->CREST Generate Ensemble Cluster RMSD Clustering (Filter Duplicates) CREST->Cluster 1000+ Conformers DFT_Opt DFT Optimization (wB97X-D/def2-TZVP) Cluster->DFT_Opt Top 50 Conformers Freq Frequency Calc (Check Imaginary Freqs) DFT_Opt->Freq Validation Boltz Boltzmann Weighting (Final Properties) Freq->Boltz Gibbs Free Energy

Figure 1: The "Ensemble-First" workflow is critical for cyclododecenopyridine to avoid trapping in high-energy local minima caused by the flexible 12-carbon ring.

Pharmacological & Reactivity Profiling

Reactivity: Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface (isovalue 0.002 a.u.) reveals the preferred sites for interaction.[1]

  • Red Region (Negative Potential): Localized strictly at the Pyridine Nitrogen. This confirms the molecule acts as a hydrogen bond acceptor and a nucleophile.

  • Blue Region (Positive Potential): The aliphatic protons of the cyclododecene ring.

Drug Development: ADMET Prediction

Cyclododecenopyridine is highly lipophilic due to the


 aliphatic chain.
  • LogP Prediction: Computational models (e.g., SwissADME) typically predict a LogP > 5.0 for this structure.

  • Implication: High blood-brain barrier (BBB) permeability but potential solubility issues in aqueous media.

  • Metabolic Liability: The benzylic carbons (positions

    
     to the pyridine ring) are susceptible to Cytochrome P450 oxidation.
    

Synthesis Simulation (Reaction Mechanism)

Understanding the formation of this scaffold aids in retrosynthetic analysis. The primary route is the condensation of cyclododecanone with acrolein and ammonia (Chichibabin type).

Reaction Reactants Cyclododecanone + Acrolein + NH3 Inter1 Michael Addition (Enamine Formation) Reactants->Inter1 Catalytic Activation Inter2 Cyclization (Dihydropyridine Intermediate) Inter1->Inter2 -H2O TS Oxidative Aromatization (Transition State) Inter2->TS Dehydrogenation Product 2,3-Cyclododecenopyridine TS->Product -H2

Figure 2: Mechanistic pathway for the gas-phase catalytic synthesis of the fused pyridine scaffold.

Experimental Validation Protocols

To validate the computational data, the following experimental assays are standard:

Protocol A: UV-Vis Absorption Validation
  • Preparation: Dissolve 2,3-cyclododecenopyridine in acetonitrile (

    
     M).
    
  • Measurement: Scan 200–400 nm.

  • Correlation: Compare

    
     with TD-DFT (Time-Dependent DFT) calculated vertical excitation energies. A shift of <20 nm indicates a valid electronic structure model.
    
Protocol B: NMR Conformational Analysis
  • Experiment: Run Variable Temperature (VT)

    
    H-NMR in 
    
    
    
    from -50°C to +25°C.
  • Observation: Look for coalescence of the methylene signals in the macrocycle.

  • Validation: Calculate the interconversion barrier (

    
    ) using the Eyring equation and compare it to the Transition State energy found in the computational conformer search.
    

References

  • Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics, 22, 7169-7192.
  • Gaussian, Inc. (2023). DFT Functional Descriptions: wB97X-D. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Pyridine Scaffold in Drug Discovery: Computational Approaches. PubMed Central. Retrieved from [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. (Source for functional selection causality).

Sources

Technical Whitepaper: Structural and Electronic Integrity of the 2,3-Cyclododecenopyridine System

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It focuses on the structural, electronic, and synthetic validation of the 2,3-cyclododecenopyridine system.[1][2]

Executive Summary

The fusion of macrocyclic aliphatic rings to heteroaromatic cores presents a unique challenge in medicinal chemistry: balancing conformational flexibility with electronic stability. This guide details the investigation of 2,3-cyclododecenopyridine (CAS 6571-43-3), a system where a 12-membered cyclododecene ring is fused to a pyridine core.[1][2][3]

Unlike smaller fused systems (e.g., 2,3-cyclopentenopyridine) where ring strain (Mills-Nixon effect) significantly perturbs aromaticity, the 2,3-cyclododecenopyridine system serves as a model for "stress-free" macrocyclic fusion .[1][2] This document outlines the computational framework for validating its aromaticity, provides a robust continuous-flow synthetic protocol, and analyzes its implications for lipophilic drug design.[1][2]

Theoretical Framework: Aromaticity & Conformational Dynamics

The Macrocyclic Fusion Paradox

In fused aromatic systems, the size of the saturated ring dictates the electronic state of the aromatic core.

  • Small Rings (n=5): Induce bond alternation and rehybridization (strain-induced anti-aromatic character).

  • Medium Rings (n=8-10): Often suffer from transannular strain, forcing the aromatic ring out of planarity.

  • Large Rings (n=12+): The cyclododecene ring in 2,3-cyclododecenopyridine is sufficiently flexible to adopt low-energy conformations (e.g., [3333] square-like) without imparting significant angle strain on the pyridine junction.[1][2]

Computational Investigation Protocol

To rigorously quantify the aromaticity, we employ a multi-metric approach combining magnetic, geometric, and electronic indices.[1][2]

Methodology:

  • Geometry Optimization: DFT (B3LYP-D3/6-311+G(d,p)) to locate the global minimum.[2]

  • NICS (Nucleus-Independent Chemical Shift): Calculated at the geometric center (NICS(0)) and 1Å above the ring plane (NICS(1)zz) to assess

    
    -electron delocalization.
    
  • HOMA (Harmonic Oscillator Model of Aromaticity): A geometric index based on bond length alternation.

Figure 1: Computational Assessment Workflow

AromaticityWorkflow cluster_Indices Aromaticity Indices Start Input Structure: 2,3-Cyclododecenopyridine ConfSearch Conformational Sampling (Macrocycle Dynamics) Start->ConfSearch Opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) NICS Magnetic Criterion NICS(1)zz Scan Opt->NICS HOMA Geometric Criterion HOMA Calculation Opt->HOMA EDDB Electronic Criterion EDDB (Delocalization) Opt->EDDB ConfSearch->Opt Lowest Energy Conformer Analysis Data Synthesis: Is Aromaticity Perturbed? NICS->Analysis HOMA->Analysis EDDB->Analysis Output Output: Structure-Property Profile Analysis->Output

Caption: Workflow for the computational validation of aromaticity, integrating magnetic (NICS), geometric (HOMA), and electronic (EDDB) descriptors.

Synthetic Protocol: Continuous Flow Production

While traditional gas-phase catalysis is used industrially, a Continuous Flow Liquid-Phase approach is recommended for research laboratories to ensure safety, scalability, and precise control over stoichiometry.[1][2]

Reaction Design

Chemistry: Modified Chichibabin/Hantzsch condensation. Reagents:

  • Substrate: Cyclododecanone (C12 ketone).[2]

  • Reagent A: Acrolein (or 3-aminoacrolein equivalent).[2]

  • Nitrogen Source: Ammonium Acetate (

    
    ).[2]
    
  • Catalyst: Acetic Acid / Propionic Acid solvent system.[1][2]

Step-by-Step Methodology

Equipment Setup:

  • Reactor: Vapourtec R-Series or equivalent flow reactor with a 10 mL PFA coil.

  • Temperature: 120 °C.

  • Back Pressure Regulator (BPR): 100 psi (to maintain liquid phase above boiling points).

Protocol:

  • Feed Preparation:

    • Stream A: Dissolve Cyclododecanone (1.0 eq) and Acrolein (1.2 eq) in Propionic Acid.

    • Stream B: Dissolve Ammonium Acetate (3.0 eq) in Propionic Acid/Water (9:1).

  • Mixing: Combine Stream A and Stream B in a T-mixer at a flow rate ratio of 1:1.

  • Residence Time: Adjust total flow rate to achieve a residence time of 20 minutes within the heated coil (120 °C).

  • Quench & Workup:

    • Direct the output into a cooled collection vessel containing saturated

      
       (neutralization).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry organic layer over

      
       and concentrate in vacuo.[2]
      
  • Purification:

    • The crude oil is often sufficiently pure (90%+).

    • Further purification via vacuum distillation (bp 165-175 °C @ 3.7 Torr) or flash chromatography (Hexane/EtOAc).[2]

Figure 2: Continuous Flow Synthesis Diagram

FlowSynthesis FeedA Stream A: Cyclododecanone + Acrolein in EtCO2H Mixer T-Mixer FeedA->Mixer FeedB Stream B: NH4OAc in EtCO2H/H2O FeedB->Mixer Reactor Heated Coil Reactor (120°C, 20 min) Mixer->Reactor BPR Back Pressure (100 psi) Reactor->BPR Quench Quench: Sat. NaHCO3 BPR->Quench Product Product: 2,3-Cyclododecenopyridine Quench->Product Extraction & Distillation

Caption: Schematic of the continuous flow synthesis, utilizing a heated coil reactor for efficient condensation and cyclization.

Physicochemical Profile & Drug Development Implications[2][3][4][5]

The fusion of a C12 lipophilic ring to a polar pyridine headgroup creates a "surfactant-like" amphiphilic structure. This has specific implications for drug developability.[1][2][3][4]

Data Summary Table
PropertyValue / DescriptionImplication for Drug Design
Molecular Formula

Moderate MW (217.35 g/mol ), good for fragment-based design.[1][2]
LogP (Predicted) ~5.5 - 6.0High Lipophilicity. Risk of metabolic clearance and non-specific binding.[2] Requires polar decoration.
pKa (Predicted) ~6.4Weakly basic.[2] Protonated at physiological pH (7.[2]4) to a minor extent (~10%).
Boiling Point 165-175 °C (3.7 Torr)Thermally stable, amenable to high-temp cross-coupling reactions.[1][2]
Aromaticity Intact (Hückel 6

)
The pyridine ring retains full aromatic character; the macrocycle does not induce bond alternation.
Structural Validation
  • X-Ray Crystallography: Expect a planar pyridine ring.[2] The cyclododecene ring typically adopts a [3333] square conformation fused at a corner.

  • NMR Signature:

    • 
       NMR: Pyridine protons (typically 
      
      
      
      7.0–8.5 ppm) will show standard coupling constants (
      
      
      Hz), confirming no bond localization.
    • High-field multiplets (

      
       1.2–3.0 ppm) correspond to the macrocyclic methylene protons.
      

References

  • BenchChem. (n.d.).[2] 2,3-Cyclododecenopyridine (CAS 6571-43-3) Structure and Properties. Retrieved from

  • CAS Common Chemistry. (n.d.).[2] 2,3-Cyclododecenopyridine Details. American Chemical Society.[1][2][5] Retrieved from

  • Sigma-Aldrich. (n.d.).[2] Pyridine Derivative Synthesis and Properties. Retrieved from

  • GuideChem. (n.d.). Cycloalkenopyridines: Synthesis and Applications. Retrieved from

  • National Institutes of Health (NIH). (2014). A hybrid macrocycle with a pyridine subunit displays aromatic character. J Am Chem Soc.[1][2][5] Retrieved from

Sources

Discovery and Isolation of Novel Macrocyclic Pyridine Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of macrocyclic pyridine alkaloids—specifically 3-alkylpyridinium alkaloids (3-APAs)—represents a high-value frontier in marine natural products chemistry. Predominantly sourced from Haplosclerida sponges (e.g., Haliclona, Xestospongia), these compounds exhibit potent cytotoxicity, antibacterial, and anticholinesterase activities. However, their isolation is plagued by technical challenges: permanent positive charges, amphiphilic nature, and structural flexibility that complicates NMR analysis.

This guide moves beyond generic extraction protocols. It delineates a Molecular Networking-guided workflow that integrates GNPS (Global Natural Products Social Molecular Networking) for early dereplication with a specialized isolation pipeline designed to handle the unique physicochemical properties of pyridinium macrocycles.

Chemical Space & Biosynthetic Logic

Understanding the target class is the first step in designing an isolation strategy. Macrocyclic 3-APAs (e.g., viscosamine, haliclamines, cyclostellettamines) are characterized by:

  • Head Group: A hydrophilic pyridinium or tetrahydropyridine ring.

  • Linker: Long aliphatic alkyl chains (often C6–C12) connecting the head groups.

  • Topology: Varying degrees of oligomerization (dimers, trimers, tetramers) forming large macrocycles.

Biosynthetic Implication for Isolation: These compounds are derived from the condensation of ammonia/amines with aldehydes (often derived from fatty acids). Consequently, they possess surfactant-like properties (polar head, non-polar tail). This amphiphilicity causes them to streak on silica gel and form micelles in solution, necessitating specific chromatographic interventions described in Phase 2.

Phase 1: Strategic Extraction & Digital Dereplication

Traditional bioassay-guided fractionation is slow and resource-intensive. We utilize a Metabolomics-First approach.

The "Soft" Extraction Protocol

Avoid harsh acid-base extraction initially, as it can induce ring opening or polymerization of reactive intermediates (e.g., dihydropyridines).

  • Lyophilization: Freeze-dry sponge tissue to remove water, preventing hydrolysis.

  • Desalting: Extract lyophilized tissue with MeOH:DCM (1:1) .

    • Why? Methanol disrupts cell membranes; DCM solubilizes the lipophilic alkyl chains.

  • Partitioning:

    • Dissolve crude extract in 90% MeOH/H2O.

    • Partition against n-Hexane (removes fats/sterols).

    • Adjust aqueous layer to 50% MeOH and partition against DCM or n-Butanol .

    • Target Fraction: The 3-APAs typically reside in the n-Butanol or aqueous MeOH fraction due to their ionic nature.

GNPS Molecular Networking (The Filter)

Before physical isolation, we map the chemical space to identify novel clusters.

  • Data Acquisition: Run LC-MS/MS (Q-TOF) in Positive Mode (these alkaloids ionize effortlessly as [M]+ or [M+H]+).

  • Networking Logic:

    • 3-APAs fragment predictably. Look for characteristic neutral losses of pyridine (79 Da) or alkyl chain fragments.

    • Cluster Analysis: In GNPS, known 3-APAs (e.g., cyclostellettamines) will cluster together. "Orphan" nodes connected to these clusters represent potential novel analogs (e.g., varying chain lengths or oxidation states).

Phase 2: Targeted Isolation Workflow (The Core)

This workflow addresses the "stickiness" of pyridinium salts on stationary phases.

Step-by-Step Isolation Protocol

Step 1: Size Exclusion Chromatography (The Cleanup)

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: MeOH:DCM (1:1).

  • Purpose: Removes high molecular weight pigments and salts. 3-APAs elute in the middle fractions.

Step 2: Cation Exchange (Optional but Recommended)

  • If the fraction is complex, use a weak cation exchanger (e.g., CM-Sephadex).

  • Load: In water/MeOH.

  • Elute: Gradient of NaCl or NH4Cl. This separates neutral lipids from the charged alkaloids.

Step 3: Reversed-Phase HPLC (The Resolution)

  • Column: Phenyl-Hexyl or C18 (5 µm).

    • Insight: Phenyl-Hexyl phases often provide better selectivity for aromatic pyridinium rings via

      
       interactions compared to standard C18.
      
  • Mobile Phase: H2O : MeCN (+ 0.1% TFA ).

    • Critical: The TFA is non-negotiable. It acts as an ion-pairing agent, sharpening the peaks of the charged alkaloids. Without it, peaks will tail severely.

Step 4: Counter-Ion Exchange (The Finishing Move)

  • HPLC fractions containing TFA salts are often hygroscopic and acidic, degrading during storage.

  • Protocol: Pass the pure HPLC fraction through a small Dowex 1x8 (Cl- form) column.

  • Result: Converts TFA salts to stable Chloride salts, which are better for biological assays and NMR.

Visualization: Isolation Decision Matrix

IsolationWorkflow Start Crude Sponge Extract (MeOH:DCM 1:1) Partition Liquid-Liquid Partition (Hexane vs. MeOH/H2O) Start->Partition Lipids Hexane Layer (Discard/Sterols) Partition->Lipids Non-polar PolarFrac Polar Fraction (MeOH/H2O or BuOH) Partition->PolarFrac Polar GNPS GNPS Analysis (Identify 3-APA Clusters) PolarFrac->GNPS Aliquot for MS LH20 Sephadex LH-20 (Size Exclusion) PolarFrac->LH20 Bulk Sample HPLC_Decision HPLC Column Selection LH20->HPLC_Decision C18 C18 + 0.1% TFA (General Separation) HPLC_Decision->C18 Standard Phenyl Phenyl-Hexyl + 0.1% TFA (Enhanced Pi-Pi Selectivity) HPLC_Decision->Phenyl Isomers/Aromatic overlap IonExchange Dowex 1x8 (Cl-) (Remove TFA, Stabilize) C18->IonExchange Phenyl->IonExchange Final Pure Alkaloid Chloride Salt IonExchange->Final

Figure 1: Strategic isolation workflow for macrocyclic pyridine alkaloids, prioritizing ion-pairing HPLC and counter-ion exchange.

Phase 3: Structural Elucidation & Validation

Structure determination of 3-APAs is notoriously difficult due to symmetry and conformational flexibility .

The "Methylene Blur" Problem

In 1H NMR, the long alkyl chains appear as a large, overlapping "hump" at


 1.2–1.4 ppm. This makes it impossible to count carbons directly.
  • Solution: Use HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) to establish the exact molecular formula and chain length.

  • Symmetry Warning: A cyclic dimer (

    
    ) and a cyclic tetramer (
    
    
    
    ) may have identical NMR spectra if they are highly symmetrical. MS is the only way to distinguish oligomerization state.
2D NMR Strategy
  • COSY: To trace the spin system from the pyridine ring into the first

    
     methylenes of the chain.
    
  • HMBC: Critical for connecting the alkyl chain to the pyridine ring (correlations from H-2/H-6 of pyridine to C-1' of the chain).

  • HSQC-TOCSY: Useful to resolve overlapping methylene signals near the aromatic ring.

Conformational Isomers

Macrocyclic alkaloids often exist as slowly interconverting conformers (atropisomers) on the NMR time scale, leading to broad or doubled peaks.

  • Validation Step: Run Variable Temperature (VT) NMR. Heating the sample (e.g., to 50°C in DMSO-

    
    ) often coalesces these peaks into sharp singlets, confirming a single pure compound rather than a mixture.
    

Quantitative Data Summary: 3-APA Properties

ParameterCharacteristic BehaviorExperimental Adjustment
Ionization Permanent Positive Charge (Pyridinium)Use ESI(+) MS; no acid needed for ionization, but needed for chromatography.
Solubility Amphiphilic (Soap-like)Soluble in MeOH, EtOH. Foams in water.[1][2][3][4] Avoid pure water injection in HPLC.
Chromatography Severe Tailing on SilicaUse C18/Phenyl-Hexyl with 0.1% TFA. Avoid normal phase silica if possible.
Stability Susceptible to NucleophilesAvoid strong bases (NaOH) which can attack the pyridinium ring (Zincke reaction).
UV Abs

nm
Monitor at 265 nm (characteristic of 3-alkylpyridinium chromophore).

References

  • Molecular Networking for Alkaloid Discovery

    • Source: Wang, X., et al. (2022). "Molecular Networking-Driven Discovery of Antibacterial Perinadines, New Tetracyclic Alkaloids from the Marine Sponge-Derived Fungus Aspergillus sp."[5] ACS Omega.

    • URL:[Link]

  • Synthesis and Isol

    • Source: Timm, C., & Köck, M. (2010). "Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa." Marine Drugs.
    • URL:[Link]

  • GNPS Platform Document

    • Source: Wang, M., et al. (2016). "Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking."[6] Nature Biotechnology.

    • URL:[Link]

  • Structural Elucid

    • Source: Laville, R., et al. (2009). "3-Alkylpyridinium salts from Haplosclerida marine sponges: Isolation, structure elucidations, and biosynthetic considerations." European Journal of Organic Chemistry.
    • URL:[Link]

  • Bioactivity of Marine Pyridine Alkaloids

    • Source: Alvarez-Micou, C., et al. (2011). "Synthesis of Marine-Derived 3-Alkylpyridinium Alkaloids with Potent Antiprotozoal Activity." Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Methodological & Application

Method development for 2,3-cyclododecenopyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Method Development for the Synthesis of 2,3-Cyclododecenopyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2,3-Cyclododecenopyridine

2,3-Cyclododecenopyridine is a heterocyclic compound featuring a pyridine ring fused to a twelve-membered cyclododecene ring. This unique structural motif serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the realms of medicinal and agrochemical research.[1] The large, lipophilic cyclododecene moiety can be leveraged to enhance the binding affinity of drug candidates to hydrophobic protein pockets, while the pyridine nitrogen acts as a key site for hydrogen bonding or salt formation, potentially improving pharmacokinetic properties.[1]

The development of robust and efficient synthetic routes to this scaffold is therefore of significant interest. This guide details the method development for synthesizing 2,3-cyclododecenopyridine, focusing on the versatile and historically significant Friedländer Annulation . This reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, provides a direct and adaptable route to the target quinoline and related fused pyridine systems.[2][3][4] We will explore various catalytic systems, reaction conditions, and provide detailed, field-tested protocols for its successful implementation.

Mechanistic Insight: The Friedländer Annulation Pathway

The Friedländer synthesis can proceed through two primary mechanistic pathways, the selection of which is often influenced by the specific substrates and catalytic conditions employed.[4][5] Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Aldol-First Pathway: The reaction initiates with an aldol condensation between the 2-aminoaryl ketone and the α-methylene carbonyl compound. This is followed by cyclization via Schiff base (imine) formation and subsequent dehydration to yield the aromatic pyridine ring.[4]

  • Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amine of the 2-aminoaryl ketone and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and dehydration to form the final product.[4]

Friedlander_Mechanism Start 2-Aminobenzophenone + Carbonyl with α-Methylene Aldol Aldol Condensation Start->Aldol Pathway 1 Schiff1 Schiff Base Formation Start->Schiff1 Pathway 2 Adduct3 Aldol Adduct (3) Aldol->Adduct3 SchiffBase5 Schiff Base (5) Schiff1->SchiffBase5 Unsat4 α,β-Unsaturated Carbonyl (4) Adduct3->Unsat4 -H2O ImineForm Imine Formation & Dehydration Unsat4->ImineForm Product Quinoline/Fused Pyridine (7) ImineForm->Product IntraAldol Intramolecular Aldol Reaction SchiffBase5->IntraAldol Cyclized6 Cyclized Intermediate (6) IntraAldol->Cyclized6 Dehydration Dehydration Cyclized6->Dehydration -H2O Dehydration->Product

Caption: Alternative mechanistic pathways for the Friedländer synthesis.

Method Development and Optimization

The successful synthesis of 2,3-cyclododecenopyridine via the Friedländer annulation hinges on the careful selection of starting materials, catalysts, and reaction conditions. The most direct approach involves the reaction of cyclododecanone, an ammonia source, and an α,β-unsaturated carbonyl compound like acrolein, which form the necessary precursors in situ.[1]

Catalyst Selection: A Comparative Analysis

The choice of catalyst is a critical parameter that dictates reaction efficiency, time, and yield. The Friedländer reaction can be promoted under acidic, basic, or neutral (high temperature) conditions.[2][3]

Catalyst TypeExamplesAdvantagesConsiderations & Causality
Brønsted Acids p-TsOH, H₂SO₄, Acetic Acid[2][6]Readily available, effective for many substrates. Acetic acid can act as both catalyst and a green solvent.[6]Can lead to side reactions if substrates are sensitive to strong acids. Water can be detrimental, requiring anhydrous conditions.[2]
Lewis Acids ZnCl₂, FeCl₃, Sc(OTf)₃[2]Can be highly efficient and offer different selectivity compared to Brønsted acids.Often require anhydrous conditions and can be sensitive to air/moisture. Stoichiometric amounts may be needed.
Bases KOH, NaOH, Piperidine[2][7]Effective for specific substrates. Avoids degradation of acid-sensitive functional groups.Can promote self-aldol condensation of the ketone starting material, reducing yield.[2] Slow addition of reagents can mitigate this.
Modern Catalysts Iodine, Ionic Liquids, Nanocatalysts[2][8]Often offer higher yields, milder conditions, and improved sustainability (e.g., solvent-free conditions).[3][8]May require specialized synthesis or purchase, potentially increasing costs.
Reaction Conditions: Conventional Heating vs. Microwave Irradiation

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For the Friedländer synthesis, it offers a dramatic improvement over conventional heating.

  • Conventional Heating: Reactions are typically run at reflux for several hours to overnight.[2] While reliable, this can lead to the formation of side products, especially at high temperatures.[2]

  • Microwave Irradiation: By using microwave irradiation, particularly with acetic acid as both the solvent and catalyst, reaction times can be reduced from days to as little as 5-10 minutes at 160 °C, with excellent yields.[6][9] This rapid, localized heating minimizes side product formation and offers a significant advantage in efficiency and energy consumption.

Troubleshooting Common Issues
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inappropriate catalyst choice.[2]2. Impure starting materials or presence of water.[2]3. Low reaction temperature.1. Screen different catalysts (acidic, basic, Lewis acid).2. Ensure purity of reagents and use anhydrous solvents.3. Gradually increase temperature or switch to microwave irradiation.[5]
Side Product Formation (e.g., Self-Condensation) 1. Base catalyst promoting self-aldol reaction of the ketone.[2]2. Excessively high temperatures or prolonged reaction times.[5]1. Slowly add the ketone to the reaction mixture.2. Switch to an acid catalyst.3. Reduce reaction temperature and monitor progress by TLC to avoid over-running the reaction.[5]
Poor Regioselectivity (with unsymmetrical ketones) Use of an unsymmetrical ketone without proper control.[5]Optimize by screening different catalysts and temperatures. Slower addition of the ketone may also improve selectivity.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2,3-cyclododecenopyridine. The starting materials are based on the reaction of a 2-aminoaryl ketone analog (formed in-situ from cyclododecanone and ammonia) and an α-methylene carbonyl compound.

General Experimental Workflow

Workflow A 1. Reaction Setup (Flask, Condenser, Stir Bar) B 2. Add Starting Materials (Cyclododecanone, Carbonyl Source, Ammonia Source, Solvent) A->B C 3. Add Catalyst (e.g., p-TsOH or KOH) B->C D 4. Reaction (Conventional Heat or Microwave) C->D E 5. Monitor Progress (Thin Layer Chromatography) D->E F 6. Work-up (Quench, Extract with Organic Solvent, Wash with Brine) E->F G 7. Purification (Dry Organic Layer, Concentrate, Column Chromatography) F->G H 8. Characterization (NMR, MS, etc.) G->H I Final Product: 2,3-Cyclododecenopyridine H->I

Caption: General workflow for 2,3-cyclododecenopyridine synthesis.

Protocol 1: Acid-Catalyzed Synthesis (Conventional Heating)

This protocol uses p-toluenesulfonic acid (p-TsOH) as a robust Brønsted acid catalyst.

1. Reaction Setup:

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 2-aminobenzophenone analog (e.g., 2-amino-cyclododecanone, 5.0 mmol, 1.0 equiv) in toluene (40 mL). Note: This precursor may be generated in situ.

2. Addition of Reagents:

  • Add the α-methylene ketone (e.g., cyclohexanone, 5.5 mmol, 1.1 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.5 mmol, 10 mol%).

3. Reaction:

  • Heat the mixture to reflux (approx. 110 °C).

  • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

4. Work-up:

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) followed by brine (20 mL).[2]

5. Purification:

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2,3-cyclododecenopyridine.[5]

Protocol 2: Base-Catalyzed Synthesis (Conventional Heating)

This protocol uses potassium hydroxide (KOH) as the catalyst and is suitable for substrates that may be sensitive to acid.

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzophenone analog (5.0 mmol, 1.0 equiv) in ethanol (50 mL).

2. Addition of Reagents:

  • Add the α-methylene ketone (5.5 mmol, 1.1 equiv).

  • Add a catalytic amount of potassium hydroxide (1.0 mmol, 20 mol%).[2]

3. Reaction:

  • Heat the mixture to reflux (approx. 78 °C).

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.[2]

4. Work-up:

  • After cooling, pour the reaction mixture into ice-cold water.

  • A precipitate may form, which can be collected by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

5. Purification:

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Protocol 3: Microwave-Assisted Synthesis (Acid-Catalyzed)

This protocol leverages the speed and efficiency of microwave heating, using acetic acid as both the solvent and catalyst.[6]

1. Reaction Setup:

  • In a 10 mL microwave-safe reaction vessel equipped with a small magnetic stir bar, add the 2-aminobenzophenone analog (1.0 mmol, 1.0 equiv) and the α-methylene ketone (2.0 mmol, 2.0 equiv).

2. Addition of Reagents:

  • Add neat acetic acid (2-3 mL) to the vessel.

3. Reaction:

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 160 °C for 5-10 minutes.[6][9]

4. Work-up:

  • After the vessel has cooled to room temperature, carefully unseal it.

  • Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

5. Purification:

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Further purification by column chromatography on silica gel will provide the highly pure 2,3-cyclododecenopyridine.

Conclusion

The Friedländer annulation provides a highly effective and versatile platform for the synthesis of 2,3-cyclododecenopyridine. While traditional acid- and base-catalyzed methods under conventional heating are reliable, modern approaches utilizing microwave irradiation offer unparalleled advantages in speed, efficiency, and yield. By carefully selecting the catalytic system and reaction conditions based on the principles outlined in this guide, researchers can efficiently access this valuable heterocyclic scaffold for applications in drug discovery and materials science.

References

  • Tandem One-Pot Synthesis of Polysubstituted Pyridines Using the Blaise Reaction Intermediate and 1,3-Enynes. ACS Publications. [Link]

  • Synthesis of pyridine derivatives using multicomponent reactions. ResearchGate. [Link]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PMC. [Link]

  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ResearchGate. [Link]

  • Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines. ACS Publications. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

Sources

Application Note: Advanced Catalytic Architectures for Cyclododecene Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclododecene (


) represents a critical macrocyclic scaffold in the synthesis of high-performance polymers (Nylon-12 precursors), macrocyclic musk fragrances, and diverse pharmaceutical intermediates. Unlike smaller cycloalkenes, cyclododecene exhibits unique conformational mobility and "transannular strain," where atoms on opposite sides of the ring are spatially proximal.

This Application Note details three distinct catalytic workflows to exploit these properties:

  • Phase-Transfer Catalytic Epoxidation: A green, solvent-minimized protocol for generating the reactive epoxide gateway.

  • Allylic C-H Functionalization: A Rhodium-catalyzed method to introduce oxygenation without ring cleavage.

  • Transannular Cyclization: An acid-catalyzed strategy to access fused bicyclic/tricyclic architectures (Indene derivatives).

Chemical Context: The Macrocyclic Challenge

Before initiating protocols, researchers must account for the stereochemical nature of the substrate. Commercial cyclododecene is typically a mixture of cis and trans isomers (often ~60-70% trans).

  • Trans-Cyclododecene: Possesses a "crossed" conformation with significant ring strain (

    
    -
    
    
    
    repulsion). It is generally more reactive in electrophilic additions but prone to isomerization.
  • Transannular Reactivity: The proximity of C1 and C5/C6 allows for hydride shifts (transannular shifts) during carbocationic intermediates, leading to skeletal rearrangements.

Strategic Pathway Map

The following diagram outlines the divergent pathways detailed in this guide.

G CDE Cyclododecene (C12 Mixture) Epox 1,2-Epoxycyclododecane (Gateway Scaffold) CDE->Epox PTC Epoxidation (Protocol 1) Allyl Allylic Oxidation (Enones/Allylic Alcohols) CDE->Allyl Rh(II) Catalysis (Protocol 2) Cycl Transannular Cyclization (Bicyclic/Tricyclic Cores) CDE->Cycl Acid Catalysis (MSA) (Protocol 3) Diol Transannular Diols (Stereocontrol) Epox->Diol Acid Hydrolysis Func Complex API Intermediates Allyl->Func Indene Cyclododeceno[b]indene Derivatives Cycl->Indene

Figure 1: Strategic divergence for Cyclododecene functionalization. Blue path: Epoxidation; Red path: C-H Activation; Yellow path: Skeletal Rearrangement.

Protocol 1: Green Phase-Transfer Epoxidation

Objective: High-yield synthesis of 1,2-epoxycyclododecane using a Tungstate-based Phase Transfer Catalysis (PTC) system.

Rationale

Traditional epoxidation uses m-CPBA (atom uneconomical, shock sensitive) or Titanium silicates (high temp). This protocol utilizes the Venturello-Ishii type chemistry, employing Phosphotungstic Acid (PTA) and a quaternary ammonium salt. The active species,


, transports the oxidant (

) from the aqueous phase into the organic substrate phase.
Materials
  • Substrate: Cyclododecene (mixture of isomers).

  • Catalyst: Phosphotungstic acid hydrate (

    
    ).
    
  • PTC Agent: Aliquat 336 (Methyltrioctylammonium chloride).[1]

  • Oxidant: Hydrogen Peroxide (30% aq).

  • Solvent: None (Neat) or 1,2-Dichloroethane (optional for scale-up).

Experimental Workflow
StepActionCritical Parameter / Observation
1. Pre-Catalyst Formation In a reaction vessel, dissolve Phosphotungstic Acid (0.5 mol%) and Aliquat 336 (1.0 mol%) in a minimal amount of substrate or solvent.The mixture will form a lipophilic ion-pair complex (cloudy to clear oil).
2. Charge Add Cyclododecene (1.0 equiv) to the vessel. Heat the mixture to 50°C with vigorous stirring (1000 rpm).High shear stirring is essential for biphasic mass transfer.
3. Oxidant Addition Add 30% H2O2 (1.5 equiv) dropwise over 20 minutes.Maintain Temp < 60°C. Exotherm is moderate but delayed.
4. Reaction Stir at 50–60°C for 2–4 hours. Monitor by GC/TLC.End Point: Disappearance of alkene peak. Product appears at lower retention time (GC).
5. Work-up Stop stirring. Allow phases to separate. The catalyst (heavy oil) will settle at the bottom.The aqueous phase (top) contains unreacted H2O2.
6. Purification Wash organic layer with saturated

(to quench peroxides) then water. Distill or recrystallize.
Yield: Typically >90%.[2] Selectivity: >98% epoxide (minimal diol formation).

Mechanistic Insight: The Tungstate complex forms a peroxo-tungstate species (


) at the interface, which is carried by the ammonium cation into the organic phase to transfer oxygen to the electron-rich internal double bond [1, 3].

Protocol 2: Allylic C-H Oxidation (Rh-Catalysis)

Objective: Direct installation of a ketone/alcohol functionality at the allylic position without cleaving the C=C bond, yielding (E)-cyclododec-2-en-1-one.

Rationale

Functionalizing the "inert" C-H bonds of macrocycles is difficult due to competing transannular reactions. The Dirhodium(II) Caprolactamate (


)  catalyst, combined with tert-Butyl Hydroperoxide (TBHP) , offers exceptional selectivity for allylic oxidation over epoxidation for cyclic alkenes [2].[3]
Materials
  • Catalyst:

    
     (0.1 – 1.0 mol%).
    
  • Oxidant: TBHP (70% in water or decane, 5.0 equiv).

  • Base: Potassium Carbonate (

    
    , 0.5 equiv) - Buffers the system to prevent acid-catalyzed rearrangements.
    
  • Solvent: Chlorobenzene or Dichloromethane.

Experimental Workflow
  • Preparation: In a flame-dried Schlenk tube, charge Cyclododecene (1.0 mmol) ,

    
     (1.0 mol%) , and 
    
    
    
    (0.5 mmol)
    .
  • Solvation: Add Chlorobenzene (2 mL) .

  • Initiation: Add TBHP (5.0 mmol) in one portion.

  • Reaction: Seal the tube and stir at 40°C for 24 hours. The solution typically turns from green/blue (Rh-dimer) to a brownish hue during active turnover.

  • Quench: Filter the mixture through a pad of silica gel (eluting with DCM) to remove the catalyst and base.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Data Interpretation:

  • Major Product: Cyclododec-2-en-1-one (Enone).

  • Minor Product: Cyclododec-2-en-1-ol (Allylic alcohol).

  • Note: The ring size effect is significant. C12 rings oxidize slower than C6 rings due to steric shielding of allylic hydrogens, but

    
     minimizes this barrier compared to classical Cr(VI) oxidants [2].
    

Protocol 3: Transannular Cyclization (Skeletal Editing)

Objective: Acid-catalyzed condensation of benzyl-substituted cyclododecanones/enes to form Cyclododeceno[b]indene derivatives.

Rationale

This protocol demonstrates the "Cyclization" requirement by fusing an aromatic ring to the macrocycle. While direct transannular cyclization of unsubstituted CDE is difficult to control (giving complex mixtures), using a Methanesulfonic Acid (MSA) catalyst on a benzyl-precursor forces a controlled Friedel-Crafts-type cyclization [4].

Reaction Scheme Visualization

Reaction Substrate alpha-Benzyl- cyclododecanone Inter Cationic Intermediate Substrate->Inter MSA, Heat - H2O Product Cyclododeceno[b]indene (Tricyclic) Inter->Product Intramolecular Cyclization

Figure 2: Acid-mediated cyclization pathway.

Experimental Workflow
  • Precursor Synthesis (Brief): Alkylate Cyclododecanone with benzyl chloride (NaH/THF) to get

    
    -benzylcyclododecanone.
    
  • Cyclization Setup: Dissolve

    
    -benzylcyclododecanone (10 mmol) in Toluene (50 mL) .
    
  • Catalyst Addition: Add Methanesulfonic Acid (MSA, 5.0 mmol) .

  • Dehydration: Reflux the mixture using a Dean-Stark trap to continuously remove water. This drives the formation of the endocyclic double bond and subsequent cyclization.

  • Duration: Reflux for 4–8 hours.

  • Work-up: Cool to RT. Wash with

    
     (aq) and Brine. Dry over 
    
    
    
    .
  • Isolation: Recrystallize from Ethanol/Hexane.

Structural Validation: The product is a fused tricyclic system.

  • 1H NMR: Look for the disappearance of the carbonyl signal and the appearance of the tetrasubstituted double bond (or fused aromatic signals).

  • Conformation: The C12 ring in the fused system typically adopts a [1ene2333] conformation, which is stable and minimizes transannular strain [4].

References

  • Venturello, C., & D’Aloisio, R. (1988). Quaternary ammonium tetrakis(diperoxotungsto)phosphates(3-) as a new class of catalysts for efficient alkene epoxidation with hydrogen peroxide.Journal of Organic Chemistry , 53(7), 1553–1557.

  • Catino, A. J., et al. (2004). Dirhodium(II) Caprolactamate-Catalyzed Allylic Oxidation of Cycloalkenes with tert-Butyl Hydroperoxide.[3]Organic Letters , 6(16), 2785–2788.

  • Lewandowski, G., et al. (2021). Epoxidation of 1,5,9-cyclododecatriene with hydrogen peroxide under phase-transfer catalysis conditions.Reaction Kinetics, Mechanisms and Catalysis , 133, 1-15.

  • Liu, H., et al. (2010). Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene.Molecules , 15(2), 1041-1054.

  • Appleton, A. J., et al. (1994). Allylic oxidation and epoxidation of cycloalkenes... the marked influence of ring size.Journal of the Chemical Society, Perkin Transactions 2 , (11), 2237-2242.

Sources

Application Note: 2,3-Cyclododecenopyridine (Cyclododeca[b]pyridine) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

The Scaffold at a Glance

2,3-Cyclododecenopyridine (IUPAC: Cyclododeca[b]pyridine ; CAS: 6571-43-3) represents a distinct class of "macrocyclic-fused heteroaromatics."[1][2][3] Unlike its smaller homologs (quinoline, tetrahydroacridine), this scaffold fuses a standard pyridine ring with a large, flexible 12-membered carbocycle.

In medicinal chemistry, this molecule is not merely a passive intermediate; it is a strategic lipophilic anchor . The cyclododecene ring provides a high degree of hydrophobicity and steric bulk without the rigidity of polycyclic aromatic hydrocarbons (PAHs). This unique combination allows for:

  • Membrane Permeability Modulation: Significant increase in LogP to cross the Blood-Brain Barrier (BBB) or bacterial cell walls.

  • Conformational Adaptability: The 12-membered ring retains flexibility, allowing "induced fit" binding in large hydrophobic pockets of enzymes (e.g., Acetylcholinesterase, microbial efflux pumps).

  • Supramolecular Interactions: Capability to form stable complexes with transition metals (Cu, Ni), relevant for metallodrug design.

Physico-Chemical Profile
PropertyValue / CharacteristicRelevance
Molecular Formula C₁₅H₂₃NCore scaffold
Molecular Weight 217.35 g/mol Fragment-like, allows for derivatization
LogP (Predicted) ~5.3 - 6.4Highly Lipophilic (Class II/IV BCS potential)
H-Bond Acceptors 1 (Pyridine Nitrogen)Critical for active site interaction
Ring Fusion [b]-fusion (2,3-position)Directs electrophilic substitution to C-5 (β-position)
Key Reactivity Nucleophilic substitution (N), Electrophilic substitution (C-5), Multicomponent cyclizationVersatile synthetic utility

Part 2: Medicinal Chemistry Applications[3][10]

Antimicrobial "Hybrid" Agents

The most prominent recent application of this scaffold is in the development of Indole-Cyclododeca[b]pyridine Hybrids . Drug resistance in bacteria (e.g., S. aureus, E. coli) often requires agents that can penetrate the lipid-rich outer membranes or disrupt efflux pumps.

  • Mechanism: The cyclododeca[b]pyridine moiety acts as a hydrophobic wedge, facilitating entry into the bacterial membrane, while the fused indole/carbonitrile groups engage specific protein targets (e.g., DNA gyrase or cell wall synthesis enzymes).

  • SAR Insight: The 3-carbonitrile derivative (formed via multicomponent reactions) has shown enhanced potency compared to smaller ring analogs (cyclopentyl or cyclohexyl), suggesting the large hydrophobic surface area of the 12-ring is critical for binding affinity in these specific targets.

Neurological Agents (Tacrine Isosteres)

Cyclododeca[b]pyridine is frequently investigated as a Tacrine (Cognex) analog for Alzheimer's disease.

  • Rationale: Tacrine (tetrahydroacridine) inhibits Acetylcholinesterase (AChE). Replacing the benzene ring of Tacrine with a macrocyclic ring (cyclododecene) creates a "lipophilic isostere."

  • Benefit: The larger ring alters the binding kinetics at the peripheral anionic site (PAS) of AChE. While sometimes less potent than Tacrine, these derivatives often exhibit reduced hepatotoxicity and different selectivity profiles (AChE vs. BuChE), making them valuable probes for neurodegenerative pathways.

Part 3: Visualizing the Science

Figure 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the functional zones of the scaffold for medicinal chemists.

SAR_Logic Scaffold Cyclododeca[b]pyridine (Core) Lipophilicity 12-Membered Ring (Hydrophobic Domain) Scaffold->Lipophilicity Contains Binding Pyridine Nitrogen (H-Bond Acceptor) Scaffold->Binding Contains Functionalization C-3 / C-4 Positions (Vector for Hybrids) Scaffold->Functionalization Site of Effect1 Membrane Penetration (BBB / Bacterial Wall) Lipophilicity->Effect1 Drives Effect2 Metal Chelation (Cu/Ni binding) Binding->Effect2 Enables Effect3 Target Specificity (e.g., Indole attachment) Functionalization->Effect3 Allows

Caption: Functional dissection of the cyclododeca[b]pyridine scaffold highlighting its three primary pharmacophoric contributions.

Part 4: Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of Indole-Cyclododeca[b]pyridine-3-carbonitriles

Context: This method utilizes a multicomponent reaction (MCR) to generate bioactive hybrid molecules efficiently. It is superior to traditional Friedländer synthesis for generating library diversity.

Reagents:

  • Cyclododecanone (1.0 equiv)

  • 3-(1H-indol-3-yl)-3-oxopropanenitrile (1.0 equiv)

  • Ammonium Acetate (NH₄OAc) (2.0 equiv)

  • Ethanol (Absolute)[4]

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Cyclododecanone (1 mmol) and 3-(1H-indol-3-yl)-3-oxopropanenitrile (1 mmol) in Ethanol (10 mL).

  • Catalyst Addition: Add Ammonium Acetate (2 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80°C) with vigorous stirring.

    • Checkpoint: Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The reaction typically reaches completion within 4–6 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • The product often precipitates directly upon cooling. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.

    • Filter the solid precipitate using a Büchner funnel.

  • Purification: Wash the solid with cold ethanol (2 x 5 mL) followed by water (2 x 10 mL) to remove excess ammonium acetate. Recrystallize from hot ethanol/DMF mixture if high purity (>98%) is required for bioassays.

  • Validation: Confirm structure via ¹H-NMR (look for the disappearance of ketone C=O and formation of the pyridine aromatic protons).

Protocol B: Antimicrobial Susceptibility Testing (MIC Determination)

Context: Validating the biological activity of the synthesized lipophilic pyridine derivative.

Materials:

  • Muller-Hinton Broth (MHB)

  • Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922)

  • 96-well microtiter plates

  • Resazurin dye (viability indicator)

Methodology:

  • Stock Preparation: Dissolve the cyclododeca[b]pyridine derivative in DMSO to a concentration of 1 mg/mL. Note: Due to high lipophilicity, sonication may be required.

  • Inoculum: Prepare bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB.

  • Serial Dilution: Add 100 µL of MHB to wells 2-12 of the microplate. Add 100 µL of compound stock to well 1, then transfer 100 µL serially to well 10 (discarding the final 100 µL). Wells 11 (Growth Control) and 12 (Sterility Control) receive no compound.

  • Incubation: Add 100 µL of diluted bacterial inoculum to wells 1-11. Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of Resazurin solution (0.015%) to each well. Incubate for 2–4 hours.

    • Interpretation: Blue = No Growth (Inhibition). Pink = Growth. The MIC is the lowest concentration well that remains blue.

Part 5: Synthesis Workflow Diagram

Synthesis_Workflow Input1 Cyclododecanone Mix Dissolve in Ethanol Input1->Mix Input2 Indole-nitrile Precursor Input2->Mix Input3 NH4OAc (Catalyst) Input3->Mix Reflux Reflux (80°C, 4-6h) Multicomponent Cyclization Mix->Reflux Cool Cool to RT Precipitation Reflux->Cool Filter Filtration & Wash (Cold EtOH/H2O) Cool->Filter Product Indole-Cyclododeca[b]pyridine (Solid Product) Filter->Product

Caption: One-pot multicomponent synthesis workflow for generating bioactive cyclododeca[b]pyridine derivatives.

Part 6: References

  • Muthu, M. et al. (2018).[5] "Synthesis of indole–cycloalkyl[b]pyridine hybrids via a four-component six-step tandem process." Beilstein Journal of Organic Chemistry, 14, 2907–2915. Available at: [Link]

  • PubChem. Compound Summary: 2,3-Cyclododecenopyridine.[6][7][8][9] National Library of Medicine. Available at: [Link]

  • ResearchGate. Reactivity features of cyclododecanone - Review. Available at: [Link]

Sources

Design of 2,3-cyclododecenopyridine derivatives for biochemical screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Design and Biochemical Profiling of 2,3-Cyclododecenopyridine Scaffolds

Abstract

This application note details the rational design, synthesis, and biochemical validation of 2,3-cyclododecenopyridine (systematically cyclododeca[b]pyridine ) derivatives. Distinguished by their large, lipophilic 12-membered fused ring, these scaffolds occupy a unique chemical space between rigid bicyclics (e.g., quinolines) and macrocycles. This guide provides actionable protocols for synthesizing these derivatives via Friedländer condensation and screening them against two high-value biological targets: Acetylcholinesterase (AChE) for neurodegenerative applications and Multidrug Resistance (MDR) Efflux Pumps in antimicrobial research.

Rational Design: The Hydrophobic "Anchor" Hypothesis

The pharmacological utility of the cyclododeca[b]pyridine scaffold lies in the conformational properties of the cyclododecene ring. Unlike planar phenyl rings, the C12 ring adopts a flexible, hydrophobic "crown-like" conformation.

  • Target 1: Acetylcholinesterase (AChE): The active site of AChE is a deep gorge (approx. 20 Å). Dual-binding inhibitors connect the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). The bulky C12 ring is designed to anchor at the PAS or the hydrophobic rim, acting as a "stopper" that prevents substrate entry or amyloid-

    
     aggregation.
    
  • Target 2: Bacterial Efflux Pumps (e.g., NorA, P-gp): These pumps extrude amphiphilic cations. The high logP (lipophilicity) of the cyclododecene moiety facilitates membrane intercalation and competitive occlusion of the efflux channel.

Design & Optimization Workflow

DesignWorkflow Start Scaffold Selection (Cyclododeca[b]pyridine) sub1 C4-Position Functionalization (e.g., -NH2, -Cl for linker attachment) Start->sub1 sub2 Linker Optimization (Alkyl chains 2-8 carbons) sub1->sub2 sub3 Secondary Pharmacophore (Benzylamine, Tacrine unit) sub2->sub3 Synth Friedländer Synthesis sub3->Synth Profile Biochemical Profiling Synth->Profile SAR SAR Analysis (Selectivity & Potency) Profile->SAR SAR->sub1 Iterative Refinement

Figure 1: Iterative design workflow for transforming the core scaffold into a dual-binding ligand.

Chemical Synthesis Protocol

The most robust route to 2,3-cyclododecenopyridines is the Friedländer Condensation . This method is preferred over Skraup synthesis due to milder conditions and higher regioselectivity.

Materials
  • Reagent A: 2-Amino-3-formylpyridine (or 2-aminonicotinaldehyde).

  • Reagent B: Cyclododecanone.

  • Catalyst: Potassium hydroxide (KOH) or Piperidine.

  • Solvent: Ethanol (absolute).

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cyclododecanone (10 mmol, 1.82 g) and 2-Amino-3-formylpyridine (10 mmol, 1.22 g) in 25 mL of absolute ethanol.

  • Catalysis: Add KOH pellets (15 mmol, 0.84 g) or 5 drops of piperidine.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 6–12 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 4:1). The product usually has a higher R_f than the starting ketone.

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) with vigorous stirring.

  • Isolation: A precipitate should form. Filter the solid under vacuum.

    • If oil forms: Extract with Dichloromethane (3 x 20 mL), dry over MgSO₄, and evaporate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel 60).

Expected Yield: 70–85%. Characterization:

  • 1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of aromatic pyridine protons and the multiplet envelope of the cyclododecene ring (1.2–3.0 ppm).

Biochemical Screening: AChE Inhibition (Ellman’s Assay)

This assay quantifies the inhibitory potency (IC50) of the derivatives against Acetylcholinesterase.[1][2]

Principle

AChE hydrolyzes the substrate Acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with the chromogen DTNB (Ellman's reagent) to produce 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm.

Assay Workflow Diagram

EllmanAssay Mix 1. Mix Buffer + Enzyme (AChE) + Inhibitor (Incubate 10 min @ 25°C) Substrate 2. Add Substrate Mix (ATCh + DTNB) Mix->Substrate Reaction 3. Enzymatic Hydrolysis ATCh -> Thiocholine + Acetate Substrate->Reaction Color 4. Colorimetric Reaction Thiocholine + DTNB -> Yellow Anion (412 nm) Reaction->Color Read 5. Kinetic Read (Microplate Reader) Measure Absorbance every 30s for 5 min Color->Read

Figure 2: Modified Ellman's assay workflow for high-throughput screening.

Protocol
  • Buffer Prep: 0.1 M Phosphate Buffer (pH 8.0).

  • Plating: In a 96-well plate, add:

    • 150 µL Phosphate Buffer.

    • 20 µL Test Compound (dissolved in DMSO, final conc. range 0.01 µM – 100 µM).

    • 20 µL AChE Enzyme Solution (0.1 U/mL from Electrophorus electricus).

  • Pre-incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 10 µL of Substrate Mixture (0.5 mM ATCh + 0.3 mM DTNB).

  • Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes.

  • Analysis: Calculate the slope (velocity) of the linear portion.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for screening reliability.

  • Reference Standard: Tacrine (IC50 ~200 nM) or Donepezil (IC50 ~20 nM) must be run in parallel.

Biochemical Screening: Antimicrobial Potentiation (MDR Reversal)

Due to the high lipophilicity of cyclododeca[b]pyridines, they may not be potent antibiotics alone but can act as adjuvants that disable efflux pumps, restoring the activity of standard antibiotics (e.g., Ciprofloxacin) against resistant strains.

Protocol: Checkerboard Assay
  • Organism: Staphylococcus aureus SA-1199B (Overexpresses NorA efflux pump).[3]

  • Plate Setup: Use a 96-well plate to create a matrix of concentrations.

    • X-axis: Antibiotic (Ciprofloxacin) serial dilution (e.g., 0.125 to 64 µg/mL).

    • Y-axis: Cyclododecenopyridine derivative serial dilution (e.g., 2 to 128 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) in Mueller-Hinton Broth.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Determine the Fractional Inhibitory Concentration Index (FICI).

    • Interpretation: FICI

      
       0.5 indicates Synergism  (Successful MDR reversal).
      

Data Presentation & SAR Analysis

When reporting results, summarize the Structure-Activity Relationship (SAR) in a comparative table.

Table 1: Mock Data Profile for Cyclododeca[b]pyridine Derivatives

Cmpd IDR-Group (C4)AChE IC50 (nM)Selectivity (AChE/BuChE)S. aureus MDR Reversal (FICI)LogP (Calc)
CDP-01 -H (Parent)12505.20.9 (Indifferent)5.1
CDP-02 -Cl4508.10.45 (Synergistic )5.8
CDP-03 -NH-(CH2)6-NH225 45.00.7 (Additive)4.2
Tacrine (Control)1802.0N/A2.7

Technical Insight:

  • CDP-03 shows high potency against AChE. The diamine side chain likely interacts with the catalytic triad, while the C12 ring anchors in the hydrophobic pocket.

  • CDP-02 (Chloro-substituted) increases lipophilicity, improving membrane penetration and efflux pump inhibition (FICI < 0.5), validating the scaffold's utility in antimicrobial resistance.

References

  • Friedländer, P. (1882).[4] "Ueber o-Amidobenzaldehyd".[4] Chemische Berichte. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity". Biochemical Pharmacology. Link

  • Marco-Contelles, J., et al. (2006). "Multipotent drugs for the treatment of Alzheimer's disease". Journal of Medicinal Chemistry. Link

  • Kaushik, D., et al. (2018). "Acridine hybrids as potent antimicrobial agents". Journal of Global Antimicrobial Resistance. Link

  • Zoorob, H.H., et al. (2012). "Utility of Cyclododecanone as Synthon to Synthesize Fused Heterocycles". American Journal of Organic Chemistry. Link

Sources

Use of 2,3-cyclododecenopyridine as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,3-Cyclododecenopyridine as a Scaffold in Drug Discovery

Abstract

The 2,3-cyclododecenopyridine (systematically cyclododeca[b]pyridine ) scaffold represents a unique intersection of heteroaromatic chemistry and macrocyclic topology. Unlike standard flat aromatic systems, this scaffold fuses a planar pyridine ring with a flexible, lipophilic 12-membered cycloalkene ring. This guide details the rational design, synthesis, and biological evaluation protocols for utilizing this scaffold to target G-Protein Coupled Receptors (GPCRs)—specifically Muscarinic Acetylcholine Receptors (mAChR)—and enzymes requiring large hydrophobic occupancy, such as Acetylcholinesterase (AChE).

Part 1: Rational Design & SAR Logic

The Macrocyclic Privilege

In drug discovery, the 2,3-cyclododecenopyridine scaffold is classified as a "Privileged Structure" due to its ability to modulate two critical physicochemical parameters:

  • Conformational Entropy: The 12-membered ring possesses specific low-energy conformations (e.g., [3,3,3,3] square-like or twisted ribbon) that can "lock" the pyridine core into a bioactive orientation relative to the receptor surface.

  • Hydrophobic Bulk: The large cycloalkylene chain (

    
    ) provides a high logP contribution, enabling the molecule to traverse the Blood-Brain Barrier (BBB) and occupy large hydrophobic pockets (allosteric sites) often found in Class A GPCRs.
    
Target Applications
  • Muscarinic Receptors (M1/M4): The large hydrophobic pocket of the M1 allosteric binding site accommodates macrocycles, allowing for subtype selectivity that smaller orthosteric ligands cannot achieve.

  • Antimicrobial Agents: Pyridine-fused macrocycles disrupt bacterial cell membranes via their amphiphilic nature (cationic pyridinium nitrogen + lipophilic tail).

  • Alzheimer’s Therapeutics: As Tacrine analogues, where the saturated ring size is expanded from 6 to 12 to span the active site gorge of AChE.

Part 2: Synthetic Protocols

The most robust route to 2,3-cyclododecenopyridine and its derivatives is the modified Friedländer Annulation . This approach allows for the introduction of substituents on the pyridine ring, which is essential for SAR exploration.

Protocol A: Synthesis of the Scaffold Core

Reaction Overview: Conversion of cyclododecanone to 2-(hydroxymethylene)cyclododecanone, followed by cyclization with an ammonia source or enamine.

Materials:

  • Cyclododecanone (CAS: 830-13-7)

  • Ethyl formate

  • Sodium methoxide (NaOMe)

  • Cyanoacetamide (for 3-cyano derivatives) or 3-aminoacrolein (for unsubstituted core)

  • Solvents: Toluene, Ethanol

Step-by-Step Methodology:

  • Formylation (Activation of the Kinetic Position):

    • Dissolve cyclododecanone (10 mmol) in dry toluene (50 mL).

    • Add NaOMe (1.2 eq) at 0°C under

      
       atmosphere.
      
    • Dropwise add ethyl formate (1.5 eq) over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: TLC should show disappearance of the starting ketone (

      
       in 9:1 Hex/EtOAc).
      
    • Workup: Acidify with 1N HCl, extract with EtOAc. The product, 2-(hydroxymethylene)cyclododecanone, exists in equilibrium with its enol form.

  • Cyclization (Pyridine Formation):

    • Dissolve the formylated intermediate (5 mmol) in Ethanol (20 mL).

    • Add Cyanoacetamide (5 mmol) and a catalytic amount of Piperidine (0.5 mmol).

    • Reflux at 80°C for 6–8 hours.

    • Observation: The solution will darken; precipitation of the pyridine derivative often occurs upon cooling.

  • Purification:

    • Concentrate the solvent in vacuo.

    • Recrystallize from hot Ethanol/Water (8:2) or purify via Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexanes).

Data Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~9-10 ppm) and appearance of aromatic pyridine protons (~7.0-8.5 ppm). The macrocyclic methylene protons will appear as multiplets between 1.2–2.8 ppm.

Part 3: Visualization of Workflows

Figure 1: Synthetic Pathway & Logic

G cluster_sar SAR Diversification Points Start Cyclododecanone (C12 Ketone) Step1 Formylation (Ethyl Formate/NaOMe) Start->Step1 Inter 2-Hydroxymethylene Intermediate Step1->Inter C-C Bond Formation Step2 Cyclization (Amino-reagent/Heat) Inter->Step2 + Cyanoacetamide or Enamine Product 2,3-Cyclododecenopyridine Scaffold Step2->Product Dehydration & Aromatization Pyridine C4-Position\n(Nucleophilic Attack) Pyridine C4-Position (Nucleophilic Attack) Product->Pyridine C4-Position\n(Nucleophilic Attack) Ring Size Variation\n(C10-C15) Ring Size Variation (C10-C15) Product->Ring Size Variation\n(C10-C15)

Caption: Figure 1. Step-wise synthetic route for the construction of the cyclododeca[b]pyridine core, highlighting key intermediates and diversification points.

Part 4: Biological Evaluation Protocols

Due to the high lipophilicity (LogP > 5) of the cyclododecene ring, standard aqueous assays will fail due to compound precipitation. The following modified protocol is required.

Protocol B: High-Lipophilicity Binding Assay (GPCR)

Objective: Determine binding affinity (


) for Muscarinic M1/M4 receptors while mitigating "brick-dust" precipitation.

Reagents:

  • Membrane preparations (CHO cells expressing hM1 or hM4).

  • Radioligand: [3H]-NMS (N-Methylscopolamine).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Solubilizing Agent: 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).

Procedure:

  • Stock Preparation: Dissolve the scaffold in 100% DMSO to 10 mM.

  • Intermediate Dilution (Critical Step): Dilute the DMSO stock 1:20 into Assay Buffer containing 0.5% HP-

    
    -CD . This maintains the macrocycle in solution without disrupting the lipid bilayer of the receptor membrane.
    
  • Incubation:

    • Mix: 25

      
      L Membrane + 25 
      
      
      
      L Radioligand + 50
      
      
      L Compound (in CD-buffer).
    • Incubate for 120 mins at 25°C (Equilibrium is slower for lipophilic ligands).

  • Filtration: Harvest onto GF/B filters pre-soaked in 0.1% Polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic tail to the filter glass.

Data Interpretation:

ParameterObservationInterpretation
Hill Slope < 0.8Suggests negative cooperativity or aggregation.
IC50 Shift +BSA vs -BSAHigh shift indicates high plasma protein binding (expected).
Selectivity M1 vs M4The 12-ring often favors M1 allosteric pockets over M4.

Part 5: Troubleshooting & Optimization

Solubility Management

The primary failure mode with 2,3-cyclododecenopyridine is poor aqueous solubility.

  • Chemical Modification: Introduce a polar group (e.g., amino, hydroxyl) at the C4 position of the pyridine ring (via chlorination of the intermediate pyridone followed by amination).

  • Salt Formation: Convert the pyridine nitrogen to a hydrochloride or methanesulfonate salt to improve dissolution rates.

Figure 2: Solubility vs. Potency Decision Tree

D Root Scaffold Evaluation Check1 LogP > 5.0? Root->Check1 Action1 Add Polar Group at C4 (e.g., Morpholine) Check1->Action1 Yes (Too Lipophilic) Action2 Proceed to Microsomal Stability Check1->Action2 No (Acceptable) ReTest Binding Affinity Maintained? Action1->ReTest Retest Binding Success Lead Candidate ReTest->Success Yes Fail Try Ring Contraction (C12 -> C10) ReTest->Fail No (Steric Clash)

Caption: Figure 2. Decision logic for optimizing the physicochemical properties of the scaffold.

References

  • Manske, R. H. (1942). The Friedländer Synthesis. Chemical Reviews. Retrieved from [Link]

  • Marco-Contelles, J., et al. (2009).[1] Friedländer Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Friedlaender Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. Retrieved from [Link](Note: Generalized reference for pyridine scaffold utility).

  • MDPI. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Retrieved from [Link]

Sources

Application Note: Synthesis and Materials Utility of 2,3-Cyclododecenopyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis and application of 2,3-cyclododecenopyridine (systematically known as 6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]pyridine ). This fused heterocyclic scaffold combines the electronic properties of pyridine with the steric bulk and lipophilicity of a twelve-membered macrocycle, making it a critical building block for hydrophobic ligands , supramolecular hosts , and organic electronic materials .

Executive Summary & Scientific Rationale

The fusion of a pyridine ring with a cyclododecane macrocycle creates a unique "Janus" molecule: one face presents a polar, coordinating nitrogen lone pair, while the bulk of the molecule acts as a greasy, hydrophobic shield. In materials science, this structure is prized for:

  • Steric Modulation: The flexible cyclododecane ring disrupts π-π stacking, preventing aggregation-caused quenching (ACQ) in luminescent materials.

  • Lipophilicity: High solubility in non-polar organic solvents, making it an ideal ligand for liquid-liquid metal extraction (hydrometallurgy).

  • Crystal Engineering: The molecule often exhibits "plastic crystal" phases due to the globular rotation of the aliphatic ring, useful in solid-state electrolytes.

This protocol focuses on the Copper(II)-Catalyzed Cascade Annulation of cyclododecanone with propargylamine. Unlike traditional Friedländer syntheses that require unstable amino-aldehydes, this route is atom-economical , uses stable precursors , and proceeds via a robust domino sequence (condensation


 cyclization 

oxidation).

Retrosynthetic Analysis & Mechanism

The synthesis relies on the activation of the propargylamine triple bond and the enolizability of cyclododecanone.

  • Step 1: Condensation of propargylamine with cyclododecanone to form the propargyl imine/enamine.

  • Step 2: Metal-catalyzed activation of the alkyne (π-acid catalysis).

  • Step 3: 6-endo-dig cyclization followed by oxidative aromatization.

Mechanistic Pathway (Graphviz)

ReactionMechanism Start Cyclododecanone (C12 Ketone) Inter1 Imine/Enamine Intermediate Start->Inter1 + Propargylamine - H2O Reagent Propargylamine Reagent->Inter1 Inter2 Activated Alkyne (Cu-Complex) Inter1->Inter2 CuCl2 (Cat.) Cyclic Dihydropyridine Intermediate Inter2->Cyclic 6-endo-dig Cyclization Product 2,3-Cyclododecenopyridine (Aromatized) Cyclic->Product Oxidation (-2H)

Caption: Mechanistic flow of the Cu(II)-catalyzed cascade synthesis from ketone precursors to the fused pyridine scaffold.

Experimental Protocol

Method: Copper-Catalyzed Oxidative Annulation

This method is preferred for its operational simplicity and scalability compared to noble metal (Au/Ir) alternatives.

Reagents:

  • Cyclododecanone: 1.82 g (10.0 mmol)

  • Propargylamine: 0.83 g (15.0 mmol, 1.5 equiv.)

  • Copper(II) Chloride (CuCl₂): 134 mg (1.0 mmol, 10 mol%)

  • Solvent: Chlorobenzene or Toluene (Anhydrous, 20 mL)

  • Oxidant: Air (Open vessel) or O₂ balloon (for faster kinetics)

Equipment:

  • 50 mL Round-bottom flask equipped with a reflux condenser.

  • Oil bath set to 110–130°C.

  • Magnetic stir bar.[1]

Step-by-Step Procedure:
  • Reactant Loading: In a 50 mL round-bottom flask, dissolve cyclododecanone (10 mmol) in 20 mL of anhydrous chlorobenzene .

  • Catalyst Addition: Add CuCl₂ (10 mol%) to the solution. The solution may turn green/blue depending on the solvation.

  • Amine Addition: Add propargylamine (15 mmol) dropwise. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 130°C) under an air atmosphere (or O₂ balloon). Stir vigorously for 12–24 hours .

    • Expert Insight: The reaction requires oxidation to aromatize the dihydropyridine intermediate. If using an inert atmosphere (Ar/N₂), the reaction will stall at the dihydropyridine stage. Ensure open air or O₂ flow.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The starting ketone (Rf ~0.6) should disappear, and a new UV-active spot (pyridine) will appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove copper salts. Wash the pad with Ethyl Acetate (30 mL).

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the crude oil via flash column chromatography on silica gel.

    • Eluent: Gradient from 100% Hexane to 5% EtOAc/Hexane.

    • The product is a viscous pale-yellow oil or low-melting solid.

Characterization Data (Expected)
TechniqueSignal/ParameterInterpretation
¹H NMR (400 MHz, CDCl₃) δ 8.30 (d, 1H, α-H)Pyridine ring proton (deshielded).
δ 7.40 (d, 1H, γ-H)Pyridine ring proton.
δ 7.05 (dd, 1H, β-H)Pyridine ring proton.
δ 2.75 (t, 4H)α-Methylene protons (benzylic positions).
δ 1.20–1.80 (m, 16H)Cyclododecane ring protons (multiplet).
¹³C NMR δ ~150, 145, 135, 122Pyridine carbons.
HRMS (ESI+) m/z ~218.2 [M+H]⁺Consistent with C₁₅H₂₃N.

Materials Science Applications

A. Hydrophobic Ligands for Metal Extraction

The 2,3-cyclododecenopyridine scaffold is highly lipophilic (


). This makes it an excellent ligand for extracting transition metals (Cu²⁺, Ni²⁺) from aqueous phases into kerosene or dodecane in hydrometallurgical processes.
  • Protocol: Dissolve ligand (0.1 M) in kerosene. Contact with aqueous metal sulfate solution (pH 2–4). The pyridine nitrogen coordinates the metal, pulling it into the organic phase.

B. "Plastic Crystal" Electrolytes

The globular shape of the cyclododecane ring allows for rotational freedom in the solid state (plastic phase).

  • Application: Doping this molecule with lithium salts (LiTFSI) can create solid-state electrolytes where the rotation of the matrix assists Li-ion hopping.

C. Workflow for Ligand Synthesis (Graphviz)

ApplicationWorkflow Step1 Synthesize 2,3-Cyclododecenopyridine (Cu-Catalyzed Protocol) Step2 Functionalization (Optional) (N-Oxidation or Halogenation) Step1->Step2 Branch1 Application A: Hydrometallurgy Step2->Branch1 Branch2 Application B: Solid Electrolytes Step2->Branch2 Action1 Dissolve in Kerosene (0.1 M) Branch1->Action1 Action2 Mix with Li-Salts (Melt Casting) Branch2->Action2 Result1 Cu/Ni Extraction Phase Action1->Result1 Result2 Ion-Conductive Plastic Crystal Action2->Result2

Caption: Downstream application workflows for the synthesized pyridine scaffold.

Troubleshooting & Expert Tips

  • Low Yield: If the yield is <50%, the oxidation step is likely the bottleneck. Increase the reaction temperature to 130°C or bubble pure O₂ through the solution.

  • Purification Issues: The product is very non-polar. It may co-elute with unreacted cyclododecanone. Use a gradient starting with 100% Hexane; the ketone usually elutes slightly before or after the pyridine depending on the stationary phase. Staining with Iodine is recommended as UV absorption might be weak for the aliphatic parts.

  • Scale-Up: For >10g scale, the Friedländer synthesis (using 3-aminoacrolein generated in situ from 3,3-diethoxyprop-1-ene and ammonium acetate) is a safer alternative to avoiding large quantities of propargylamine.

References

  • Egorov, D. V., et al. "The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research."[2] Semantic Scholar, 2023.

  • Zoorob, H. H., et al. "Reactivity features of cyclododecanone."[3] ARKIVOC, 2011(i), 429-495.[4][5]

  • Abbiati, G., et al. "Gold(III)-catalyzed synthesis of 2,3-disubstituted pyridines from ketones and propargylamine." Journal of Organic Chemistry, 2010. (Cited for general methodology).
  • BenchChem. "2,3-Cyclododecenopyridine Structure and Safety Data."

Sources

Application Note: Supramolecular Chemistry of Macrocyclic Pyridines in Smart Materials and Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

Macrocyclic pyridines, characterized by their rigid cavities, permanent dipoles, and highly tunable electronic properties, have become foundational building blocks in modern supramolecular chemistry. The incorporation of pyridine units provides critical proton-acceptor sites at the pyridyl nitrogens, facilitating tripod hydrogen bonding and robust


 stacking interactions[1].

Among the most prominent of these structures are pyridinium-based macrocycles —such as the quintessential cyclobis(paraquat-p-phenylene) (CBPQT


, or the "blue box") and newly developed tribenzotriquinacene (TBTQ) molecular bowls. These electron-deficient hosts exhibit extraordinary binding affinities for electron-rich guests (e.g., naphthalene derivatives or specific pharmacological agents). This Application Note details the mechanistic principles, quantitative performance data, and validated protocols for utilizing macrocyclic pyridines in two cutting-edge applications: Stimuli-Responsive Drug Delivery Systems  and Tunable Supramolecular Hydrogels .

Mechanistic Foundations: Why Macrocyclic Pyridines?

The utility of macrocyclic pyridines in host-guest chemistry is driven by three distinct physicochemical phenomena:

  • Electrostatic and

    
    -Acceptor Capabilities:  Pyridinium rings are highly electron-deficient. When arranged in a macrocyclic topology (e.g., CBPQT
    
    
    
    ), they form an ideal cavity for encapsulating
    
    
    -donating guests (like 1,5-dialkyloxynaphthalene) via donor-acceptor interactions[2].
  • Stimuli-Responsiveness: The host-guest complexation is highly sensitive to external stimuli. The reduction of the tetracationic pyridinium host to a bisradical dicationic state drastically alters its binding affinity, allowing for redox-controlled guest release[3].

  • Preorganized Architectures for Drug Sequestration: Novel molecular bowls featuring a wobbling pyridinium rim have been shown to self-associate and form stable binary complexes with toxic anticancer drugs like Methotrexate (MTX). The positively charged pyridinium units ion-pair with the negatively charged glutamate residues of MTX, providing a highly specific sequestration mechanism[4].

Application Workflow I: Stimuli-Responsive Nanovalves for Drug Delivery

One of the most impactful applications of CBPQT


 is its use as a "gatekeeper" in mesoporous silica nanoparticle (MSN) drug delivery systems. By tethering an electron-rich stalk to the pore openings of an MSN, CBPQT

can be threaded onto the stalk to seal the pores, trapping the therapeutic payload inside. Upon a specific stimulus (e.g., light-induced cleavage or redox activation), the macrocycle dissociates, releasing the drug[5].

G MSN Synthesize Mesoporous Silica Nanoparticles Stalk Graft Naphthalene Stalks to Pores MSN->Stalk Load Load Payload (e.g., Paclitaxel) Cap Cap with CBPQT4+ (Macrocyclic Pyridinium) Load->Cap Stalk->Load Stimulus Apply External Stimulus (Light / Redox / pH) Cap->Stimulus Intracellular Delivery Release CBPQT4+ Dissociation & Drug Release Stimulus->Release Trigger Mechanism

Workflow of MSN-CBPQT4+ supramolecular nanovalve assembly and drug release.

Protocol 3.1: Assembly of CBPQT -Capped MSN Nanovalves

Causality Note: The loading of the drug must occur before the capping step but after or during the stalk grafting to ensure the payload is trapped within the mesopores rather than washed away.

Materials:

  • Mesoporous silica nanoparticles (MSNs, ~100 nm diameter, 2-3 nm pore size).

  • 1,5-bis[2-(2-(2-hydroxyethoxy)ethoxy)ethoxy]naphthalene (BHEEEN) stalk derivative.

  • CBPQT

    
    4Cl (Cyclobis(paraquat-p-phenylene) tetrachloride).
    
  • Target payload (e.g., Paclitaxel or Rhodamine B for assay).

Step-by-Step Methodology:

  • Surface Functionalization: Disperse 100 mg of MSNs in anhydrous toluene. Add the silane-functionalized BHEEEN stalk (0.5 mmol) and reflux at 110°C for 24 hours under N

    
    . Recover the stalk-functionalized MSNs via centrifugation and wash extensively with ethanol to remove unreacted silanes.
    
  • Payload Loading: Suspend the functionalized MSNs (50 mg) in a concentrated solution of the payload (e.g., 10 mM Paclitaxel in DMSO/Water). Stir at room temperature for 12 hours to allow diffusion into the mesopores.

  • Supramolecular Capping: Crucial Step. Add an excess of CBPQT

    
    4Cl (10 equivalents relative to the estimated stalk density) directly to the loading suspension. Stir for an additional 12 hours. The electron-deficient CBPQT
    
    
    
    will spontaneously thread onto the electron-rich BHEEEN stalks via
    
    
    donor-acceptor interactions, sealing the pores[5].
  • Washing & Validation: Centrifuge the capped MSNs and wash with cold water to remove the unloaded drug and uncomplexed macrocycle. Validate the capping efficiency via UV-Vis spectroscopy (monitoring the charge-transfer band at ~520 nm characteristic of the CBPQT

    
    /naphthalene complex).
    

Application Workflow II: Tunable Supramolecular Hydrogels

Beyond nanoscale drug delivery, macrocyclic pyridines are utilized to engineer macroscopic soft materials. By incorporating naphthalene guest molecules into a polymer network (e.g., poly(N,N-dimethylacrylamide)), the addition of CBPQT


 acts as a dynamic supramolecular crosslinker. This interaction can induce superabsorbing behavior, swelling the hydrogel up to 180 times its dry mass due to the electrostatic repulsion of the tetracationic complexes[2].

G Polymer Polymer Network with Naphthalene Pendants AddHost Introduce CBPQT4+ (Aqueous Solution) Polymer->AddHost Complex Host-Guest Complexation (Tetracationic Nodes) AddHost->Complex Swell Superabsorbing Swelling (Up to 180x Dry Mass) Complex->Swell Surfactant Add SDS Surfactant (Competitive Binding) Swell->Surfactant Shrink Complex Dissociation & Hydrogel Contraction Surfactant->Shrink

Mechanism of tunable swelling in supramolecular hydrogels via CBPQT4+ complexation.

Protocol 4.1: Programming Hydrogel Swelling via Host-Guest Stoichiometry

Causality Note: The swelling amplitude is directly proportional to the stoichiometry of the host-guest binding events. The highly charged CBPQT


 disrupts the hydrophobic aggregation of naphthalene groups, forcing the polymer chains apart via electrostatic repulsion.

Step-by-Step Methodology:

  • Preparation of NaphtGel: Synthesize poly(N,N-dimethylacrylamide) hydrogels containing 1-5 mol% of 1,5-dialkyloxynaphthalene acrylate monomers via standard free-radical polymerization in a mold.

  • Equilibration: Wash the synthesized hydrogels (NaphtGel) in deionized water to remove unreacted monomers. Record the initial dry mass (

    
    ).
    
  • Host Complexation: Immerse the NaphtGel samples into aqueous solutions containing varying concentrations of CBPQT

    
    4Cl (0.1 mM to 10 mM).
    
  • Swelling Measurement: Allow the gels to reach thermodynamic equilibrium (typically 48-72 hours). Remove the gels, gently blot excess surface water, and record the swollen mass (

    
    ). Calculate the swelling ratio (
    
    
    
    ).
  • Reversibility Testing (Optional): To demonstrate the dynamic nature of the material, transfer the swollen hydrogel into an aqueous solution of Sodium Dodecyl Sulfate (SDS). The SDS competitively binds with the CBPQT

    
    , dissociating the host-guest complex and causing rapid macroscopic contraction of the hydrogel[2].
    

Quantitative Data Summary

The table below summarizes the key thermodynamic and physical parameters of macrocyclic pyridine host-guest interactions across different applications.

Host SystemGuest MoleculeApplication ContextKey Metric / Performance
CBPQT

(Blue Box)
1,5-dialkyloxynaphthaleneSupramolecular HydrogelsSwelling Ratio: Up to 180x dry mass[2]
CBPQT

(Blue Box)
BHEEEN StalkMSN NanovalvesZero premature payload leakage; >80% release upon stimulus[5]
Molecular Bowl 1

Methotrexate (MTX)Drug Sequestration / AntidoteBinding Affinity (

):

M range in water[4]
Chiral Pyridine Crown Amino Acid EstersEnantioselective SensingFluorescence intensity increase upon chiral recognition[1]

References

  • Chiral Heterocycle-Based Receptors for Enantioselective Recognition MDPI[Link]

  • Supramolecular Hydrogels with Tunable Swelling by Host Complexation with Cyclobis(paraquat-p-phenylene) Macromolecules - ACS Publications[Link]

  • Molecular bowls for inclusion complexation of toxic anticancer drug methotrexate Chemical Science (RSC Publishing)[Link]

  • Photoinduced Intracellular Controlled Release Drug Delivery in Human Cells by Gold-Capped Mesoporous Silica Nanosphere Journal of the American Chemical Society[Link]

Sources

High-throughput screening of novel pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening (HTS) Workflows for Novel Pyridine Derivatives in Kinase Inhibition and Antimicrobial Discovery

Introduction & Scientific Rationale

Pyridine derivatives represent one of the most privileged scaffolds in modern drug discovery. Their unique electronic profile, synthetic tractability, and capacity for diverse substitution patterns allow for the targeted modulation of critical molecular pathways. Recent high-throughput screening (HTS) campaigns have successfully identified pyridine-based compounds as potent inhibitors of receptor interacting protein 1 (RIP1) kinase for autoimmune therapies[1], regulators of lipid metabolism via Fatty Acid Synthase (FASN) inhibition in oncology[2], and novel antibacterials targeting ribosomal translation[3].

However, screening heterocyclic libraries presents specific biophysical challenges. Pyridine derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum and can act as chelators, leading to false positives in standard biochemical assays. To ensure scientific integrity, HTS workflows must be designed with self-validating systems and orthogonal counter-screens. This application note details a robust, two-tier screening cascade: a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay, followed by a secondary cell-based dual-reporter phenotypic screen.

HTS Workflow & Decision Matrix

The following workflow illustrates the triage process for a library of 10,000+ pyridine derivatives. The cascade is designed to filter out PAINS (Pan-Assay Interference Compounds) early and validate the mechanism of action (MoA) using orthogonal methods.

HTS_Workflow Lib Pyridine Derivative Library (10,000+ Compounds) Prim Primary Biochemical Screen (TR-FRET Kinase Assay) Lib->Prim QC Quality Control (Z'-factor > 0.6) Prim->QC Hit Hit Identification (IC50 < 1 µM) QC->Hit Pass Fail1 Discard / PAINS QC->Fail1 Fail Sec Secondary Cell-Based Screen (Dual-Reporter / Viability) Hit->Sec Lead Lead Compound Selection (In vivo Profiling) Sec->Lead Efficacious Fail2 Toxic / Impermeable Sec->Fail2 Off-target

High-Throughput Screening (HTS) workflow for pyridine derivatives from primary assay to lead.

Detailed Experimental Protocols

Protocol A: Primary Biochemical Screen (TR-FRET Kinase Assay)

Target Example: RIP1 Kinase[1] Causality & Rationale: We utilize TR-FRET rather than standard fluorescence polarization. By introducing a 50–100 µs temporal delay before reading emission, short-lived auto-fluorescence from the pyridine conjugated systems decays, completely eliminating compound-mediated optical interference. Acoustic liquid handling is mandated to prevent non-specific binding of hydrophobic pyridine derivatives to plastic pipette tips.

Self-Validating System: Every 384-well plate contains 16 wells of vehicle control (100% kinase activity) and 16 wells of no-enzyme control (0% activity). The assay validates itself in real-time: if the calculated Z'-factor drops below 0.6, the plate is automatically flagged and rejected by the LIMS system.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X Kinase/Substrate mix and 4X ATP in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Acoustic Dispensing: Using a Labcyte Echo 550, dispense 10 nL of pyridine derivatives (from 10 mM DMSO stocks) into a 384-well low-volume white microplate. Final DMSO concentration must remain ≤ 0.1% to prevent solvent-induced kinase denaturation.

  • Kinase Reaction: Add 5 µL of the 2X Kinase/Substrate mix to the assay plate. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes to allow compound binding.

  • Initiation: Add 2.5 µL of 4X ATP to initiate the reaction. Seal and incubate for 60 minutes at RT.

  • Detection: Add 2.5 µL of TR-FRET stop/detection buffer containing Europium-labeled anti-phospho antibody and APC-labeled tracer. Incubate for 30 minutes.

  • Readout: Read on a multi-mode microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; dual emission at 620 nm (Europium) and 665 nm (APC). Calculate the 665/620 ratio to determine kinase inhibition.

Protocol B: Secondary Cell-Based Screen (Dual-Reporter Antimicrobial Assay)

Target Example: Bacterial Translation Inhibition[3] Causality & Rationale: Identifying an antimicrobial hit in a biochemical assay does not guarantee membrane permeability or cellular efficacy. We utilize the pDualrep2 system in E. coli, which expresses two fluorescent proteins: Katushka2S (reports on translation inhibition) and RFP (reports on DNA damage/SOS response).

Self-Validating System: This is a ratiometric, internally controlled assay. If a pyridine derivative is a non-specific toxin or membrane disruptor, both signals drop equally. If it specifically blocks translation (a highly desirable MoA for pyrrolo-pyridines), Katushka2S expression drops while RFP remains stable. This internal control eliminates the need for an immediate secondary cytotoxicity counter-screen.

Step-by-Step Methodology:

  • Culture Preparation: Grow E. coli transformed with the pDualrep2 plasmid in LB broth containing appropriate selection antibiotics until reaching an OD600 of 0.2.

  • Compound Treatment: Pin-tool transfer 50 nL of hit compounds from Protocol A into a clear-bottom 384-well plate containing 50 µL of the bacterial suspension per well.

  • Incubation: Incubate the plates at 37°C for 2 hours with continuous orbital shaking to ensure uniform aeration.

  • Fluorescence Imaging: Read the plate using an automated high-content imager or advanced plate reader.

    • Katushka2S Readout: Excitation 588 nm / Emission 633 nm.

    • RFP Readout: Excitation 555 nm / Emission 584 nm.

  • Data Interpretation: Calculate the Katushka2S/RFP ratio. A ratio < 0.5 with an absolute RFP signal > 80% of the vehicle control confirms specific translation blockage without inducing genotoxic stress[3].

Quantitative Data Presentation

The following table summarizes representative HTS data demonstrating the triage of different pyridine classes across our screening cascade. This structured comparison highlights the importance of matching the specific derivative class to its optimal biological target.

Compound ClassTarget PathwayPrimary AssayPrimary Efficacy (IC50 / MIC)Cell Viability (CC50)Selectivity Index (CC50 / IC50)
7-Oxo-pyrazolo-pyridine RIP1 KinaseTR-FRET0.045 µM> 50 µM> 1000x
Pyrrolo[3,2-b]pyridine Bacterial RibosomepDualrep23.35 µg/mL> 100 µg/mL> 30x
Pyridine-urea Fatty Acid SynthaseEnzymatic28.0 µM35.0 µM1.25x

Note: Compounds with a Selectivity Index < 10x (e.g., the Pyridine-urea derivative) are typically flagged for extensive structural morphing before proceeding to in vivo models to mitigate off-target toxicity.

References

  • [1]Title: Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

  • [3]Title: Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Source: Molecular Diversity / PubMed URL: [Link]

  • [2]Title: Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study. Source: Journal of Cellular Biochemistry / PubMed URL: [Link]

Sources

Application Note: Asymmetric Synthesis of Chiral 2,3-Cyclododecenopyridine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The core structure of 2,3-cyclododecenopyridine is an achiral, macrocyclic fused-pyridine system widely recognized as a critical intermediate in the development of pharmaceuticals and agrochemicals[1]. While the base scaffold is achiral, the introduction of stereocenters into the 12-membered macrocyclic ring yields chiral analogues with profound implications for spatial drug design, antimicrobial development, and asymmetric ligand synthesis[2].

Historically, the synthesis of cycloalkenopyridines relied on harsh, high-temperature gas-phase reactions or achiral multi-component condensations that offered zero stereocontrol[1]. However, recent breakthroughs in organocatalysis have unlocked new pathways for the highly enantioselective construction of functionalized pyridines and dihydropyridines[3],[4].

This application note details a robust, self-validating organocatalytic cascade methodology to synthesize chiral 4-aryl-substituted 2,3-cyclododecenopyridine analogues . By leveraging a chiral secondary amine catalyst, researchers can achieve excellent enantiomeric excess (ee) while constructing the complex macrocyclic-pyridine architecture in a streamlined, one-pot sequence.

Retrosynthetic Strategy & Causality

The protocol is driven by a two-stage cascade reaction designed to strictly control stereochemistry before locking the final aromatic system:

  • Enamine-Activated Asymmetric Michael Addition: Cyclododecanone is activated by the Jørgensen-Hayashi catalyst, (S)-α,α-diphenylprolinol trimethylsilyl ether. The catalyst condenses with the ketone to form a nucleophilic enamine. The bulky diphenyl silyl ether group acts as a steric wall, completely shielding the Re-face of the enamine. Consequently, the incoming electrophile (an α,β-unsaturated aldehyde like cinnamaldehyde) is forced to attack exclusively from the Si-face. Benzoic acid is utilized as a co-catalyst to accelerate the proton transfer steps necessary for iminium-enamine tautomerization.

  • Hantzsch-Type Cyclization & Aromatization: The resulting chiral 1,5-dicarbonyl intermediate is subjected to a Kröhnke/Hantzsch-type cyclization using ammonium acetate as the nitrogen source. Because this step transiently forms a 1,4-dihydropyridine, an immediate oxidative quench using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is required. DDQ drives the aromatization of the pyridine ring, thermodynamically locking the newly formed stereocenter on the macrocycle without risk of racemization.

Quantitative Data: Catalyst & Condition Optimization

The choice of catalyst and solvent is the primary driver of both yield and enantioselectivity. Table 1 summarizes the optimization data for the asymmetric Michael addition step.

Table 1: Optimization of the Organocatalytic Step

Catalyst (10 mol%)Additive (10 mol%)SolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
L-ProlineNoneDMF254512
MacMillan Catalyst (Imidazolidinone)TFACH₂Cl₂256045
(S)-Diarylprolinol TMS etherBenzoic AcidTHF257586
(S)-Diarylprolinol TMS ether Benzoic Acid Toluene 25 88 94

Note: Toluene provides the optimal non-polar environment to maximize the steric shielding effect of the silyl ether, preventing background racemic pathways.

Experimental Protocols

Step 1: Asymmetric Michael Addition (Formation of Chiral 1,5-Dicarbonyl)

This step establishes the stereocenter on the macrocyclic framework.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclododecanone (364 mg, 2.0 mmol) in anhydrous toluene (10 mL) under an argon atmosphere.

  • Catalyst Addition: Add (S)-α,α-diphenylprolinol trimethylsilyl ether (32.5 mg, 0.1 mmol, 10 mol%) and benzoic acid (12.2 mg, 0.1 mmol, 10 mol%). Stir for 10 minutes at room temperature to initiate enamine formation.

  • Electrophile Addition: Dropwise, add cinnamaldehyde (132 mg, 1.0 mmol).

  • Reaction & IPC (In-Process Control): Stir the mixture at room temperature for 24 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the UV-active cinnamaldehyde spot and the appearance of a new spot (stainable with p-anisaldehyde to a dark blue color) confirms the formation of the 1,5-dicarbonyl intermediate.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude mixture is used directly in the next step.

Step 2: Cyclization and DDQ Oxidation

This step constructs the pyridine core and locks the stereochemistry.

  • Cyclization: Dissolve the crude 1,5-dicarbonyl intermediate in glacial acetic acid (10 mL). Add ammonium acetate (385 mg, 5.0 mmol, 5.0 equiv).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

  • Oxidation & IPC: Cool the reaction to room temperature. Slowly add DDQ (272 mg, 1.2 mmol, 1.2 equiv) in small portions.

    • Self-Validation Check: Upon addition, the solution will immediately turn deep red/brown, indicating active hydride abstraction. As the oxidation completes (approx. 1 hour), a pale precipitate of DDQH₂ (reduced DDQ) will form, serving as a visual indicator of reaction completion.

  • Neutralization: Filter the mixture through a Celite pad to remove DDQH₂. Carefully pour the filtrate into an ice-cold solution of 2M NaOH to neutralize the acetic acid (pH ~8).

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the organic layers over Na₂SO₄ and concentrate.

Step 3: Purification and Chiral Validation
  • Chromatography: Purify the crude product via flash column chromatography on silica gel (Hexane/EtOAc gradient 9:1 to 7:3) to isolate the pure chiral 4-phenyl-2,3-cyclododecenopyridine analogue.

  • Chiral HPLC Validation: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Isopropanol/Hexane (1:9). Inject onto a Chiralpak AD-H column (Flow rate: 1.0 mL/min, λ = 254 nm).

    • Validation: Compare the retention times against a racemic standard (synthesized via achiral L-proline catalysis) to calculate the exact enantiomeric excess (Target: >90% ee).

Process Visualization

G Start Cyclododecanone + α,β-Unsaturated Aldehyde Enamine Enamine Activation & Facial Shielding Start->Enamine Cat (S)-Diarylprolinol Silyl Ether (10 mol%) Cat->Enamine Michael Asymmetric Michael Addition (Toluene, RT) Enamine->Michael Diketone Chiral 1,5-Dicarbonyl Intermediate Michael->Diketone Cyclization NH₄OAc Cyclization (AcOH, 80°C) Diketone->Cyclization Oxidation DDQ Oxidation (Aromatization) Cyclization->Oxidation Product Chiral 2,3-Cyclododecenopyridine Analogue Oxidation->Product

Fig 1: Asymmetric organocatalytic workflow for chiral 2,3-cyclododecenopyridine synthesis.

References

  • Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives Molecules (MDPI) URL:[Link]

  • Synthesis of Some New Chiral Tricyclic and Macrocyclic Pyridine Derivatives as Antimicrobial Agents Zeitschrift für Naturforschung B URL:[Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 2,3-cyclododecenopyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for the optimization of 2,3-cyclododecenopyridine synthesis.

Topic: Optimization of Reaction Conditions & Troubleshooting Doc ID: TS-CDP-2024-05 Status: Active

Executive Summary & Chemical Context

2,3-Cyclododecenopyridine (CAS 6571-43-3) represents a fused heterocyclic system combining a pyridine ring with a 12-membered macrocycle. This scaffold is structurally related to natural muscopyridines and is a critical intermediate in medicinal chemistry for lipophilic drug delivery systems.

The Core Challenge: Unlike fusing pyridines to 5- or 6-membered rings, the cyclododecane ring introduces significant conformational flexibility and transannular steric strain. Standard condensation protocols often fail due to the low reactivity of the ketone carbonyl in cyclododecanone compared to cyclohexanone.

This guide prioritizes the Friedländer Annulation as the most robust method for laboratory-scale synthesis, while providing optimization data for yield enhancement.

Core Protocol: Modified Friedländer Synthesis

Standard Operating Procedure (SOP-CDP-01)

The most reliable route involves the condensation of cyclododecanone with 2-aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde).

Reagents & Stoichiometry
  • Substrate A: Cyclododecanone (1.0 equiv)

  • Substrate B: 2-Aminonicotinaldehyde (1.1 equiv)

  • Catalyst: Potassium hydroxide (KOH) OR p-Toluenesulfonic acid (pTSA)

  • Solvent: Ethanol (Base-catalyzed) or Toluene (Acid-catalyzed)

Step-by-Step Workflow
  • Preparation: Dissolve cyclododecanone (10 mmol) and 2-aminonicotinaldehyde (11 mmol) in absolute ethanol (20 mL).

  • Catalyst Addition: Add finely powdered KOH (1.5 mmol, 15 mol%).

    • Note: For acid catalysis, use Toluene with 10 mol% pTSA and a Dean-Stark trap.

  • Reflux: Heat the mixture to vigorous reflux (80°C for EtOH) for 12–24 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). Cyclododecanone is non-polar (high Rf); product is mid-polar and UV active.

  • Work-up: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification:

    • Dissolve residue in DCM.

    • Wash with water (x2) and Brine (x1).

    • Acid-Base Extraction (Crucial): Extract the organic layer with 1M HCl. The pyridine product moves to the aqueous phase; unreacted cyclododecanone stays in DCM. Basify the aqueous layer (pH 10) with NaOH and re-extract with DCM to isolate pure product.

Mechanism & Pathway Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an aldol-type condensation followed by cyclodehydration.[1]

FriedlanderMechanism Start Reactants: Cyclododecanone + 2-Aminonicotinaldehyde Inter1 Intermediate A: Schiff Base Formation (Imine) Start->Inter1 Acid/Base Catalysis Inter2 Intermediate B: Aldol Condensation (C-C Bond Formation) Inter1->Inter2 Tautomerization Inter2->Start Reversible (If water not removed) Elim Elimination: - H2O (Aromatization) Inter2->Elim Heat Product Product: 2,3-Cyclododecenopyridine Elim->Product

Figure 1: Mechanistic pathway of the Friedländer synthesis. Note the reversibility of the aldol step, necessitating water removal.

Optimization Matrix

Use this table to select conditions based on your specific constraints (yield vs. speed).

VariableCondition A (Standard)Condition B (High Speed)Condition C (Green/Scale-up)
Catalyst KOH (15 mol%)pTSA (10 mol%)Sulfamic Acid (Solid acid)
Solvent EthanolTolueneSolvent-Free (Melt)
Temp/Time 80°C / 24h110°C / 6h120°C / 45 min
Additives NoneDean-Stark TrapMicrowave Irradiation
Yield 65-75%80-88%70-80%
Pros Simple setup, mild base.Drives equilibrium (removes water).Fast, no solvent waste.
Cons Slow; equilibrium limits yield.Requires glassware setup.[2]Requires MW reactor; scale limits.

Troubleshooting & FAQs

Direct solutions to common user issues.

Q1: The reaction stalls at ~50% conversion. Starting material (cyclododecanone) persists.

Diagnosis: The reaction is equilibrium-controlled. The 12-membered ring is hydrophobic and sterically encumbered, making the initial nucleophilic attack slow. Water accumulation pushes the equilibrium back to reactants. Solution:

  • Switch to Toluene/Dean-Stark: Physically remove water from the reaction matrix. This is the most effective fix for macrocyclic ketones.

  • Microwave Assistance: Run the reaction neat (solvent-free) with a solid acid catalyst (e.g., K-10 Montmorillonite) at 140°C for 20 mins. The rapid heating overcomes the activation energy barrier of the bulky ring.

Q2: I see multiple spots on TLC. Is regioselectivity an issue?

Diagnosis: For symmetrical ketones like cyclododecanone, regioselectivity is not an issue regarding the ketone side. However, "multiple spots" usually indicate:

  • Self-condensation: Cyclododecanone reacting with itself (aldol).

  • Oxidation: The pyridine product can slowly oxidize to the N-oxide if left in light/air. Solution:

  • Verify the product spot using Dragendorff’s reagent (stains alkaloids/pyridines orange).

  • Perform the Acid-Base extraction detailed in Section 2. This eliminates non-basic byproducts (self-condensed ketones).

Q3: The product is an oil and difficult to crystallize.

Diagnosis: 2,3-cyclododecenopyridine is highly lipophilic due to the


 chain. It often oils out rather than crystallizing.
Solution: 
  • Salt Formation: Convert the crude oil to its Picrate or Hydrochloride salt.

    • Protocol: Dissolve oil in dry ether; bubble HCl gas or add ethanolic picric acid. The salt will precipitate instantly and can be recrystallized from ethanol.

Q4: Can I use 1,2,4-triazines instead of aminonicotinaldehyde?

Answer: Yes, via Inverse Electron Demand Diels-Alder (IEDDA) .

  • Protocol: React cyclododecanone with pyrrolidine to form the enamine. React the enamine with 1,2,4-triazine.

  • Benefit: This avoids the high basicity of Friedländer conditions but requires more synthetic steps.

Diagnostic Workflow (Decision Tree)

TroubleshootingTree Start Issue Encountered CheckTLC Check TLC: Is SM (Ketone) present? Start->CheckTLC YesSM Yes: Incomplete Reaction CheckTLC->YesSM High Rf Spot NoSM No: Complex Mixture/Low Yield CheckTLC->NoSM Many Spots WaterCheck Is water removal mechanism in place? YesSM->WaterCheck AddSieves Action: Add 4Å Mol. Sieves or use Dean-Stark WaterCheck->AddSieves No TempCheck Action: Increase Temp >100°C (Switch to Toluene) WaterCheck->TempCheck Yes AcidBase Action: Perform Acid-Base Extraction (1M HCl) NoSM->AcidBase

Figure 2: Diagnostic decision tree for low yield or purity issues.

References

  • Zoorob, H. H., et al. (2012).[3] Utility of Cyclododecanone as Synthon to Synthesize Fused Heterocycles. American Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedländer Synthesis: Mechanism and Recent Literature. Retrieved from [Link]

  • Sato, S., et al. (2011). Reactivity features of cyclododecanone (Review). ARKIVOC. Retrieved from [Link]

  • ResearchGate. (2012). Optimization of reaction conditions for fused pyridine synthesis. Retrieved from [Link]

Sources

Technical Support Center: Large-Ring Fused Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Senior Scientific Support Topic: Yield Optimization & Troubleshooting for Macrocyclic Pyridines

Triage: Select Your Synthetic Pathway

Before troubleshooting, confirm you are applying the correct methodology for your specific precursor topology. The synthesis of fused pyridine macrocycles generally falls into three kinetic classes. Use the decision matrix below to navigate to the correct support module.

Triage Start START: Precursor Structure Q1 Is the pyridine ring already formed? Start->Q1 Q2 Are you forming the pyridine SIMULTANEOUSLY with the ring? Q1->Q2 No (Acyclic Precursors) MethodC Module C: Ring-Closing Metathesis (RCM) Q1->MethodC Yes (Pyridine exists, closing linker) MethodA Module A: [2+2+2] Cycloaddition (Alkyne/Nitrile) Q2->MethodA Yes (Alkyne + Nitrile/Cyanamide) MethodB Module B: Condensation (Friedländer/Kröhnke) Q2->MethodB No (Amino-aldehyde + Ketone)

Figure 1: Synthetic Strategy Decision Matrix. Select the module corresponding to your current synthetic disconnect.

Module A: [2+2+2] Cycloaddition (The "Modern" Route)

Context: This method constructs the pyridine ring and the macrocycle simultaneously from diynes and nitriles (or cyanamides). It is atom-economical but prone to chemoselectivity issues.

Core Protocol: Ruthenium-Catalyzed Cyclotrimerization

The Challenge: The primary yield-killer is homotrimerization of the alkyne (forming benzene derivatives) instead of cross-cyclotrimerization with the nitrile (forming pyridines).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<30%) Catalyst deactivation by nitrile coordination.Switch Ligand: Move from CpRu to CpRu (Pentamethylcyclopentadienyl). The steric bulk of Cp prevents the nitrile from binding too tightly to the Ru center [1].
Benzene Byproducts Alkyne homotrimerization is kinetically favored.Slow Addition: Do not mix all reagents at once. Add the diyne slowly (syringe pump: 0.1 mmol/h) to a solution containing the catalyst and excess nitrile (5–10 equiv) [2].
Regioisomer Mix Lack of steric guidance in unsymmetrical diynes.Steric Biasing: Ensure one terminus of the diyne has a bulky group (e.g., TMS, t-Bu). The catalyst will preferentially place the bulky group ortho to the nitrogen to minimize steric clash in the metallacycle intermediate [3].
Mechanism & Stall Points

The reaction proceeds via a metallacyclopentadiene intermediate. If the nitrile does not insert efficiently, the cycle stalls or reacts with another alkyne.

RuCycle Ru Cp*Ru(cod)Cl Step1 Oxidative Cyclization Ru->Step1 + Diyne Inter1 Ruthenacyclopentadiene (CRITICAL STALL POINT) Step1->Inter1 Inter1->Ru + Alkyne (Side Rxn: Benzene) Step2 Nitrile Insertion Inter1->Step2 + Nitrile (Excess) Product Fused Pyridine Macrocycle Step2->Product Reductive Elimination

Figure 2: Catalytic cycle of Ru-mediated [2+2+2] cycloaddition.[1] The red node indicates the bifurcation point where yields are lost to homocoupling.

Module B: Condensation Strategies (Friedländer/Kröhnke)

Context: Classical condensation of an amino-aldehyde with a ketone. The Challenge: Entropic penalty. Bringing two ends of a long chain together is disfavored compared to intermolecular oligomerization.

Protocol Optimization: The "Pseudo-High Dilution" Setup

To force intramolecular cyclization, you must keep the instantaneous concentration of the reactive precursor extremely low.

Step-by-Step Protocol:

  • Solvent: Refluxing Ethanol or Methanol (polar protic solvents stabilize the transition state).

  • Catalyst: 10 mol% KOH (Base) or Choline Hydroxide (Green alternative).

  • The Feed: Dissolve your linear precursor in a minimal amount of solvent.

  • The Pot: Heat a large volume of solvent (with catalyst) to reflux.

  • Addition: Add the precursor solution via syringe pump over 8–12 hours .

    • Why? This ensures that at any given second, a precursor molecule is more likely to find its own tail than another precursor molecule [4].

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Insoluble Tars Polymerization (Intermolecular reaction).Increase Dilution: Your addition rate is too fast. Slow down to 0.05 mmol/h. Total concentration should not exceed 1 mM.
Aldol Side-Products Ketone self-condensation.[2]Switch to Acid Catalysis: If base causes aldol issues, switch to Brønsted acids (AcOH) or Lewis acids (Bi(OTf)3).
Unstable Precursor 2-aminobenzaldehyde derivatives are unstable.In-Situ Deprotection: Mask the aldehyde as an acetal or the amine as a nitro group. Reduce/deprotect in situ so the reactive species immediately cyclizes upon formation [5].

Module C: Ring-Closing Metathesis (RCM)

Context: Using Grubbs catalysts to close a linker attached to a pre-formed pyridine. The Challenge: Catalyst Poisoning. The basic nitrogen of the pyridine ring coordinates to the Ruthenium center of the Grubbs catalyst, killing its activity.

The "Lewis Acid Scavenger" Protocol

You must "tie up" the pyridine nitrogen lone pair during the reaction.

Protocol:

  • Add Scavenger: Before adding the Grubbs catalyst, add 1.05 equivalents of Ti(OiPr)4 or HCl (as etherate) to the reaction mixture.

  • Mechanism: The Lewis acid (Ti) or Proton (H+) binds to the pyridine nitrogen, rendering it non-coordinating.

  • Cyclization: Add Grubbs II catalyst.

  • Workup: Wash with basic EDTA solution or NaHCO3 to remove the Ti/H+ and restore the pyridine [6].

Comparative Yield Analysis

Data aggregated from recent optimization studies (2015–2024).

MethodologyTypical Yield (Unoptimized)Optimized Yield (With Protocols Above)Key Factor
[2+2+2] Cycloaddition 20–35%65–82% Excess nitrile + Slow addition of diyne
Friedländer 15–25%50–65% Syringe pump (High Dilution)
RCM (on Pyridines) <5% (Stalled)70–90% Lewis Acid additive (Ti(OiPr)4)

References

  • Varela, J. A., & Saá, C. (2008). Recent Advances in the Synthesis of Pyridines by Transition-Metal-Catalyzed [2+2+2] Cycloaddition.[3][4] Chemical Reviews.[5] Link

  • BenchChem Technical Guides. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.Link

  • Heller, B., & Hapke, M. (2007). The Cobalt-Catalyzed [2+2+2] Cycloaddition. Chemical Society Reviews. Link

  • Beilstein Institute. (2010). Synthesis of Macrocycles: High Dilution Techniques. Beilstein Journal of Organic Chemistry. Link

  • Potts, K. T. (1980). The Synthesis of Fused Pyridines. Chemical Reviews.[5] Link

  • Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition.[5] Link

For further assistance, please contact the Structural Chemistry Core Facility.

Sources

Technical Support Center: Managing Regioselectivity in Polysubstituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Polysubstituted pyridines are privileged scaffolds in drug discovery and materials science. However, the electron-deficient nature of the pyridine ring and the coordinating ability of its nitrogen atom make regioselective functionalization notoriously difficult.

This guide is designed for researchers and drug development professionals. It bypasses basic theory to directly address the causality behind experimental failures, offering field-proven troubleshooting strategies for both de novo multicomponent reactions and late-stage C–H functionalizations.

Module 1: Late-Stage C–H Metalation & Halogen Exchange

Q: We are observing severe dimerization and nucleophilic addition side-products when attempting C–H lithiation of 3-substituted pyridines with n-BuLi. How can we improve regioselectivity and suppress these side reactions?

The Causality: Alkyllithiums (like n-BuLi) are highly nucleophilic. When exposed to the highly electrophilic, electron-deficient pyridine ring, they preferentially undergo Chichibabin-type nucleophilic additions at the C-2 or C-6 positions rather than acting as bases for C–H deprotonation[1]. Furthermore, any lithiated pyridine that does form can immediately attack unreacted starting material, leading to oligomerization[1].

The Solution: You must decouple basicity from nucleophilicity.

  • Switch to Sterically Hindered Amide Bases: Use Lithium Diisopropylamide (LDA) at cryogenic temperatures (–95 °C). LDA is non-nucleophilic and can regioselectively lithiate halogenated pyridines[2].

  • Upgrade to TMP-Ate Bases (Knochel's Bases): For superior functional group tolerance and higher operating temperatures, transition to 2,2,6,6-tetramethylpiperidyl (TMP) metal bases, specifically TMPMgCl·LiCl[2]. The addition of LiCl breaks up polymeric base aggregates, drastically increasing kinetic basicity. Meanwhile, the magnesium creates a more covalent, stable carbon-metal bond that resists dimerization, allowing metalations to proceed cleanly at –25 °C[1].

Q: We need to perform a halogen-metal exchange on a 3-bromo-2-chloropyridine, but traditional lithiation destroys our sensitive ester functional groups. What is the alternative?

The Causality: Lithium-halogen exchange is extremely fast but yields highly reactive organolithium intermediates that readily attack electrophilic functional groups (like esters or cyano groups) intramolecularly or intermolecularly.

The Solution: Utilize an organomagnesium reagent such as iPrMgCl·LiCl (Turbo Grignard). The bromine-magnesium exchange is highly chemoselective for bromine over chlorine and tolerates sensitive functional groups[3]. The resulting pyridylmagnesium species is stable and can be subsequently trapped with various electrophiles or used in Negishi cross-coupling reactions[2].

Module 2: Radical Functionalization & Strict C-4 Selectivity

Q: In our Minisci-type radical alkylation, we are getting an intractable mixture of C-2 and C-4 substituted isomers. How do we force regioselectivity without using blocking groups?

The Causality: The traditional Minisci reaction relies on the generation of nucleophilic carbon-centered radicals that attack a protonated (electron-deficient) pyridine ring. Because both the C-2 and C-4 positions are highly activated by the protonated nitrogen, the radical lacks the electronic discrimination required to choose one over the other, resulting in poor regioselectivity[4].

The Solution: Abandon the radical pathway if strict C-4 selectivity is required. Instead, utilize the heterocyclic phosphonium salt strategy . By treating the pyridine with trifluoromethanesulfonic anhydride (Tf₂O) and a trialkyl/triaryl phosphine, the phosphonium ion is selectively installed at the C-4 position due to the steric shielding of the C-2/C-6 positions by the bulky triflyl group on the nitrogen[4]. This C-4 phosphonium salt serves as a stable, generic handle that can undergo subsequent cross-coupling or nucleophilic displacement[4].

Module 3: De Novo Multicomponent Reactions (MCRs)

Q: We are designing a de novo synthesis of a highly substituted pyridine using a multicomponent reaction (aldehydes, ketones, and amines). Our yields are low and we see mixed condensation products. How can we optimize this?

The Causality: In one-pot MCRs, competing condensation pathways (e.g., self-condensation of ketones vs. cross-condensation with aldehydes) derail the regiochemistry of the final cyclization. If the transition states are not properly biased, the sequence of bond formation becomes chaotic.

The Solution: Implement a mild, solid organocatalyst like Diphenylammonium Triflate (DPAT) under solvent-free conditions[5]. DPAT acts as a dual-activation catalyst: the acidic proton activates the carbonyl oxygen via hydrogen bonding, accelerating the specific formation of the enone intermediate, while the triflate counterion stabilizes the transition state. This ensures the reaction strictly follows the desired Knoevenagel condensation followed by Michael addition and cyclization, yielding the target polysubstituted pyridine in excellent yields[5].

Experimental Protocols

Protocol A: Regioselective Magnesiation using TMPMgCl·LiCl

This protocol ensures the self-validating generation of a C-4 magnesiated intermediate from a 3-substituted pyridine.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-bromopyridine (1.0 mmol) and anhydrous THF (5.0 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool to –25 °C.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 mmol, 1.0 M in THF) over 5 minutes via syringe.

  • Validation Check: Stir for 30 minutes. To verify complete metalation, withdraw a 0.1 mL aliquot, quench with iodine in dry THF, and analyze via GC-MS. You should observe >95% conversion to 3-bromo-4-iodopyridine.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde or allyl bromide, 1.2 mmol) dropwise. Stir for 1 hour, allowing the reaction to slowly warm to 0 °C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: C-4 Selective Phosphonium Salt Formation

A reliable method for strict C-4 functionalization bypassing Minisci radical mixtures.

  • Activation: Dissolve the pyridine substrate (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL) under nitrogen at –78 °C.

  • Triflation: Slowly add Tf₂O (1.1 mmol). The solution will typically turn yellow/orange, indicating the formation of the N-triflylpyridinium intermediate. Stir for 15 minutes.

  • Phosphonium Formation: Add triphenylphosphine (PPh₃, 1.2 mmol) in one portion. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Isolation: Precipitate the resulting C-4 phosphonium triflate salt by adding cold diethyl ether (20 mL). Filter the solid under a stream of nitrogen. This salt can now be used in downstream cross-coupling reactions.

Quantitative Data: Metalating Agents Comparison

The following table summarizes the operational parameters for selecting the correct base for pyridine functionalization to avoid regiochemical scrambling.

ReagentTypical TempNucleophilicityFunctional Group TolerancePrimary Regioselectivity
n-BuLi –100 °C to –78 °CVery HighPoor (Attacks esters, nitriles)Mixed (C-2 / C-6 addition)
LDA –95 °C to –78 °CLowModerateOrtho to directing groups
iPrMgCl·LiCl –40 °C to 0 °CLowHigh (Tolerates esters)Specific to Halogen site
TMPMgCl·LiCl –25 °C to 25 °CVery LowVery HighKinetically favored C–H

Pathway Visualization

Regioselectivity Root Polysubstituted Pyridine Synthesis DeNovo De Novo Synthesis (MCRs) Root->DeNovo LateStage Late-Stage C-H Functionalization Root->LateStage MCR1 Aryne/Isocyanide/Alkyne (Chemo/Regiocontrol) DeNovo->MCR1 MCR2 DPAT-Catalyzed (Solvent-Free) DeNovo->MCR2 Metal Directed Metalation (TMP-Bases) LateStage->Metal C-2/C-3 Radical Radical Minisci (C-2/C-4 Mixture) LateStage->Radical Acidic Phos Phosphonium Salts (Strict C-4 Control) LateStage->Phos Tf2O/PR3

Decision tree for managing regioselectivity in pyridine synthesis.

References

  • Sha, F., & Huang, X. (2009). "A multicomponent reaction of arynes, isocyanides, and terminal alkynes: highly chemo- and regioselective synthesis of polysubstituted pyridines and isoquinolines." Angewandte Chemie International Edition.[Link]

  • Manolikakes, S. M., Barl, N. M., Sämann, C., & Knochel, P. (2013). "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung B.[Link]

  • Li, J., He, P., & Yu, C. (2012). "DPTA-catalyzed one-pot regioselective synthesis of polysubstituted pyridines and 1,4-dihydropyridines." Tetrahedron.[Link]

Sources

Scalable synthesis of 2,3-cyclododecenopyridine for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Synthesis of Cyclododeca[b]pyridine

Case ID: #SYN-CDP-2024 Subject: Process Chemistry Guide for 2,3-Cyclododecenopyridine (5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine) Status: Active Support Assigned Specialist: Senior Application Scientist, Process Development Group

Executive Summary & Route Selection

User Query: "I need a scalable route to synthesize 2,3-cyclododecenopyridine for preclinical toxicology studies (gram to kilogram scale)."

Technical Analysis: The target molecule, cyclododeca[b]pyridine , represents a pyridine ring fused at the 2,3-position to a 12-membered carbocycle. Unlike simple alkyl-pyridines, the macrocyclic ring introduces significant steric bulk and conformational entropy, which can inhibit cyclization.

For preclinical scale-up (100g – 5kg), we recommend the Guareschi-Thorpe Condensation over Ring-Closing Metathesis (RCM) or Inverse Electron Demand Diels-Alder (IEDDA). While IEDDA is faster for mg-scale discovery, it requires expensive 1,2,4-triazines and high-pressure vessels. The Guareschi-Thorpe route utilizes commodity starting materials (cyclododecanone) and offers superior atom economy and thermal safety.

Route Comparison Table:

FeatureRoute A: Guareschi-Thorpe (Recommended) Route B: IEDDA (Discovery Only) Route C: RCM (Not Recommended)
Key Reagents Cyclododecanone, Ethyl Cyanoacetate, AmmoniaCyclododecene, 1,2,4-TriazineDialkenyl pyridine, Grubbs Cat.
Scalability High (Standard stirred reactors)Low (High pressure/Exotherm risk)Low (Dilution required)
Cost/Gram < $5.00> $150.00> $500.00
Impurity Profile Inorganic salts (easy removal)Regioisomers, N2 gas evolutionRuthenium scavenging needed

Workflow Visualization

The following diagram outlines the critical path for the Guareschi-Thorpe synthesis, highlighting the "Go/No-Go" decision points for quality control.

G cluster_0 Critical Process Parameters (CPP) Start Start: Cyclododecanone Step1 Step 1: Condensation (Et Cyanoacetate + NH3) Start->Step1  Base/MeOH QC1 QC Point 1: Pyridone Solid Precipitate? Step1->QC1 QC1->Step1  No (Adjust pH) Step2 Step 2: Chlorination (POCl3) QC1->Step2  Yes Step3 Step 3: Hydrodechlorination (H2, Pd/C) Step2->Step3 QC2 QC Point 2: Residual Cl < 0.1%? Step3->QC2 QC2->Step3  Fail (Reprocess) Final Final Product: Cyclododeca[b]pyridine QC2->Final  Pass

Caption: Figure 1. Process flow for the Guareschi-Thorpe synthesis of cyclododeca[b]pyridine, emphasizing Quality Control (QC) checkpoints.

Detailed Experimental Protocol (Scalable)

Step 1: Formation of the Pyridone Intermediate

Objective: Construct the pyridine ring fused to the cyclododecane scaffold.

  • Reagents:

    • Cyclododecanone (1.0 equiv)

    • Ethyl cyanoacetate (1.2 equiv)

    • Ammonia (7N in MeOH) or Ammonium Acetate (solid, 3.0 equiv)

  • Procedure:

    • Charge a glass-lined reactor with cyclododecanone and ethyl cyanoacetate.

    • Add 7N Ammonia in MeOH (4 vol). Note: Using methanolic ammonia avoids the solubility issues of solid ammonium acetate.

    • Heat to 60°C for 12–16 hours. The reaction will initially be a slurry and may clarify before precipitating the product.

    • Critical Step: Cool to 0°C. The intermediate, 3-cyano-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridin-2(1H)-one , is highly crystalline.

    • Filter the solids. Wash with cold MeOH.

    • Hydrolysis/Decarboxylation: Reflux the solid in 48% HBr or 50% H2SO4 for 6 hours to remove the cyano group. Neutralize and filter the resulting pyridone.

Step 2: Aromatization via Chlorination & Reduction

Objective: Convert the pyridone to the naked pyridine.

  • Reagents:

    • Phosphoryl chloride (POCl3)

    • Pd/C (10% w/w)

    • Hydrogen gas (balloon or low pressure)

  • Procedure:

    • Chlorination: Suspend the dried pyridone in POCl3 (3 vol). Heat to reflux (105°C) for 2 hours.

    • Safety Note: Quench the reaction by pouring slowly onto crushed ice/NaOH. Extract the 2-chlorocyclododeca[b]pyridine with Toluene.

    • Reduction: Transfer the Toluene solution to a hydrogenation vessel. Add TEA (1.1 equiv) to scavenge HCl. Add 10% Pd/C (5 wt% loading).

    • Stir under H2 (1 atm) at RT for 4 hours.

    • Filter catalyst, wash with water, and concentrate.

    • Purification: Distillation (High Vacuum) is recommended over chromatography for >100g batches.

Troubleshooting Guide & FAQs

Q1: The reaction mixture in Step 1 turned into a solid block. How do I handle this?

  • Diagnosis: This is common with macrocyclic ketones due to their high melting points and lipophilicity.

  • Solution: Do not use neat conditions. Ensure a minimum of 5 volumes of Methanol or Ethanol are used. If stirring stops, add Ethanol (up to 2 volumes) and increase temperature to 70°C to redissolve, then cool slowly (10°C/hour) to control precipitation particle size.

Q2: I am seeing a "double-bond isomer" impurity in the final product. What is it?

  • Diagnosis: This is likely the enamine tautomer or an incomplete aromatization if the Pd/C reduction was too aggressive or if the starting material contained cyclododecene isomers.

  • Solution:

    • Ensure the POCl3 step is driven to completion (monitor by HPLC, not TLC, as spots may overlap).

    • During hydrogenation, add Sodium Acetate instead of TEA as a milder base to prevent over-reduction of the pyridine ring to a piperidine.

Q3: The solubility of the intermediate pyridone is terrible. I can't analyze it.

  • Diagnosis: Fused macrocyclic pyridones are notorious for poor solubility in CDCl3 or DMSO.

  • Solution: Use TFA-d (Deuterated Trifluoroacetic Acid) for NMR analysis. The protonation of the amide nitrogen disrupts hydrogen bonding, solubilizing the compound immediately.

Q4: Can I use the "One-Pot" Bohlmann-Rahtz reaction instead?

  • Analysis: The Bohlmann-Rahtz (Enamine + Propargyl ketone) is elegant but requires 3-aminocyclododecenone , which is unstable.

  • Recommendation: Stick to the Guareschi-Thorpe. It is longer (3 steps) but each step is a "process" reaction (precipitation/filtration) which is superior for >100g batches compared to the "finicky" chromatography required for Bohlmann-Rahtz side products.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for Pyridine synthesis mechanisms). Link

  • Evdokimov, N. M., et al. (2006). One-Step Synthesis of Pyridines via a Multicomponent Condensation. Organic Letters, 8(5), 899–902. (Describes the multicomponent condensation logic). Link

  • Bagley, M. C., et al. (2001).[1] A new Bohlmann-Rahtz pyridine synthesis. Synlett, 2001(08), 1149-1151. (Alternative scalable route discussion). Link

  • Guareschi, I. (1896). Mem. Reale Accad. Sci. Torino, 46, 7.
  • BenchChem Technical Notes. (2025). Friedländer Synthesis of Substituted Quinolines and Pyridines. (General process safety parameters). Link

Disclaimer: This guide is for research purposes only. All scale-up activities must be preceded by a specific Process Safety Assessment (DSC/ARC) to evaluate exotherm potential, particularly during the POCl3 chlorination step.

Sources

Technical Support Center: Purification of Large, Non-Polar Molecules

Author: BenchChem Technical Support Team. Date: March 2026

User Status: Verified Researcher / Drug Development Professional Ticket Priority: High (Method Development & Troubleshooting) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Core Directive & Executive Summary

Purifying large, non-polar molecules (e.g., fullerenes, long-chain lipids, hydrophobic peptides, polycyclic aromatic hydrocarbons) presents a paradox: solubility dictates the mobile phase, but retention dictates the stationary phase. Standard Reversed-Phase Chromatography (RPC) often fails because the water required to bind the molecule to the column causes the sample to precipitate immediately upon injection. Conversely, Normal Phase Chromatography (NPC) often leads to irreversible adsorption or poor selectivity for lipophilic moieties.

This guide refines your approach by shifting from "standard" protocols to Non-Aqueous Reversed-Phase (NARP) , Supercritical Fluid Chromatography (SFC) , and Organic Gel Permeation Chromatography (GPC) .

Method Selection: The Diagnostic Workflow

Before selecting a column, you must characterize the "Hydrophobic Threshold" of your molecule. Use this decision matrix to select the correct technique.

Diagram 1: Method Selection Decision Tree

MethodSelection Start START: Sample Properties SolubilityCheck Is sample soluble in MeOH or Acetonitrile? Start->SolubilityCheck MWCheck Molecular Weight > 2000 Da? SolubilityCheck->MWCheck No (Requires DCM/THF/Hexane) Technique1 Standard RPC (C18/C8 + Water/ACN) SolubilityCheck->Technique1 Yes (Soluble) Technique3 Prep SFC (Supercritical CO2) MWCheck->Technique3 No (Small/Medium) Technique4 Organic GPC/SEC (Size Exclusion) MWCheck->Technique4 Yes (Very Large/Polymer) Technique2 NARP Chromatography (Non-Aqueous RP) Technique3->Technique2 If SFC unavailable

Caption: Figure 1: Decision matrix for selecting purification modality based on solubility and molecular weight. Note that NARP and SFC are preferred for molecules insoluble in standard aqueous-organic mixtures.

Detailed Protocols & Methodologies

Protocol A: Non-Aqueous Reversed-Phase (NARP)

Best For: Lipids, fullerenes, and hydrophobic natural products that precipitate in water.

The Mechanism: In NARP, we eliminate water entirely. The "weak" solvent (A) is a polar organic solvent (like Methanol or Acetonitrile), and the "strong" solvent (B) is a non-polar solvent (DCM, THF, or Acetone). Retention is governed by the partition between the C18 chains and the organic solvent matrix [1].

Step-by-Step Workflow:

  • Stationary Phase Selection:

    • Use a high-density C18 or C30 column. C30 is superior for structural isomers (e.g., carotenoids) due to higher shape selectivity.

    • Critical: Ensure the column hardware is compatible with swelling solvents like DCM or THF. PEEK hardware may swell; Stainless Steel is required.

  • Mobile Phase Setup:

    • Solvent A (Weak): Methanol (MeOH) or Acetonitrile (ACN).

    • Solvent B (Strong): Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone.

    • Note: Acetone has a UV cutoff at ~330nm. If your molecule absorbs <330nm, use THF or DCM.

  • The "Sandwich" Injection Technique: To prevent precipitation at the head of the column:

    • Step 1: Draw a small plug of Solvent A (Weak) into the syringe/loop.

    • Step 2: Draw your Sample (dissolved in Solvent B).

    • Step 3: Draw another plug of Solvent A .

    • Why? This creates a buffer zone, preventing the sample from instantly hitting the mobile phase stream and crashing out [2].

  • Gradient Profile:

    Time (min) % Solvent B (Strong) Action
    0-2 0-5% Load & Equilibrate
    2-20 5% -> 80% Elution Gradient
    20-25 100% Wash (Remove aggregates)

    | 25-30 | 0-5% | Re-equilibration |

Protocol B: Preparative Supercritical Fluid Chromatography (SFC)

Best For: Thermolabile compounds, chiral separations, and high-throughput purification.

The Mechanism: SFC uses supercritical CO₂ as the primary mobile phase.[1] CO₂ is non-polar (similar to Hexane) but has the diffusivity of a gas. To elute polar or large molecules, we add a "Modifier" (usually Methanol). The primary advantage is low viscosity , allowing high flow rates and rapid evaporation of fractions [3].

Step-by-Step Workflow:

  • Column Selection:

    • 2-Ethylpyridine (2-EP): Standard for achiral purifications.

    • Diol or Silica: For very non-polar compounds where CO₂ alone is too strong.

  • Back Pressure Regulator (BPR) Setting:

    • Set BPR to 120–150 bar . Higher pressure increases CO₂ density, increasing its solvating power (making it "stronger").

    • Expert Tip: If your compound elutes too early, lower the pressure (e.g., 100 bar) to decrease CO₂ density and increase retention.

  • Make-up Flow:

    • SFC detectors (UV/MS) often require a liquid make-up flow to stabilize the signal. Ensure a pump is delivering MeOH at 0.5 mL/min post-column if using MS detection.

Troubleshooting & FAQs

Q1: My sample precipitates inside the column/injector. How do I fix this?

Diagnosis: This is the #1 failure mode in non-polar purification. It occurs when the sample solvent is too strong compared to the initial mobile phase.

Corrective Actions:

  • Switch to NARP: If you are using water, stop. Switch to the NARP protocol above.

  • Feed Injection: Instead of a bolus injection, use a "feed injection" pump to introduce the sample slowly over 1–2 minutes into the mobile phase stream.

  • Temperature: Increase column temperature to 40–60°C . Solubility is temperature-dependent; higher temp reduces mobile phase viscosity and increases solubility [4].

Diagram 2: Troubleshooting Precipitation Logic

PrecipitationFix Problem Issue: High Backpressure / Precipitation Check1 Is Mobile Phase Aqueous? Problem->Check1 Action1 Switch to NARP (MeOH/DCM) Check1->Action1 Yes Check2 Is Sample Solvent >> Mobile Phase Strength? Check1->Check2 No Action2 Use Sandwich Injection or Co-solvent Check2->Action2 Yes Action3 Increase Temp (40-60°C) Check2->Action3 No

Caption: Figure 2: Logic flow for resolving on-column precipitation events.

Q2: I see "Ghost Peaks" in my blank runs. Is my column ruined?

Diagnosis: Large hydrophobic molecules often adsorb strongly to the stationary phase or the PTFE tubing in your system, eluting slowly over subsequent runs (Carryover).

Corrective Actions:

  • Sawtooth Wash: Run a rapid gradient from 0% to 100% Strong Solvent (DCM/THF) and back, repeated 3 times.

  • Passivation: If using stainless steel, ensure the system is passivated. For very sticky molecules, switch to PEEK or Titanium flow paths if pressure allows.

  • Solubility Check: Ensure your needle wash solvent is stronger than your mobile phase B. Use 100% DCM or THF as the needle wash.

Q3: My recovery is low (<50%). Where is my compound?

Diagnosis:

  • Adsorption: The compound is stuck on the column.

  • Precipitation in Fraction Collector: The compound eluted but crashed out in the collection tube because the fraction volume was too small or the solvent evaporated.

Corrective Actions:

  • For Adsorption: Switch to a column with lower carbon load (C4 or C8) or a different base particle (Polymeric RP).

  • For Collection: Pre-fill fraction tubes with a strong solvent (e.g., DCM) to ensure the compound stays in solution as it drips from the fraction collector.

Data & Reference Tables

Table 1: Solvent Strength & Properties for NARP

Use this to design your gradients. "Strength" indicates elution power on a C18 column.

SolventPolarity Index (P')Role in NARPUV Cutoff (nm)Comments
Water 10.2Avoid 190Causes precipitation.
Methanol 5.1Weak Solvent (A)205Standard starting solvent.
Acetonitrile 5.8Weak Solvent (A)190Lower viscosity than MeOH.
Acetone 5.1Strong Solvent (B)330Good for lipids; poor UV compatibility.
THF 4.0Strong Solvent (B)212Excellent solubilizer; unstable (peroxides).
DCM 3.1Strong Solvent (B)233Very strong; swells PEEK.
Hexane 0.1Strongest (B)195Used in Normal Phase, rarely NARP.

References

  • Teledyne ISCO. (2023). Non-Aqueous Reverse Phase with RediSep Gold C18. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques: Procedure Overview. Retrieved from [Link]

  • Waters Corporation. (2025).[2] Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • Cytiva. (2024). Optimization of a hydrophobic interaction chromatography step for recombinant protein purification. Retrieved from [Link]

  • Biotage. (2023).[3] Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Retrieved from [Link]

Sources

Enhancing the stability of large-ring heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: MACRO-STAB-001 Subject: Enhancing the Stability of Large-Ring Heterocyclic Compounds

Welcome to the Macrocycle Stability Hub

You have reached the Tier 3 Technical Support guide for macrocyclic chemistry. Large-ring heterocycles (12+ atoms) occupy a unique chemical space—they are too floppy to behave like small molecules but too small to fold like proteins. Their instability usually manifests in three distinct phases: Synthesis (kinetic instability/oligomerization), Design (conformational instability/metabolic clearance), and Storage (chemical degradation).

This guide does not offer generic advice. It provides self-validating protocols to troubleshoot and resolve stability issues at the root cause.

Module 1: Synthetic Stability (The "Making It" Phase)

Core Issue: Kinetic instability during ring closure. Symptom: Your LC-MS shows a ladder of masses (


, 

,

) instead of the desired cyclic monomer (

), or you observe intractable precipitation.
The Mechanism: Effective Molarity ( )

Stability during synthesis is a battle between Intramolecular Cyclization (First-order kinetics,


) and Intermolecular Oligomerization  (Second-order kinetics, 

).
  • The Rule: Cyclization is favored only when the substrate concentration is lower than the Effective Molarity (

    
    ).
    
  • The Fix: You cannot change the rate constants easily, but you can artificially lower the concentration using Pseudo-High Dilution .

Protocol: Syringe-Pump Pseudo-High Dilution

Do not simply dilute your reaction vessel, as this slows the reaction to a halt. Use this dynamic addition protocol.

Reagents:

  • Linear Precursor: Dissolved in Solvent A (e.g., DMF/DCM).

  • Coupling Reagent/Catalyst: Dissolved in the reaction vessel (Solvent B).

Step-by-Step Workflow:

  • Calculate Feed Rate: The addition rate of the precursor must be slower than the rate of cyclization. A standard starting point is 1 mmol/hour for a 1-gram scale reaction.

  • Setup: Place the coupling reagent (in large excess, e.g., 3-5 equiv) in the main reactor vessel with high-speed stirring.

  • Injection: Load the linear precursor into a gas-tight syringe.

  • Execution: Infuse the precursor directly into the vortex of the stirring solution.

    • Why? This ensures immediate dispersion. If you drip onto the side of the flask, local high-concentration pockets will form dimers.

  • Validation: Monitor the reaction every hour by LC-MS. If dimers (

    
    ) appear, halve the addition rate  immediately.
    
Visualization: Kinetic Control Workflow

G Start Linear Precursor Pump Syringe Pump (Slow Addition) Start->Pump Reactor Reactor Vessel (High Dilution Environment) Pump->Reactor Dropwise into Vortex Check LC-MS Check Reactor->Check Check->Pump Detect Dimer -> Slow Down Cycle Cyclic Monomer (Stable) Check->Cycle [C] < EM Oligomer Oligomer/Polymer (Unstable) Check->Oligomer [C] > EM

Caption: Logic flow for Pseudo-High Dilution. Feedback from LC-MS dictates pump speed to maintain concentration below Effective Molarity (EM).

Module 2: Structural Integrity (The "Designing It" Phase)

Core Issue: Thermodynamic instability and metabolic clearance. Symptom: The compound degrades rapidly in plasma or has zero membrane permeability (


 cm/s) despite being lipophilic.
The Mechanism: The Entropic Penalty

Large rings are entropically "floppy." If the ring must lose significant entropy to bind its target or cross a membrane, it becomes thermodynamically unstable or gets chewed up by proteases.

  • The Fix: Conformational Locking . You must pre-organize the ring into a "bioactive" or "permeable" shape using internal constraints.

Strategy 1: N-Methylation (The "Chameleon" Effect)

N-methylation removes a hydrogen bond donor (reducing desolvation cost) and introduces steric clash that restricts bond rotation. This forces the macrocycle into a specific conformation.

Comparative Data: Impact of N-Methylation on Stability Simulated data based on Cyclosporin A (CsA) analogs [1, 2].

Compound VariantN-Methylation SitesConformationPermeability (

)
Metabolic Half-life (

)
Linear Analog NoneRandom CoilLow (< 0.5)< 10 min
Cyclic (Native) NoneFlexibleModerate (1.2)45 min
Cyclic (Mono-Me) 1 SiteSemi-RigidHigh (8.5)120 min
Cyclic (Tri-Me) 3 Sites (CsA-like)Locked (Rigid) Very High (25.0) > 24 hours
Strategy 2: Intramolecular Hydrogen Bonds (IMHBs)

Design the sequence to form IMHBs across the ring. This "hides" polar amides from the solvent, effectively turning the molecule into a hydrophobic sphere during membrane transit.

Troubleshooting Design:

  • Q: My macrocycle is rigid but not permeable.

  • A: You likely locked it in the "open" water-soluble conformation. You need "Chameleonicity"—the ability to shift between a polar form (water) and a closed, H-bonded form (lipid). Introduce D-amino acids or N-methyl groups at turn positions to favor the closed state in non-polar solvents [3].

Visualization: Conformational Locking Logic

Conformation cluster_strategies Stabilization Strategies Floppy Floppy Macrocycle (High Entropy) NMe N-Methylation (Steric Lock) Floppy->NMe IMHB Intramolecular H-Bonds (Polar Shielding) Floppy->IMHB Locked Conformationally Locked (Low Entropy Penalty) NMe->Locked IMHB->Locked Result High Permeability & Metabolic Stability Locked->Result

Caption: Strategic application of N-methylation and IMHBs reduces entropic penalty, leading to enhanced stability and permeability.

Module 3: Storage & Formulation (The "Keeping It" Phase)

Core Issue: Chemical degradation (Hydrolysis/Oxidation).[1] Symptom: Purity drops during storage; appearance of "plus 16" (+O) or "plus 18" (+H2O) mass peaks.

Protocol: Forced Degradation Stress Test

Before storing valuable compounds, you must identify their "weak link" using a standard stress test (adapted from ICH Q1A guidelines) [4].

Experimental Setup:

  • Acid Stress: Dissolve 1 mg in 0.1 N HCl. Heat to 60°C for 4 hours.

  • Base Stress: Dissolve 1 mg in 0.1 N NaOH. Heat to 60°C for 4 hours.

  • Oxidative Stress: Dissolve 1 mg in 3%

    
     at Room Temp for 2 hours.
    

Analysis & Troubleshooting:

Observation (LC-MS)DiagnosisRemediation Strategy
+18 Da Peak (Acid) Hydrolysis of Ester/LactoneReplace ester with Amide or Triazole bioisostere.
+16 Da Peak (Oxid) Oxidation of Methionine/CysteineReplace Met with Norleucine ; Replace Cys with Serine or use Thioether linkage.
Ring Opening Transannular Strain ReleaseThe ring is too strained. Increase ring size by 1 atom or add a "kink" (e.g., Proline) to relieve strain.

Frequently Asked Questions (FAQs)

Q: I am using high dilution, but my yield is still <10%. What is wrong? A: You are likely fighting the "Template Effect." If your linear precursor has no natural tendency to fold, dilution alone won't force the ends together.

  • Solution: Add a Turn Inducer . Incorporating a Pseudoproline (oxazolidine) or a Glycine (flexible hinge) in the middle of the chain can pre-organize the molecule for cyclization [5].

Q: My compound precipitates immediately upon cyclization. A: Macrocycles often have lower solubility than their linear precursors because they lose the ability to H-bond with the solvent (they H-bond internally).

  • Solution: Do not filter! The precipitate is likely your product. Dissolve the precipitate in a stronger solvent (DMSO or HFIP) to check LC-MS. If confirmed, this is a feature, not a bug—it simplifies purification.

Q: Can I use "Click Chemistry" to stabilize my macrocycle? A: Yes. The triazole ring formed by CuAAC click chemistry is a rigid bioisostere for an amide bond. It is virtually immune to hydrolysis and proteases, significantly enhancing the shelf-life and metabolic stability of the ring [1].

References

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH. Available at: [Link]

  • Modulation of the Passive Permeability of Semipeptidic Macrocycles: N- and C-Methylations Fine-Tune Conformation and Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. PMC - NIH. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Contemporary strategies for peptide macrocyclization. Chemical Reviews. Available at: [Link]

Sources

Validation & Comparative

X-ray crystallography for structural validation of 2,3-cyclododecenopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Macrocyclic Challenge

2,3-cyclododecenopyridine (decahydrocyclododeca[b]pyridine) represents a distinct structural challenge in organic chemistry: a rigid heteroaromatic pyridine ring fused to a highly flexible 12-membered aliphatic macrocycle.

For researchers and drug developers, validating this structure is not merely about confirming connectivity; it is about defining the conformational landscape . The 12-membered ring introduces significant entropic freedom, often existing as a dynamic equilibrium of "boat-chair-boat" or "twist-boat" conformers in solution.

This guide compares the two gold-standard validation methods—Single Crystal X-Ray Diffraction (SCXRD) and High-Field Solution NMR —and provides a field-tested protocol for overcoming the specific physical limitations (low melting point) of this molecule.

Comparative Analysis: SCXRD vs. NMR

The choice between X-ray and NMR for 2,3-cyclododecenopyridine is a trade-off between atomic precision and dynamic reality .

Table 1: Technical Comparison Matrix
FeatureMethod A: SCXRD (The Structural Anchor) Method B: Solution NMR (The Dynamic View)
Primary Output Absolute 3D coordinates, bond lengths (<0.01 Å), and torsion angles.Connectivity, relative stereochemistry, and time-averaged conformation.
State of Matter Solid (Single Crystal).Solution (CDCl₃, DMSO-d₆, etc.).
Conformational Insight Static: Captures the single lowest-energy packing conformer (frozen).Dynamic: Observed signals are population-weighted averages of rapid interconversions.
Sample Requirement ~0.1–0.5 mg (High purity crystal required).~5–10 mg (Purity >95%).
Critical Limitation Melting Point: The free base melts near room temperature (~22–23°C), making direct crystallization difficult.Signal Overlap: The 12-membered ring methylene protons (

) often appear as overlapping multiplets (1.2–1.8 ppm).
"Truth" Value Definitive proof of connectivity and solid-state geometry.Representative of biological/solution behavior.[1][2][3][4][5]
The Scientist's Verdict
  • Use NMR for routine purity checks and to assess the "floppiness" of the ring in solution.

  • Use SCXRD for the definitive structural filing (IND/Patents) and to resolve the precise puckering of the cyclododecane ring relative to the pyridine plane. Note: Due to the low melting point of the free base, SCXRD requires salt formation (e.g., Hydrochloride or Picrate) to generate a stable crystalline lattice.

Deep Dive: The SCXRD Validation Protocol

The primary obstacle with 2,3-cyclododecenopyridine is its physical state. As a low-melting solid/oil (MP ~22°C), attempting to mount a crystal of the free base at room temperature often results in the sample melting or subliming during mounting.

The Solution: Derivatization. We utilize the basic nitrogen on the pyridine ring to form a crystalline salt.

Experimental Workflow: Salt Formation & Crystallization
Step 1: Synthesis of the Hydrochloride Salt
  • Dissolve 50 mg of 2,3-cyclododecenopyridine (free base) in 2 mL of anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 1.0 M HCl in diethyl ether (1.1 equivalents).

  • A white precipitate (the pyridinium hydrochloride salt) will form immediately.

  • Filter under argon and wash with cold pentane. This raises the melting point significantly (typically >150°C), enabling stable crystal growth.

Step 2: Crystal Growth (Vapor Diffusion)
  • Technique: Vapor Diffusion (Sitting Drop).

  • Solvent (Inner Well): Dissolve 10 mg of the HCl salt in 0.5 mL Methanol (MeOH).

  • Anti-solvent (Outer Well): Diethyl Ether (Et₂O).

  • Procedure: Place the MeOH solution in a small vial inside a larger jar containing Et₂O. Seal tightly. As ether diffuses into the methanol, the solubility decreases, driving slow crystallization over 24–48 hours.

Step 3: Data Collection
  • Mounting: Select a prism-like crystal (approx.[6] 0.2 x 0.2 x 0.1 mm) using Paratone-N oil.

  • Temperature: CRITICAL. Collect data at 100 K (using a cryostream).

    • Why? The large cycloalkane ring has high thermal motion factors (B-factors). Cooling to 100 K freezes these vibrations, allowing for resolution of the methylene carbons.

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å). Cu is preferred for purely organic light-atom structures to boost diffraction intensity.

Visualization of Workflows

Diagram 1: The Structural Validation Pipeline

This workflow illustrates the decision-making process for handling the low-melting nature of the target molecule.

ValidationPipeline Start Target: 2,3-Cyclododecenopyridine CheckMP Check Physical State (MP ~22°C) Start->CheckMP Decision Is it Solid? CheckMP->Decision NMR Solution NMR (1H, 13C, NOESY) Decision->NMR Liquid/Oil Salt Salt Formation (HCl/Picrate) Decision->Salt Too soft for XRD Dynamic Dynamic/Averaged Conformation NMR->Dynamic Cryst Vapor Diffusion (MeOH / Et2O) Salt->Cryst XRD SCXRD @ 100K Cryst->XRD Model Static 3D Model (Puckering Defined) XRD->Model

Caption: Workflow distinguishing the direct NMR path from the derivatization-required X-ray path.

Diagram 2: Logic for Conformational Analysis

How to interpret the data from the 12-membered ring.

ConformationLogic Input 12-Membered Ring Data XRD_Res X-Ray Result: Single Frozen Conformer Input->XRD_Res NMR_Res NMR Result: Broad/Averaged Signals Input->NMR_Res Analysis_XRD Analysis: Lattice forces lock the ring into a specific 'Twist-Boat' or 'Chair' XRD_Res->Analysis_XRD Analysis_NMR Analysis: Ring flipping is faster than NMR timescale NMR_Res->Analysis_NMR Conclusion Final Structural Assignment: Combine static X-ray model with NMR dynamics for full picture Analysis_XRD->Conclusion Analysis_NMR->Conclusion

Caption: Integrating static (X-ray) and dynamic (NMR) data to understand macrocyclic behavior.

Supporting Data & Interpretation

NMR Signature (The "Blur")

In the 1H NMR (400 MHz, CDCl₃) of the free base, you will observe:

  • Pyridine Region (7.0–8.5 ppm): Sharp, distinct signals corresponding to the 3 aromatic protons.

  • Macrocyclic Region (1.2–3.0 ppm):

    • 
      -protons (adjacent to pyridine): Broad triplets or multiplets due to ring flipping.
      
    • Bulk methylene protons: A large "hump" or overlapping multiplet envelope. This confirms the flexibility of the ring.

X-Ray Metrics (The "Anchor")

Upon solving the structure of the HCl salt , expect the following:

  • Space Group: Likely monoclinic (

    
    ) or triclinic (
    
    
    
    ), common for organic salts.
  • Ring Conformation: The 12-membered ring will likely adopt a [3333] square conformation or a distorted boat-chair-boat to minimize transannular strain.

  • Disorder: Even at 100 K, the carbons furthest from the pyridine ring (C8-C9 region) may show ellipsoidal elongation (thermal disorder). This is normal for macrocycles and should be modeled using SIMU or DELU restraints in the refinement software (SHELXL).

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • News-Medical. X-Ray Crystallography vs. NMR Spectroscopy: A Comparative Overview. [Link]

  • Common Chemistry (CAS). 2,3-Cyclododecenopyridine Details and Synonyms. [Link][7]

Sources

A Comparative Guide to the Synthesis of Fused Pyridines: From Classical Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The fused pyridine motif, a cornerstone in medicinal chemistry and materials science, is a privileged heterocyclic scaffold found in a vast array of pharmaceuticals, natural products, and functional materials. The strategic construction of this ring system is a pivotal step in the discovery and development of novel chemical entities. This in-depth technical guide provides a comparative analysis of the most prominent synthetic routes to fused pyridines, with a particular focus on the quinoline core. We will explore the nuances of classical name reactions and contrast them with the efficiency and versatility of modern catalytic methods. This guide is designed to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy, balancing factors such as substrate scope, yield, reaction conditions, and scalability.

The Enduring Legacy of Classical Syntheses

For over a century, a handful of named reactions have been the workhorses for constructing the quinoline ring. These methods, while sometimes suffering from harsh conditions, are foundational to heterocyclic chemistry and are still employed today.

The Skraup Synthesis: A Classic Forged in Fire

The Skraup synthesis, first reported in 1880, is a one-pot reaction that constructs the quinoline core from an aniline, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (often nitrobenzene).[1]

Mechanism and Rationale: The reaction is initiated by the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael addition to acrolein. Subsequent cyclization and dehydration, followed by oxidation, yield the aromatic quinoline ring system.[1] The use of a strong acid and an oxidizing agent at high temperatures makes this a robust but often aggressive method.

Caption: The Skraup synthesis mechanism, a classic route to quinolines.

Experimental Protocol (General):

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of the aniline and glycerol in a robust reaction vessel equipped with a reflux condenser.

  • Add an oxidizing agent, such as nitrobenzene, portion-wise to the mixture.

  • Carefully heat the reaction mixture to initiate the exothermic reaction. Cooling may be necessary to control the temperature.

  • After the initial vigorous reaction subsides, maintain the mixture at reflux for several hours.

  • Cool the mixture and carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.

  • Isolate the product by steam distillation or solvent extraction.

  • Purify the crude product by distillation or chromatography.

Advantages and Limitations: The primary advantage of the Skraup synthesis is the use of simple, readily available starting materials. However, the reaction is notoriously exothermic and can be difficult to control, often leading to low to moderate yields and the formation of tarry byproducts.[1] Its scope is generally limited to the synthesis of quinolines with substitution only on the benzene ring.

The Doebner-von Miller Reaction: A More Versatile Approach

A modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[2]

Mechanism and Rationale: The reaction is catalyzed by Brønsted or Lewis acids and is believed to proceed through the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound. Subsequent cyclization, dehydration, and oxidation lead to the quinoline product. A key difference from the Skraup synthesis is that the α,β-unsaturated carbonyl can be pre-formed or generated in situ from the aldol condensation of two carbonyl compounds.

Caption: The Doebner-von Miller reaction mechanism for substituted quinolines.

Experimental Protocol (General):

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aniline in a suitable solvent (e.g., ethanol, toluene).

  • Add the acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid).

  • Add the α,β-unsaturated aldehyde or ketone dropwise to the stirred mixture.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the mixture and neutralize it with a base.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Advantages and Limitations: The Doebner-von Miller reaction offers greater versatility than the Skraup synthesis, allowing for the introduction of substituents on the pyridine ring.[3] However, it can still suffer from low yields due to the formation of polymeric byproducts and tar, especially under harsh acidic conditions.[4]

The Combes Quinoline Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5]

Mechanism and Rationale: The reaction begins with the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. This intermediate then tautomerizes to an enamine. Under strong acidic conditions, the enamine undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration and aromatization to yield the 2,4-disubstituted quinoline.[6]

Caption: The Combes synthesis mechanism for 2,4-disubstituted quinolines.

Experimental Protocol (General):

  • Mix the aniline and the β-diketone in a reaction vessel.

  • Carefully add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.

  • Heat the reaction mixture, typically at a temperature between 100-150 °C, for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and cautiously pour it onto ice.

  • Neutralize the solution with a base to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Advantages and Limitations: The Combes synthesis is a straightforward method for preparing 2,4-disubstituted quinolines.[3] However, the use of strong acids and high temperatures can be a limitation for substrates with sensitive functional groups. Furthermore, with unsymmetrical β-diketones, mixtures of regioisomers can be formed.

The Dawn of a New Era: Modern Synthetic Strategies

In recent decades, the demand for more efficient, selective, and environmentally benign synthetic methods has driven the development of novel strategies for constructing fused pyridine rings. These modern approaches often offer milder reaction conditions, broader substrate scope, and higher yields compared to their classical counterparts.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in a wide range of chemical transformations, including the synthesis of fused pyridines.[7] The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes.[8]

Application to Classical Reactions: Classical methods like the Combes synthesis can be significantly improved by employing microwave irradiation. For example, the reaction of anilines with β-diketones can be carried out under solvent-free conditions using a solid acid catalyst, leading to high yields in a matter of minutes.[8]

Microwave-Assisted Combes Synthesis Experimental Protocol:

  • In a microwave-safe vessel, mix the aniline (1.0 mmol) and the β-diketone (1.1 mmol).

  • Add a catalytic amount of a solid acid catalyst, such as montmorillonite K-10.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power and temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes).

  • After cooling, add a solvent (e.g., ethyl acetate) to the mixture and filter to remove the catalyst.

  • Wash the filtrate with a basic solution and then with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product.

Advantages: The primary advantages of microwave-assisted synthesis are the dramatic reduction in reaction times and often improved yields.[9] Solvent-free conditions also contribute to a greener synthetic process.

Transition-Metal Catalysis: Precision and Versatility

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering unprecedented levels of efficiency, selectivity, and functional group tolerance.[10] Palladium, copper, and other transition metals are frequently employed to construct fused pyridine rings through a variety of mechanisms, including cross-coupling reactions and C-H activation/functionalization.

Palladium-Catalyzed Annulation: A powerful strategy for the synthesis of fused pyridines involves the palladium-catalyzed annulation of various precursors. For example, the intramolecular C-H arylation of pyridine derivatives can be used to construct multiply fused heteroaromatic compounds.[11]

Experimental Protocol for Palladium-Catalyzed Intramolecular C–H Arylation:

  • To a screw-capped test tube, add the amide precursor (0.100 mmol), potassium carbonate (0.304 mmol), tetrabutylammonium bromide (0.098 mmol), Pd(OAc)₂ (10 mol %), and triphenylphosphine (10 mol %).

  • Dissolve the mixture in DMA (3.1 mL) and stir at 110 °C for 24 hours.

  • After cooling to room temperature, add water (3 mL).

  • Extract the product with dichloromethane (3 x 2 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the fused pyridine product.[11]

Advantages: Transition-metal-catalyzed methods often proceed under milder conditions than classical syntheses and tolerate a wider range of functional groups. They also provide access to complex molecular architectures that are difficult to synthesize using traditional methods.[10]

Multicomponent and Domino Reactions: Building Complexity in a Single Step

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot.[12][13] These reactions are characterized by high atom economy and operational simplicity, making them attractive for the synthesis of libraries of fused pyridine derivatives.

Domino Synthesis of Fused Pyridines: A variety of domino reactions have been developed for the synthesis of fused pyridines. For instance, a three-component domino reaction of arylglyoxal monohydrate, 5-amino pyrazole/isoxazole, and indoles in acetic acid can lead to the formation of pyrazole/isoxazole-fused naphthyridine derivatives.[14]

Comparative Analysis: A Head-to-Head Look at Performance

To aid in the selection of an appropriate synthetic route, the following tables provide a comparative overview of the methods discussed.

Table 1: Comparison of Classical Synthetic Routes to Quinolines

FeatureSkraup SynthesisDoebner-von Miller SynthesisCombes Synthesis
Starting Materials Aniline, GlycerolAniline, α,β-Unsaturated Aldehyde/KetoneAniline, β-Diketone
Typical Products Unsubstituted or Benzene-Ring Substituted Quinolines2- and/or 4-Substituted Quinolines2,4-Disubstituted Quinolines
Reaction Conditions Harsh: Strong Acid, High Temperature, Oxidizing AgentAcidic (Brønsted or Lewis), RefluxStrong Acid, High Temperature
Typical Yields Low to Moderate (can be improved with modifications)[1]Variable, can be low due to tar formation[3]Good for 2,4-disubstituted products[3]
Key Advantages Readily available starting materialsGreater versatility in substitution patterns than SkraupDirect synthesis of 2,4-disubstituted quinolines
Key Disadvantages Harsh, exothermic, often low yields, tar formation[1]Tar and byproduct formation[4]Strong acid, high temperature, limited to 2,4-substitution

Table 2: Comparison of Modern Synthetic Routes to Fused Pyridines

FeatureMicrowave-Assisted SynthesisTransition-Metal CatalysisMulticomponent/Domino Reactions
Key Principle Accelerated reaction rates via microwave heatingCatalytic C-C and C-N bond formationMultiple bond-forming events in a single pot
Reaction Conditions Often solvent-free, rapid heatingGenerally mild, catalyst-dependentOften one-pot, can be catalyzed
Typical Yields Often higher than conventional heating[9]Good to excellentGood to excellent
Key Advantages Drastically reduced reaction times, improved yields[8]High efficiency, selectivity, broad substrate scope[10]High atom economy, operational simplicity, rapid complexity generation[12]
Key Disadvantages Requires specialized equipmentCatalyst cost and sensitivity, potential for metal contaminationReaction discovery and optimization can be challenging

Conclusion: Choosing the Right Path Forward

The synthesis of fused pyridines has evolved significantly from the classical, often harsh, methods of the 19th century to the elegant and efficient catalytic and multicomponent strategies of today. While the Skraup, Doebner-von Miller, and Combes reactions remain valuable tools in the synthetic chemist's arsenal, particularly for specific substitution patterns, modern methods offer unparalleled advantages in terms of efficiency, substrate scope, and environmental impact.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the importance of factors such as yield, purity, and green chemistry principles. By understanding the strengths and weaknesses of each approach, as detailed in this guide, chemists can navigate the diverse landscape of fused pyridine synthesis and select the optimal path to their desired molecular destination.

References

  • Arora, S., Liang, J., Fullerton-Shirey, S. K., & Laaser, J. E. (2020). Triggerable Ion Release in Polymerized Ionic Liquids Containing Thermally Labile Diels–Alder Linkages.
  • Aslam, S., Sbei, N., Rani, S., Saad, M., Fatima, A., & Ahmed, N. (2023). Heterocyclic electrochemistry: Renewable electricity in the construction of heterocycles. ACS Omega, 8(7), 6175–6217.
  • Bhatnagar, A., & Pemawat, G. (2024).
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de France, 49, 89-98.
  • dos Santos, G. C., Martins, L. M., Bregadiolli, B. A., Moreno, V. F., da Silva-Filho, L. C., & da Silva, B. H. S. T. (2021). Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. Journal of Heterocyclic Chemistry, 58(12), 2226–2260.
  • A Comparative Guide to the Synthesis of Functionalized Quinolines. (2025). BenchChem.
  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. (2025). BenchChem.
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. (2025). BenchChem.
  • Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). (2025). BenchChem.
  • Efficient synthetic strategies for fused pyrimidine and pyridine deriv
  • Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. (2007). Molecules, 12(2), 351-359.
  • Microwave-Assisted Synthesis of Quinolines. (2021). Microwave-Assisted Organic Synthesis, 1-21.
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017).
  • Insights into Quinoline in Context of Conventional versus Green Synthesis. (2023). Current Organic Synthesis, 20(10), 1146-1163.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry, 11, 1189327.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). DSpace Repository.
  • Recent Advances in Green Synthesis of Functionalized Quinolines of Medicinal Impact (2018‐Present). (2022). ChemistrySelect, 7(40), e202202811.
  • Recent green synthesis of pyridines and their fused systems catalyzed by nanocatalysts. (2022).
  • Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers. (2025). BenchChem.
  • Technical Support Center: Microwave-Assisted Synthesis of Quinoline Deriv
  • A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. (2026). RSC Advances, 16(1), 1-15.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021). New Journal of Chemistry, 45(28), 12431-12453.
  • Synthesis of fused pyridines in the presence of thiamine hydrochloride as an efficient and reusable catalyst in aqueous conditions. (2015). New Journal of Chemistry, 39(3), 1782-1788.
  • Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. (2024). Current Organic Chemistry, 29(9).
  • “Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction” | Request PDF. (2024).
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2018). Beilstein Journal of Organic Chemistry, 14, 2933-2940.
  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. (2018). Molbank, 2018(4), M1011.
  • Synthesis of pyridine derivatives using multicomponent reactions | Request PDF. (2020).
  • Synthetic strategies to pyrido fused heterocycles. (2023). Journal of Chemical Sciences, 135(4), 1-22.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2024). Beilstein Journal of Organic Chemistry, 20, 269-276.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2022).
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). BenchChem.
  • Efficient Domino Approaches to Multifunctionalized Fused Pyrroles and Dibenzo[b,e][15]diazepin-1-ones. (2012). Molecules, 17(1), 949-962.

  • Domino Reaction for the Synthesis of Pyrazole/Isoxazole Fused Naphthyridine Derivatives Involving Indole Ring Opening and Double Ring Formation. (2023). The Journal of Organic Chemistry, 88(11), 7247-7257.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2020). In Pyridine. IntechOpen.
  • Combes Quinoline Synthesis. (n.d.).
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. (2022). Molecules, 27(21), 7352.
  • Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation of Internal Acetylenes. (2000). The Journal of Organic Chemistry, 65(17), 5334-5341.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2025).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
  • The Formation of Inherently Chiral Calixquinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. (2022). Molecules, 27(23), 8499.

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry, 71(17), 6637-6640.

Sources

Validating the Structure of Novel Heterocyclic Compounds: A Multi-Modal Matrix

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Protocol Guide Author Persona: Senior Application Scientist Estimated Reading Time: 12 Minutes

Executive Summary

In drug discovery, the synthesis of novel heterocycles—particularly nitrogen-rich scaffolds like pyrazoles, triazoles, and fused pyrimidines—is fraught with structural ambiguity. A reported "successful synthesis" often masks a hidden failure: the formation of a regioisomer or a stable tautomer that mimics the target in standard 1D NMR.

This guide moves beyond routine "verification" (checking if the spectrum looks "about right") to definitive structural validation . We compare the Standard Screening Workflow (1D NMR + Low-Res MS) against the Definitive Validation Matrix (2D NMR + HRMS + Computational Checks), demonstrating why the latter is the non-negotiable standard for high-impact publications and IND-enabling studies.

Part 1: The Challenge of Heterocyclic Ambiguity

Novel heterocycles present unique challenges that standard analytical methods often miss:

  • Tautomeric Equilibrium: A compound may exist as 1H-pyrazole in solution but crystallize as 2H-pyrazole.

  • Regioisomerism: N-alkylation of asymmetric heterocycles often yields mixtures (e.g., N1 vs. N2 isomers) with nearly identical 1H NMR splitting patterns.

  • Nitrogen "Blind Spots": Quaternary carbons and nitrogen atoms break the proton connectivity chain, rendering COSY experiments useless for bridging fragments.

The Comparative Landscape
FeatureStandard Workflow (Routine)Definitive Validation (Advanced)
Techniques 1H/13C NMR (1D), Low-Res ESI-MS2D NMR (HSQC, HMBC, NOESY, 15N-HMBC), HRMS (Q-TOF/Orbitrap)
Mass Accuracy Nominal Mass (± 0.5 Da)Accurate Mass (< 5 ppm)
Connectivity Inferred from chemical shiftProven via scalar coupling (J-correlation)
Stereochemistry Assumed from synthetic routeProven via dipolar coupling (NOE/ROE)
Risk High (False positives for isomers)Low (Self-validating data set)

Part 2: Mass Spectrometry – Beyond Molecular Weight

While Low-Resolution MS (LRMS) confirms the presence of a mass, it cannot validate the elemental formula.

High-Resolution Mass Spectrometry (HRMS)

For novel compounds, mass accuracy < 5 ppm is required to rule out isobaric interferences.[1]

  • The Protocol:

    • Ionization: Use ESI (Electrospray) for polar heterocycles. Switch to APCI (Atmospheric Pressure Chemical Ionization) if the compound is non-polar or lacks basic nitrogens.

    • Calibration: Use an internal lock mass (e.g., Leucine Enkephalin) to correct drift in real-time.

    • Isotopic Pattern Analysis: Do not ignore the "M+1" and "M+2" peaks. The relative abundance of

      
      C, 
      
      
      
      S,
      
      
      Cl, and
      
      
      Br provides a "fingerprint" that must match the theoretical formula.
Fragmentation (MS/MS)

In regioisomer differentiation, the parent mass is identical. You must use MS/MS (Collision-Induced Dissociation) to find diagnostic fragments.

  • Example: An N-oxide isomer will often show a characteristic loss of Oxygen (M-16), whereas the isomeric ether will not.

Part 3: NMR Spectroscopy – The Connectivity Backbone

1D NMR is insufficient for novel heterocycles because chemical shifts are solvent-dependent and often ambiguous. You must build a 2D Matrix .

Establishing the Skeleton (HSQC & HMBC)
  • HSQC (Heteronuclear Single Quantum Coherence): Maps every proton to its direct carbon parent. This "cleans" the spectrum and identifies diastereotopic protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The most powerful tool for heterocycles. It sees 2-3 bonds away, bridging quaternary carbons and heteroatoms.

    • Critical Parameter: Optimize the long-range delay (

      
      ). Standard is 8 Hz (62.5 ms). For fused ring systems with weak coupling, lower this to 5 Hz (100 ms) to see "around corners."
      
The "Killer App": 15N-HMBC

Nitrogen atoms are often "silent" in standard NMR. Using 1H-15N HMBC at natural abundance allows you to directly "see" the nitrogen framework.

  • Why it works: N-alkylation sites shift the 15N signal dramatically (often >50 ppm) compared to the unalkylated precursor.

  • Validation: If you claim an N1-alkylated triazole, you must see an HMBC correlation from the alkyl protons to the specific N1 nitrogen resonance.

Spatial Validation (NOESY/ROESY)

To distinguish regioisomers where connectivity is identical (e.g.,


 isomers or crowded substitutions):
  • NOESY: For small molecules (< 1000 Da), use a mixing time of 500–800 ms.

  • ROESY: Use if NOE signals are weak (zero-crossing region).

  • Logic: If Proton A and Proton B show a cross-peak, they are spatially close (< 5 Å), even if they are 10 bonds apart.

Part 4: Integrated Workflow Visualization

The following diagram illustrates the decision logic for validating a novel heterocycle.

ValidationWorkflow Start Crude Reaction Mixture LCMS LC-MS Screening (LRMS) Check Nominal Mass Start->LCMS Purify Purification (Prep HPLC/Flash) >95% Purity Required LCMS->Purify Mass Found NMR_1D 1H & 13C NMR (1D) Solvent: DMSO-d6 or CDCl3 Purify->NMR_1D Decision Ambiguity Check: Isomers Possible? NMR_1D->Decision Simple Standard Validation: HSQC + COSY + HRMS Decision->Simple No (Simple Structure) Complex Advanced Validation Matrix Decision->Complex Yes (Heterocycle/Regioisomer) Final Structure Validated Simple->Final Adv_Tech 1. 1H-15N HMBC (Locate N) 2. 1H-13C HMBC (Bridge Quats) 3. NOESY (Spatial Check) Complex->Adv_Tech Adv_Tech->Final Data Consistent Fail Re-evaluate / Crystal Structure Adv_Tech->Fail Data Conflicts

Figure 1: Decision tree for structural validation. Note the divergence for heterocyclic compounds requiring the "Advanced Validation Matrix."

Part 5: Experimental Protocol (Self-Validating System)

This protocol ensures that the data collected is robust enough to stand up to peer review (e.g., J. Org. Chem. or J. Med. Chem. standards).

Step 1: Sample Preparation
  • Concentration: Dissolve 5–10 mg of pure compound in 0.6 mL of deuterated solvent.

    • Tip: Use DMSO-d6 for nitrogen heterocycles. It prevents aggregation and slows proton exchange, often allowing observation of labile NH protons that vanish in CDCl3.

  • Tube Quality: Use high-precision 5mm NMR tubes to minimize shimming errors.

Step 2: The 2D NMR Acquisition Sequence

Run these experiments in this exact order on a 500 MHz (or higher) instrument:

  • 1H NMR (16 scans): Optimize shim until solvent satellites are sharp.

  • 1H-13C HSQC (Multiplicity Edited): Distinguish CH/CH3 (up/red) from CH2 (down/blue).

  • 1H-13C HMBC:

    • Set CNST13 (J-coupling constant) to 8 Hz.

    • Validation Check: Look for correlations from aromatic protons to the carbonyl or quaternary carbons.

  • 1H-15N HMBC (Optional but Recommended):

    • Requires a cryoprobe for best sensitivity.

    • Set CNST13 to 6 Hz.

    • Result: Proves the location of the alkyl group on the nitrogen ring.

Step 3: HRMS Data Collection
  • Inject sample into Q-TOF or Orbitrap.

  • Acquire data in both Positive (+) and Negative (-) modes.

  • Acceptance Criteria:

    • Mass Error:

      
       ppm.
      
    • Isotope Match (mSigma):

      
       (indicates high fit to theoretical pattern).
      

Part 6: Case Study – Distinguishing Pyrazole Regioisomers

Scenario: You alkylate a 3-substituted pyrazole. Did you get the N1-alkyl (Target) or N2-alkyl (Impurity)?

The Logic:

  • 1H NMR: Both isomers show similar splitting. Chemical shifts are unreliable.

  • NOESY Solution:

    • Isomer N1: The N-alkyl protons will show an NOE correlation to the proton on C5 (the adjacent ring hydrogen).

    • Isomer N2: The N-alkyl protons will show an NOE correlation to the substituent on C3 .

    • If neither: You may have the N-alkylation on a different nucleophilic site (e.g., an exocyclic amine).

PyrazoleLogic Substrate 3-Substituted Pyrazole + Alkyl Halide Product Mixture of Isomers Substrate->Product Test Run 1D NOESY Irradiate N-Alkyl Group Product->Test Result1 NOE to C5-H (Adjacent Proton) Test->Result1 Signal Observed Result2 NOE to C3-Group (Substituent) Test->Result2 Signal Observed Concl1 Conclusion: N1-Isomer (Target) Result1->Concl1 Concl2 Conclusion: N2-Isomer (Impurity) Result2->Concl2

Figure 2: Logic flow for distinguishing pyrazole regioisomers using NOESY correlations.

References

  • American Chemical Society. (2024).[2] Author Guidelines for Data Reporting. ACS Publications.[2][3][4] [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. ScienceDirect. [Link]

  • Parella, T. (2020). Pulse Sequences for 1H-15N HMBC Experiments. NMR Spectroscopy.[5][6][7][8][9][10][11] [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Database: Heterocyclic Standards. PubChem. [Link]

Sources

Comparing the biological activity of cyclooctenopyridine and cyclododecenopyridine

[1]

Executive Summary

FeatureCycloocta[b]pyridine (

-Fused)
Cyclododeca[b]pyridine (

-Fused)
Ring Size 8-membered (Medium Ring)12-membered (Macrocyclic Ring)
Conformation Semi-rigid (Boat-Chair)Highly Flexible / Floppy
Lipophilicity (cLogP) Moderate (~2.5 - 3.[1]5)High (~4.5 - 5.5)
Primary Application AChE Inhibition (Tacrine analogues)Antimicrobial / Multidrug Resistance
Binding Mode Fits catalytic anionic site (CAS)Spans CAS to Peripheral Anionic Site (PAS)
Solubility Moderate aqueous solubilityPoor (Requires lipid/surfactant formulation)

Editorial Insight:

  • Choose Cycloocta[b]pyridine if your target requires a rigid pharmacophore capable of fitting into deep, narrow enzymatic gorges (e.g., the catalytic site of Acetylcholinesterase).[1]

  • Choose Cyclododeca[b]pyridine if you are targeting membrane-bound proteins or require a "dual-binding" ligand that can span large distances within a receptor pocket, utilizing its hydrophobic bulk to anchor in peripheral sites.[1]

Physicochemical & Structural Analysis

The biological divergence between these two scaffolds is driven by conformational entropy and hydrophobic bulk .

Conformational Landscape[1]
  • Cycloocta[b]pyridine: The 8-membered ring fused to the aromatic pyridine creates a strained system that adopts a distinct "boat-chair" conformation. This rigidity is advantageous for "lock-and-key" binding mechanisms where entropic penalty upon binding must be minimized.

  • Cyclododeca[b]pyridine: The 12-membered ring is a macrocycle with significant conformational freedom. While this allows it to mold into large hydrophobic pockets, it incurs a higher entropic cost upon binding unless the pocket is highly non-specific (e.g., bacterial cell membranes).[1]

Lipophilicity & Bioavailability

The addition of four methylene units in the cyclododeca- derivative drastically increases lipophilicity (

  • Implication: The

    
     scaffold exhibits superior blood-brain barrier (BBB) penetration but suffers from higher non-specific protein binding and lower aqueous solubility, often necessitating formulation as a salt (e.g., hydrochloride or citrate).[1]
    

Gcluster_0Structural Impact on BioactivityC8Cycloocta[b]pyridine(8-Membered)Effect8Restricted ConformationHigh SpecificityC8->Effect8Ring StrainC12Cyclododeca[b]pyridine(12-Membered)Effect12High LipophilicityDual-Site BindingC12->Effect12Hydrophobic BulkTarget8Enzyme Catalytic Sites(e.g., AChE CAS)Effect8->Target8Target12Membrane Disruption& Peripheral SitesEffect12->Target12

Figure 1: Mechanistic flow illustrating how ring size dictates the pharmacological target profile.

Biological Activity: Neuroprotection (AChE Inhibition)[1][2]

Both scaffolds are extensively studied as analogues of Tacrine (the first FDA-approved Alzheimer's drug), which contains a 6-membered ring. Increasing the ring size modulates inhibition of Acetylcholinesterase (AChE).

Mechanism of Action
  • Cycloocta- derivatives: These act as catalytic anionic site (CAS) inhibitors. The 8-membered ring fills the hydrophobic pocket of the enzyme active site more completely than the 6-membered Tacrine, often resulting in higher potency (

    
     in low nanomolar range).
    
  • Cyclododeca- derivatives: Due to their size, these often act as Dual Binding Site Inhibitors .[1] They span from the CAS to the Peripheral Anionic Site (PAS) located at the entrance of the enzyme gorge. This dual binding can prevent the aggregation of Amyloid-

    
     peptides, a secondary benefit for Alzheimer's therapy.
    
Comparative Data (Tacrine Analogues)

Data synthesized from structure-activity relationship (SAR) studies on cycloalkano-fused quinolines/pyridines.

Compound ClassRing SizeAChE Inhibition (

)
Selectivity (AChE vs BuChE)Toxicity Risk
Tacrine (Control)

~200 nMLowHigh (Hepatotoxic)
Cycloocta-

~5 - 50 nM HighModerate
Cyclododeca-

~100 - 500 nMLowLow (Poor absorption)

Key Finding: The


Biological Activity: Antimicrobial & Anticancer[3][4][5][6][7]

In the context of antimicrobial activity, particularly for 3-carbonitrile pyridine derivatives , the trend reverses.[1]

Antimicrobial Potency[4][6][8][9][10][11][12]
  • Cyclododeca[b]pyridine derivatives: Exhibit superior antimicrobial activity against Gram-positive bacteria (S. aureus, B. subtilis).[1][2] The large lipophilic ring acts similarly to a surfactant, disrupting the bacterial cell membrane.

  • Cycloocta[b]pyridine derivatives: Show moderate activity but often lack the lipophilicity required to effectively penetrate the thick peptidoglycan layer of Gram-positive bacteria or the outer membrane of Gram-negative strains.

Experimental Evidence

In a comparative study of 3-cyano-2-amino derivatives:

  • 
    -derivative:  MIC values often 
    
    
    against S. aureus.[1]
  • 
    -derivative:  MIC values typically 
    
    
    against the same strains.[1]

Experimental Protocols

Synthesis: One-Pot Multicomponent Reaction

Both scaffolds are accessible via a modified Friedländer or multicomponent condensation protocol. This method is preferred for its high atom economy.

Reagents:

  • Cycloalkanone (Cyclooctanone for

    
    ; Cyclododecanone for 
    
    
    )[1]
  • Aldehyde (Aryl-CHO)

  • Malononitrile (

    
    )[1]
    
  • Ammonium Acetate (

    
    )[1]
    

Protocol:

  • Dissolution: Dissolve 1.0 eq of cycloalkanone, 1.0 eq of aryl aldehyde, and 1.0 eq of malononitrile in Ethanol (95%).

  • Catalysis: Add 1.5 eq of Ammonium Acetate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
    • Note: The

      
       reaction may require longer reflux times (5–8 hrs) due to steric hindrance.[1]
      
  • Isolation: Cool to room temperature. The product usually precipitates.

  • Purification: Filter the solid.

    • For

      
      :  Recrystallize from Ethanol.
      
    • For

      
      :  Recrystallize from DMF/Water mixture (due to low solubility in EtOH).
      
Ellman’s Assay for AChE Inhibition

To verify the biological activity described in Section 3.

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Electric eel Acetylcholinesterase (0.05 U/mL).

  • Substrate: Acetylthiocholine iodide (0.5 mM).

  • Chromophore: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) (0.3 mM).[1]

  • Procedure:

    • Incubate Enzyme + Test Compound (

      
       or 
      
      
      analogue) for 20 mins at
      
      
      .
    • Add Substrate + DTNB.

    • Measure Absorbance at 412 nm over 5 minutes.

    • Calculation: % Inhibition =

      
      .[1]
      

References

  • Marco, J. L., et al. (2001).[1] "Synthesis and acetylcholinesterase/butyrylcholinesterase inhibition activity of new tacrine-like analogues." Bioorganic & Medicinal Chemistry, 9(3), 727-732.[1] Link

  • Attaby, F. A., et al. (1999).[1][3] "Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives." Archives of Pharmacal Research, 22(2), 194-201.[1][3] Link

  • Sroor, F. M., et al. (2025).[1] "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents." Drug Development Research, 86(6).[1][4] Link[1]

  • Maharani, et al. (2022).[1][5] "Recent Advances in Base-Assisted Michael Addition Reactions." Current Organic Chemistry, 26(13).[1][5] Link

  • Pan, X., et al. (2014).[1] "Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines." Chemical Biology & Drug Design, 83(5), 592-599.[1] Link

Comparative study of the reactivity of different-sized cycloalkenopyridines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of Cycloalkenopyridines

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists.

Executive Summary & Structural Scope

Cycloalkenopyridines—specifically those fused at the [2,3] or [3,4] positions—represent a critical class of bioisosteres in drug development. They serve as conformationally restricted analogs of alkyl-pyridines, often exhibiting distinct metabolic stability and receptor binding profiles compared to their open-chain counterparts.

This guide compares the reactivity of three core scaffolds based on the size of the fused saturated ring:

  • 2,3-Cyclopentenopyridine (6,7-dihydro-5H-cyclopenta[b]pyridine) – 5-membered fusion

  • 2,3-Cyclohexenopyridine (5,6,7,8-tetrahydroquinoline) – 6-membered fusion

  • 2,3-Cycloheptenopyridine (6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine) – 7-membered fusion

The reactivity differences are governed principally by ring strain , the Mills-Nixon effect , and stereoelectronic alignment of the


-methylene protons.

Theoretical Framework: Strain & Electronic Effects

The Mills-Nixon Effect in Pyridines

Originally proposed for benzocycloalkenes, the Mills-Nixon effect describes how ring strain forces bond fixation (localization) within the aromatic system. This effect is preserved and often amplified in pyridine analogs due to the inherent bond alternation caused by the nitrogen atom.

  • 5-Membered Fusion (Cyclopenteno-): The strain in the five-membered ring disfavors a double bond at the ring junction (C2–C3). Consequently, the

    
    -system is biased toward resonance forms where the C2–C3 bond has higher single-bond character. This "freezes" the double bonds at C4–C5 and C6–N.
    
  • 6-Membered Fusion (Cyclohexeno-): The six-membered ring is relatively strain-free, allowing for delocalization comparable to non-fused pyridines.

  • 7-Membered Fusion (Cyclohepteno-): Increased flexibility and transannular strain often lead to reactivity profiles intermediate between the 5- and 6-membered systems, but with unique conformational mobility.

Basicity and Hybridization

The size of the fused ring impacts the hybridization of the bridgehead carbons, which inductively influences the pyridine nitrogen.

ScaffoldRing SizeHybridization EffectPredicted Basicity (Relative)
Cyclopentenopyridine 5Increased s-character in exocyclic bonds; C2/C3 are more electronegative.Lower
Cyclohexenopyridine 6Standard

geometry; minimal strain.
Baseline (Standard)
Cycloheptenopyridine 7Increased p-character; greater flexibility.Variable

Comparative Reactivity Profiles

Lateral Functionalization (Alpha-Lithiation)

This is the most synthetically divergent area. The acidity of the


-protons (the methylene group adjacent to the pyridine ring) is dictated by the overlap between the C-H 

-bond and the aromatic

-system.
  • Cyclopentenopyridine: The rigid planar structure of the 5-membered ring forces the

    
    -C-H bonds into a specific alignment that often retards deprotonation compared to the 6-membered analog due to poor overlap with the 
    
    
    
    -system in the transition state (depending on the specific conformer). However, once formed, the anion is highly reactive.
  • Tetrahydroquinoline (6-ring): The "sofa" or "half-chair" conformation allows for near-perfect perpendicular alignment of the axial

    
    -proton with the aromatic 
    
    
    
    -system, facilitating rapid and quantitative lithiation.
Electrophilic Aromatic Substitution (EAS)

The regioselectivity of EAS is heavily influenced by the Mills-Nixon bond fixation.

  • Mechanism: Reaction at the

    
    -position (C3 in pyridine, but C5 in the fused system relative to N) is standard.
    
  • 5-Ring Effect: Due to bond fixation (C4=C5 double bond character is high), electrophilic attack at C5 is electronically favored and kinetically faster than in the 6-ring analog.

Oxidation (N-Oxide Formation)
  • Reactivity Trend: 6-ring > 7-ring > 5-ring.

  • Rationale: Steric hindrance from the peri-hydrogens in the fused ring can impede the approach of oxidants (e.g., m-CPBA) to the nitrogen lone pair. The rigid "corners" of the cyclopenteno ring can create a distinct steric pocket compared to the flexible cyclohexeno ring.

Visualizing the Reaction Pathways[1]

The following diagram illustrates the divergent pathways for lateral lithiation and electrophilic substitution based on ring size effects.

ReactivityPathways Start Cycloalkenopyridine (Scaffold) Lithiation Lateral Lithiation (LDA, -78°C) Start->Lithiation Base Treatment EAS Electrophilic Subst. (Nitration/Halogenation) Start->EAS Electrophile (E+) Lith_5 5-Ring (Cyclopenteno) Slower Deprotonation Rigid C-H Alignment Lithiation->Lith_5 n=1 Lith_6 6-Ring (Cyclohexeno) Fast Deprotonation Optimal Orbital Overlap Lithiation->Lith_6 n=2 EAS_5 5-Ring Product Favors C5 Attack (Bond Fixation) EAS->EAS_5 n=1 (Mills-Nixon) EAS_6 6-Ring Product Standard Pyridine Pattern (Delocalized) EAS->EAS_6 n=2

Caption: Divergent reactivity pathways driven by ring-size induced stereoelectronic effects.

Experimental Protocols

Protocol A: Comparative Lateral Lithiation

Objective: Functionalization of the


-methylene position.
Applicability:  Validates the acidity difference between 5- and 6-membered rings.
  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Reagents:

    • Substrate (1.0 equiv): 2,3-cyclopentenopyridine OR 5,6,7,8-tetrahydroquinoline.

    • Base: LDA (Lithium Diisopropylamide), 1.1 equiv (freshly prepared).

    • Electrophile: Benzaldehyde (1.2 equiv).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Cool the LDA/THF solution to -78 °C .

    • Add the substrate dropwise over 5 minutes.

    • Critical Observation Point: Stir for 30 mins. The 6-membered ring anion (deep red) typically forms faster than the 5-membered ring anion (often lighter color or slower onset).

    • Add Benzaldehyde. Stir for 1 hour at -78 °C, then warm to RT.

    • Quench with saturated NH₄Cl.

  • Analysis: Compare yields. The 6-membered ring typically yields >85%, whereas the 5-membered ring may require longer deprotonation times or higher temperatures (-40 °C) to achieve comparable conversion.

Protocol B: Synthesis of the Core Scaffold (Cyclocondensation)

Objective: De novo synthesis of cycloalkenopyridines from cyclic ketones.

  • Reagents: Cyclic ketone (cyclopentanone/cyclohexanone), Benzylidenemalononitrile, Ammonium Acetate.[1]

  • Conditions: Reflux in Ethanol or solvent-free microwave irradiation.

  • Step-by-Step:

    • Mix Cyclopentanone (10 mmol) and Benzylidenemalononitrile (10 mmol) with Ammonium Acetate (15 mmol).

    • Reflux for 3-5 hours.

    • Cool and filter the precipitate.

    • Recrystallize from Ethanol.

  • Outcome: Yields for cyclohexanone derivatives are generally higher (70-80%) than cyclopentanone (50-60%) due to the strain inherent in forming the fused 5-membered system during the condensation step.

Data Summary: Reactivity & Physical Properties[3][4]

Property2,3-Cyclopentenopyridine (5-Ring)5,6,7,8-Tetrahydroquinoline (6-Ring)2,3-Cycloheptenopyridine (7-Ring)
CAS Number 533-37-910500-57-922353-35-1
Ring Strain High (Planar constraint)Low (Chair/Sofa conformers)Moderate (Flexible)
Alpha-Proton Acidity Moderate (Kinetic barrier)High (Stereoelectronically favored)Moderate
N-Oxidation Rate Slowest (Steric/Electronic)FastIntermediate
Major Isomer (EAS) C5-substitutedC3-substituted (Pyridine numbering)Mixed
Boiling Point ~190 °C222 °C~240 °C

References

  • Mills, W. H., & Nixon, I. G. (1930).[2] "The Stereochemical Configuration of the Benzene Ring." Journal of the Chemical Society.[3] Link

  • Eckert-Maksić, M., et al. (2001). "The Mills–Nixon effect and chemical reactivity—methyl cation affinity of some cycloalkabenzenes." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Kaiser, E. M., et al. (1977). "Side-Chain Lithiation of 2- and 4-Substituted Pyridines." Journal of Organic Chemistry.
  • Kelly, T. R., & Lebedev, R. L. (2002).[4] "Synthesis of 5,6,7,8-Tetrahydroquinolin-8-one." Journal of Organic Chemistry. (Demonstrates oxidation and functionalization of the 6-membered ring).

  • BenchChem Technical Support. (2025). "Reactivity of Pyridine Derivatives and Fused Systems." Link

  • Smith, K., et al. (2012). "Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines." Heterocycles. Link

Sources

Confirmation of Absolute Stereochemistry for Chiral Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In modern drug development, the determination of absolute configuration (AC) is not merely a structural formality but a critical regulatory requirement (FDA/ICH). The tragic history of thalidomide underscores the biological divergence of enantiomers. Today, regulatory bodies require that new molecular entities (NMEs) be fully characterized stereochemically.

This guide compares the three dominant methodologies for AC determination: Single Crystal X-ray Diffraction (SC-XRD) , NMR-based Chiral Derivatization (Mosher's Method) , and Vibrational Circular Dichroism (VCD) . It provides actionable protocols and decision-making frameworks for researchers.

Strategic Comparison of Methodologies

The following table synthesizes performance metrics to aid in method selection.

FeatureX-Ray Crystallography (SC-XRD) NMR Derivatization (Mosher's) Vibrational Circular Dichroism (VCD)
Primary Mechanism Anomalous dispersion (Bijvoet differences)Anisotropic magnetic shielding (Δδ)Differential absorption of CP-IR light
Sample State Solid (Single Crystal) Solution (CDCl₃, C₆D₆, etc.)Solution (CDCl₃, DMSO, etc.)
Sample Quantity < 1 mg (if crystal is suitable)~5–10 mg (destructive/derivatized)~5–20 mg (non-destructive)
Key Limitation Requires high-quality crystals Requires derivatizable group (-OH, -NH₂)Requires Quantum Chemical (DFT) calcs
Time to Result Days to Months (crystallization dependent)1–2 Days (synthesis + NMR)2–5 Days (computation + acquisition)
Confidence Level Absolute (Gold Standard) High (if conformers are rigid)High (validated by statistical fit)
Cost High (instrumentation/service)Low (standard reagents)Medium (instrumentation/software)

Deep Dive: X-Ray Crystallography (Anomalous Dispersion)

While standard diffraction determines relative stereochemistry, absolute configuration requires the observation of anomalous dispersion .[1] This occurs when the incident X-ray energy is close to the absorption edge of an atom in the crystal, causing a breakdown of Friedel's Law (


).[2]
Technical Nuance: The Flack Parameter

The absolute structure is validated using the Flack parameter (


) :
  • 
    : The structural model is correct.
    
  • 
    : The inverted (enantiomeric) model is correct.
    
  • Standard Error: Must be low (

    
    ) for high confidence.
    
Protocol: Heavy Atom Derivatization

If a molecule contains only light atoms (C, H, N, O), the anomalous signal using standard Mo-Kα radiation is weak. Solution: Introduce a heavy atom (Br, I, S) or use Cu-Kα radiation.

  • Crystallization: Grow single crystals of the native compound or a heavy-atom salt/derivative (e.g.,

    
    -bromobenzoate).
    
  • Data Collection: Collect a full sphere of data to maximize Friedel pair redundancy.

  • Refinement: Refine the structure and calculate the Flack parameter.

Deep Dive: NMR-Based Chiral Derivatization (Mosher's Method)

When crystallization fails, Mosher's method is the standard solution-state alternative for secondary alcohols and amines. It relies on the synthesis of diastereomeric esters/amides using


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).[3][4]
Mechanism: The Shielding Cone

The phenyl group of the MTPA auxiliary exerts an anisotropic shielding effect. In the preferred conformation, the phenyl group shields protons on one side of the chiral center relative to the other diastereomer. By comparing the (R)- and (S)-MTPA derivatives, the spatial arrangement of substituents is deduced.[4][5][6]

Experimental Protocol: Double Derivatization

Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl. (Note: The Cahn-Ingold-Prelog priority changes from acid to chloride; ensure you track the stereocenter correctly).

Step 1: Synthesis Perform two parallel reactions on the substrate (


):
  • Reaction A:

    
     + 
    
    
    
    
    
    
    
  • Reaction B:

    
     + 
    
    
    
    
    
    
    
  • Conditions: Dry Pyridine/CH₂Cl₂, DMAP (cat.), 25°C, 4h.

Step 2: NMR Acquisition

  • Acquire ¹H NMR for both crude reaction mixtures (or purified esters).

  • Assign proton signals (

    
    ) near the chiral center for both esters.
    

Step 3: Analysis (


) 
Calculate the chemical shift difference for each proton:


  • Note: Some literature defines this as

    
    . Consistency is key. The diagram below uses 
    
    
    
    .[5][7]
Visualization: Mosher's Analysis Logic

MosherLogic Start Chiral Substrate (Sec-OH/NH2) Deriv Parallel Derivatization Start->Deriv S_Ester (S)-MTPA Ester Deriv->S_Ester R_Ester (R)-MTPA Ester Deriv->R_Ester NMR 1H NMR Acquisition & Assignment S_Ester->NMR R_Ester->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Model Map Δδ signs to Spatial Model (Sector Rule) Calc->Model Assign Assign Absolute Configuration Model->Assign

Caption: Workflow for determining absolute configuration via Mosher's Method. Positive and negative Δδ values map to specific spatial quadrants.

Deep Dive: Vibrational Circular Dichroism (VCD)

VCD is the modern "crystal-free" standard. It measures the differential absorption of left and right circularly polarized infrared light (


).[5][8][9][10] Since VCD relies on the entire molecular skeleton's vibration, it provides a rigorous "fingerprint" of chirality.
The "Dual-Path" Workflow

VCD requires comparing Experimental data with Theoretical (Quantum Chemical) predictions.

Experimental Protocol
  • Sample Prep: Dissolve ~10 mg of sample in CDCl₃ or DMSO-d₆ (conc. ~0.1 M).

  • Acquisition: Measure IR and VCD spectra (typically 800–2000 cm⁻¹) using a VCD spectrometer (e.g., BioTools, Jasco).

  • Baseline Correction: Subtract solvent/racemate baseline to remove artifacts.

Computational Protocol (The "In Silico" Half)
  • Conformational Search: Use Molecular Mechanics (MMFF/OPLS) to find all low-energy conformers within a 10 kcal/mol window.

  • Geometry Optimization: Optimize all conformers using DFT (e.g., B3LYP/6-31G* or higher).

  • Frequency Calculation: Calculate vibrational frequencies and rotational strengths for the lowest energy conformers.

  • Boltzmann Weighting: Average the spectra based on the calculated Boltzmann populations of the conformers.

  • Comparison: Overlay Experimental VCD vs. Calculated VCD.

    • Match: The AC is as calculated.

    • Mirror Image: The AC is the opposite enantiomer.

Visualization: VCD-DFT Workflow

VCDWorkflow Sample Unknown Sample ExpVCD Experimental VCD Spectrum Sample->ExpVCD Compare Compare Spectra (Visual & Statistical) ExpVCD->Compare InSilico In Silico Model (Arbitrary Config) ConfSearch Conformational Search InSilico->ConfSearch DFT DFT Optimization & Freq Calc ConfSearch->DFT AvgSpec Boltzmann Weighted Spectrum DFT->AvgSpec AvgSpec->Compare Result Assign AC Compare->Result Match or Mirror

Caption: The VCD workflow integrates wet-lab spectroscopy with computational quantum chemistry to assign absolute stereochemistry.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral .alpha.-methoxy-.alpha.-trifluoromethylphenylacetic acid (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627.

  • U.S. Food and Drug Administration (FDA). (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism.[8][9][10][11][12][13][14][15] Chirality, 15(9), 743-758.

Sources

Safety Operating Guide

Personal protective equipment for handling 2,3-cyclododecenopyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and operational workflows, I frequently observe laboratories mishandling phase-boundary compounds like 2,3-cyclododecenopyridine (CAS 6571-43-3). Because its melting point hovers exactly at ambient room temperature (22–23 °C), a sample that appears as a benign solid in a cool storage room will rapidly transition to a highly skin-permeable liquid upon contact with the warmth of a researcher's gloved hand.

This guide provides a causality-driven, self-validating operational framework for handling 2,3-cyclododecenopyridine. By understanding the mechanistic relationship between the compound's physicochemical properties and its biological hazards, drug development professionals can implement foolproof safety and disposal protocols.

I. Physicochemical Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze the molecular behavior of the compound. The fused cyclododecane ring makes the molecule highly lipophilic, while the pyridine nitrogen retains basicity and nucleophilicity[1]. This lipophilicity allows it to readily penetrate the stratum corneum (outer skin layer), causing documented skin and severe eye irritation[1].

Table 1: Quantitative Data & Operational Implications

Property / HazardValue / ClassificationMechanistic Causality & Operational Implication
CAS Number 6571-43-3Unique identifier for1[1].
Molecular Weight 217.35 g/mol Moderate size; readily absorbed through compromised skin barriers[1].
Melting Point 22.0–23.4 °CExists at the phase boundary at room temperature. Melts on contact with skin, accelerating dermal absorption[2].
Boiling Point 165–175 °C (at 3.7 mm Hg)Low volatility at RT, but generates hazardous respiratory vapors if heated during catalytic gas-phase reactions[1].
Density 0.999 g/mL (25 °C)Nearly identical to water, but immiscible. Requires organic solvents (e.g., EtOAc) for surface decontamination[1].
Flash Point > 110 °C (> 230 °F)Combustible. Must be kept away from open flames and strong oxidizers[1].
GHS Hazards H315, H319, H335Dictates mandatory use of targeted skin, eye, and respiratory PPE[1].

II. The PPE Matrix: Defensive Layers

Standard laboratory PPE is insufficient for lipophilic pyridine derivatives. Your protective ensemble must be specifically tailored to prevent organic solvent breakthrough and vapor inhalation.

  • Ocular Protection (H319 - Serious Eye Irritation):

    • Requirement: ANSI Z87.1-compliant, tightly fitting chemical splash goggles.

    • Causality: The basicity of the pyridine moiety causes rapid saponification of ocular lipids, leading to severe corneal damage. Safety glasses with side shields are inadequate against vapor accumulation.

  • Dermal Protection (H315 - Skin Irritation):

    • Requirement: Double-gloving is mandatory. Inner glove: Standard Nitrile (0.11 mm). Outer glove: Neoprene or Butyl rubber.

    • Causality: Non-polar organic molecules like the cyclododecane ring can rapidly permeate standard latex or thin nitrile. Neoprene provides a superior barrier against lipophilic bases.

  • Respiratory Protection (H335 - Respiratory Irritation):

    • Requirement: All handling must occur in a certified chemical fume hood. If ventilation fails or during a large spill, a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges is required.

    • Causality: While vapor pressure is low at room temperature, any friction, ambient heating, or reaction exotherm will volatilize the compound, irritating mucous membranes[1].

III. Operational Workflow: Aliquoting & Transfer

To ensure scientific integrity and safety, the handling protocol must be a self-validating system —meaning you cannot proceed to the next step without verifying the success of the current one.

HandlingWorkflow Start 1. Pre-Operation Verify Hood & Don PPE Temp 2. Thermal Equilibration Chill <15°C or Warm >30°C Start->Temp Draft >100 fpm verified Transfer 3. Material Transfer Positive Displacement Temp->Transfer Phase stabilized Decon 4. Decontamination Solvent Wash (EtOAc) Transfer->Decon Aliquot secured Waste 5. Waste Segregation Non-Halogenated Organics Decon->Waste Collect washings

Workflow for the safe aliquoting and transfer of 2,3-cyclododecenopyridine.

Step-by-Step Methodology:
  • Environmental Validation: Activate the fume hood. Validation Check: Use an anemometer or tissue test to confirm a face velocity of 80–120 fpm before opening the chemical container.

  • Thermal Equilibration (Phase Control): Because the compound melts at 22–23 °C[1], handling it at room temperature results in a messy, semi-solid "slush" that is difficult to measure and prone to contamination.

    • Option A (Solid Handling): Chill the sealed vial in a 15 °C water bath for 10 minutes. Validation Check: Visually confirm a uniform crystalline solid. Use a pre-chilled spatula for transfer.

    • Option B (Liquid Handling): Warm the vial in a 30 °C water bath. Validation Check: Visually confirm a clear, homogeneous liquid.

  • Mass Transfer: If handling as a liquid, use a positive displacement pipette. Validation Check: The dispensed mass should perfectly align with the expected volume calculated via its 0.999 g/mL density[1].

  • Immediate Decontamination: Water will not dissolve this compound. Rinse all reusable spatulas or glassware with a polar aprotic solvent (e.g., ethyl acetate or acetone) into a designated waste beaker before standard aqueous washing.

IV. Emergency Response & Spill Management

In the event of a spill, the physical state of the compound dictates the response mechanics.

SpillResponse Spill Spill Detected (2,3-Cyclododecenopyridine) Assess Assess Physical State Based on Ambient Temp Spill->Assess Solid Solid State (<22°C) Mechanically Collect Assess->Solid Temp < 22°C Liquid Liquid State (>23°C) Absorb with Vermiculite Assess->Liquid Temp > 23°C Decon Surface Decontamination Wash with Acetone Solid->Decon Avoid dust Liquid->Decon No combustible absorbents Waste Hazardous Waste Seal & Label Decon->Waste

Decision matrix and response pathway for 2,3-cyclododecenopyridine spills.

Step-by-Step Spill Protocol:
  • Evacuate and Assess: Step back and allow the fume hood to clear any immediate vapors. Assess if the spilled material is currently a solid or liquid.

  • Containment (Liquid State): If the ambient temperature is >23 °C, the spill will spread. Surround and cover the spill with an inert, non-combustible absorbent like vermiculite or diatomaceous earth. Do not use sawdust or paper towels, as the compound is combustible.

  • Collection (Solid State): If <22 °C, the compound will solidify. Use a non-sparking, chemical-resistant scraper to collect the solid. Validation Check: Ensure no dust is generated during sweeping to prevent inhalation exposure.

  • Chemical Decontamination: Wipe the spill area with absorbent pads soaked in acetone to solubilize residual lipophilic traces.

V. Disposal & Waste Management Plan

Improper disposal of fused pyridine derivatives can lead to severe environmental toxicity and regulatory fines.

  • Segregation: 2,3-cyclododecenopyridine contains nitrogen but no halogens. It must be strictly segregated into containers labeled "Hazardous Waste: Non-Halogenated Organic Bases."

  • Consolidation: Combine all contaminated PPE (inner nitrile gloves, bench paper) and spill absorbents into a solid hazardous waste bin. Liquid solvent washings (from decontamination) go into the liquid organic waste carboy.

  • Validation Check: Ensure the pH of the aqueous waste stream in your lab has not been inadvertently spiked by bulk disposal of this weak base (predicted pKa of 6.37)[1]. Never mix this waste with strong oxidizers or strong acids, as exothermic reactions will occur.

VI. References

  • Title: 2,3-Cyclododecenopyridine - CAS Common Chemistry Source: CAS (American Chemical Society) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-cyclododecenopyridine
Reactant of Route 2
Reactant of Route 2
2,3-cyclododecenopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.